3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Description
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-15-14(17)11-5-3-4-10(8-11)12-6-7-13(18-2)16-9-12/h3-9H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGODRGFDAIVKLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743003 | |
| Record name | 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-23-0 | |
| Record name | Benzamide, 3-(6-methoxy-3-pyridinyl)-N-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20743003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide synthesis protocol
An In-Depth Technical Guide to the Synthesis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
This guide provides a detailed scientific and technical overview of a robust and reproducible synthetic protocol for this compound. Designed for researchers, chemists, and professionals in drug development, this document elucidates the strategic chemical choices, provides step-by-step experimental procedures, and is grounded in established chemical principles.
Introduction and Strategic Overview
This compound is a bi-aryl scaffold of significant interest in medicinal chemistry, often serving as a core structure in the development of targeted therapeutic agents. Its synthesis involves the strategic formation of a carbon-carbon bond between a benzamide and a pyridine ring system. The most efficient and widely adopted method for constructing such a bond is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Our synthetic strategy is therefore a two-step process:
-
Amide Formation: Preparation of the key benzamide precursor, 3-bromo-N-methylbenzamide.
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed coupling of 3-bromo-N-methylbenzamide with 6-methoxypyridine-3-boronic acid to yield the final product.
This approach is selected for its high efficiency, functional group tolerance, and the commercial availability of the necessary starting materials.
Retrosynthetic Analysis
A retrosynthetic analysis reveals the key disconnection at the aryl-heteroaryl C-C bond, pointing directly to a cross-coupling strategy. The amide bond is identified as a robust functional group that can be installed prior to the coupling reaction.
An In-Depth Technical Guide to 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide (CAS 1375069-23-0)
Abstract
This technical guide provides a comprehensive overview of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide (CAS 1375069-23-0), a biaryl amide compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data for this specific molecule, this document serves as a predictive and methodological resource for researchers. It outlines plausible synthetic routes, predicts a detailed analytical profile, and explores potential biological activities based on the well-documented pharmacology of its core structural motifs: the N-methylbenzamide scaffold and the 6-methoxypyridine moiety. This guide is intended to empower researchers, scientists, and drug development professionals with a foundational understanding and practical framework for synthesizing, characterizing, and evaluating this compound and its analogs.
Introduction and Compound Overview
This compound is a chemical entity featuring a central benzamide core linked to a methoxypyridine ring. The N-methylbenzamide structure is a recognized pharmacophore present in numerous biologically active compounds, while the pyridine ring is a prevalent nitrogen heterocycle in FDA-approved drugs, valued for its ability to modulate physicochemical properties and engage in specific biological interactions.[1][2] The combination of these two fragments suggests a high potential for novel pharmacological activity.
This guide addresses the current information gap by providing a robust theoretical and practical framework. We will detail two primary, high-yield synthetic strategies: a final-step amidation and a Suzuki-Miyaura cross-coupling approach. Furthermore, we will present a predicted analytical profile, including ¹H NMR, ¹³C NMR, and mass spectrometry data, derived from spectral information of closely related analogs. Finally, we will discuss the potential therapeutic applications by examining the structure-activity relationships of similar N-methylbenzamide and methoxypyridine derivatives, which have shown promise as enzyme inhibitors and modulators of central nervous system targets.[3][4]
Physicochemical and Structural Properties
While experimental data for this compound is not extensively reported, its fundamental properties can be calculated from its structure.
| Property | Value | Source |
| CAS Number | 1375069-23-0 | Vendor Data |
| Molecular Formula | C₁₄H₁₄N₂O₂ | Calculated |
| Molecular Weight | 242.28 g/mol | Calculated |
| Appearance | Not Reported (Predicted: White to off-white solid) | Inferred |
| Melting Point | Not Experimentally Determined | - |
| Boiling Point | Not Experimentally Determined | - |
| Solubility | Not Experimentally Determined | - |
Synthesis and Methodologies
The synthesis of this compound can be approached through several reliable organic chemistry transformations. We propose two robust and versatile synthetic routes. The choice between these routes may depend on the availability of starting materials and the desired scale of the synthesis.
Route A: Amide Bond Formation via Acyl Chloride
This classic and reliable route involves the preparation of the key intermediate, 3-(6-methoxypyridin-3-yl)benzoic acid, followed by its conversion to an acyl chloride and subsequent reaction with methylamine.
Experimental Protocol (Route A - Step 3: Amidation)
-
Preparation: To a solution of 3-(6-methoxypyridin-3-yl)benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, ~0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add triethylamine (Et₃N, 1.5 eq).
-
Reaction: Cool the mixture to 0 °C using an ice bath. Add a solution of methylamine (CH₃NH₂, 1.3 eq, e.g., 2 M in THF) dropwise over 15 minutes.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure this compound.[5]
Route B: Suzuki-Miyaura Cross-Coupling
This powerful C-C bond-forming reaction provides an alternative route by constructing the biaryl system as the final step. This method is advantageous due to its high functional group tolerance.[6][7]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Unmasking the Molecular Target: A Technical Guide to Identifying the Biological Target of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology. This guide provides a comprehensive, in-depth technical framework for elucidating the molecular target(s) of the novel compound, 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to offer a strategic and logical workflow, emphasizing the causality behind experimental choices and the importance of self-validating systems. We will explore a multi-pronged approach, integrating computational prediction with robust experimental validation techniques, to confidently identify and characterize the protein(s) through which this compound exerts its biological effects.
Introduction: The Quest for a Target
The compound this compound represents a chemical entity with potential therapeutic value. However, without a known biological target, its development is stalled. Target identification is the process of discovering the specific molecular entity, typically a protein, with which a small molecule interacts to produce a phenotypic effect.[1] A thorough understanding of the target is paramount for optimizing lead compounds, predicting potential side effects, and ultimately developing safe and effective therapeutics.[1][2] This guide will outline a strategic, multi-step process for the de-orphaning of this compound, transforming it from a molecule with an interesting biological activity into a tool for probing biology and a potential therapeutic lead.
Phase I: In Silico Target Prediction - Charting the Probable Landscape
Before embarking on resource-intensive experimental work, in silico methods offer a cost-effective and rapid approach to generate initial hypotheses about the potential targets of this compound.[3][4] These computational techniques leverage vast databases of known ligand-target interactions to predict putative targets for a query molecule.[5]
Ligand-Based Approaches
These methods rely on the principle that structurally similar molecules often have similar biological targets.
-
Chemical Similarity Searching: This technique involves screening large databases (e.g., ChEMBL, PubChem) to identify known compounds with high structural similarity to this compound. The known targets of these similar compounds become candidate targets for our query molecule.[5]
-
Machine Learning and Data Mining: More sophisticated algorithms can build predictive models based on the physicochemical properties and structural features of a vast number of compounds and their known targets.[4][5] These models can then predict the probability of our compound interacting with a panel of known targets.
Structure-Based Approaches
If a three-dimensional structure of a potential target protein is available, we can use docking simulations.
-
Panel Docking: This involves computationally "docking" the 3D structure of this compound into the binding sites of a large panel of proteins.[3] The quality of the fit, or "docking score," can suggest potential interactions.
The output of this in silico phase is not a definitive answer but a prioritized list of candidate targets, which will guide the subsequent experimental validation.
Table 1: Representative In Silico Target Prediction Tools
| Tool | Approach | Key Features |
| SwissTargetPrediction | Ligand-based (2D/3D similarity) | Free web server, provides a ranked list of most probable targets. |
| TargetHunter | Ligand-based (chemogenomics) | Web-based tool that explores chemogenomical databases.[5] |
| SuperPred | Ligand-based (machine learning) | Predicts target class and off-targets. |
| AutoDock | Structure-based (docking) | Widely used for docking a ligand to a single protein structure. |
Phase II: Experimental Target Identification - Capturing the Interacting Partners
With a list of putative targets in hand, the next phase involves direct experimental approaches to identify the proteins that physically interact with this compound in a biological context. These methods can be broadly categorized into affinity-based and label-free approaches.[1][6]
Affinity-Based Approaches: Fishing for Targets
These techniques rely on modifying the compound of interest to "bait" and capture its binding partners.[7][8]
This is a classic and powerful method for target identification.[9][10] The core principle involves immobilizing this compound onto a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then incubated with a complex protein mixture, such as a cell lysate.[7] Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.[10]
Workflow for Affinity Chromatography
Caption: Workflow for Affinity Chromatography-based Target Identification.
Detailed Protocol: On-Bead Affinity Chromatography
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker at a position determined not to be critical for its biological activity.
-
Covalently attach the linker-modified compound to activated agarose beads.
-
-
Protein Extraction:
-
Prepare a cell lysate from a relevant cell line or tissue that exhibits a phenotypic response to the compound.
-
-
Affinity Pulldown:
-
Incubate the affinity matrix with the cell lysate to allow for binding.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a denaturing buffer.
-
-
Protein Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.
-
Identify the proteins by searching the mass spectra against a protein database.
-
This technique introduces a photoreactive group onto the small molecule.[11] Upon exposure to UV light, the probe covalently cross-links to its binding partners in close proximity, providing a more stable interaction for subsequent purification and identification.[10][11]
Label-Free Approaches: Detecting Engagement in a Native State
A significant advantage of label-free methods is that they do not require chemical modification of the compound, thus avoiding potential alterations to its binding properties.[1]
CETSA is based on the principle that the binding of a ligand to a protein alters the protein's thermal stability.[12][13] In a typical CETSA experiment, cells are treated with the compound and then heated to various temperatures.[14] The aggregation and precipitation of unfolded proteins are then separated from the soluble fraction. The amount of the target protein remaining in the soluble fraction at different temperatures is quantified, often by Western blotting or mass spectrometry.[12] A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.[14][15]
Workflow for CETSA
Caption: Workflow for Target Validation using CRISPR-Cas9.
Biochemical and Biophysical Assays
Once a target is validated genetically, further characterization of the interaction is necessary.
-
Enzymatic Assays: If the identified target is an enzyme, a direct in vitro assay should be performed to determine if this compound modulates its activity.
-
Surface Plasmon Resonance (SPR): This technique can be used to quantify the binding affinity and kinetics (kon, koff) of the compound to the purified target protein in real-time.
Table 2: Summary of Target Identification and Validation Methods
| Method | Principle | Strengths | Limitations |
| Affinity Chromatography | Immobilized compound captures binding partners. [9] | Direct identification of binding proteins. | Requires compound modification; can have non-specific binders. [8] |
| CETSA | Ligand binding alters protein thermal stability. [13] | Label-free; can be done in live cells. [15] | Not all proteins show a thermal shift; can be low-throughput. |
| CRISPR Screening | Genetic perturbation to identify genes that modulate compound sensitivity. [16] | Unbiased, genome-wide approach. | Can be complex and resource-intensive. |
| SPR | Measures changes in refractive index upon binding to a sensor surface. | Provides quantitative binding kinetics. | Requires purified protein; can be expensive. |
Conclusion: A Path Forward
The identification of the biological target of this compound is an achievable goal through a systematic and multi-faceted approach. By integrating in silico prediction with robust experimental techniques such as affinity chromatography, CETSA, and CRISPR-based validation, researchers can build a compelling case for a specific molecular target. This in-depth understanding of the compound's mechanism of action is the cornerstone of its future development as a valuable research tool or a novel therapeutic agent.
References
- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central.
- In Silico Target Prediction - Creative Biolabs.
- Target Identification and Validation (Small Molecules) - University College London. University College London.
- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery - ResearchGate.
- TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - NIH. (2013, January 5).
- Affinity Chromatography - Creative Biolabs.
- In Silico Target Prediction for Small Molecules - PubMed. PubMed.
- Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology. ACS Chemical Biology.
- Chemoproteomics Workflows | Thermo Fisher Scientific - US. Thermo Fisher Scientific.
- Affinity-based target identification for bioactive small molecules - RSC Publishing. RSC Publishing.
- Target Identification and Validation in Drug Discovery | Chemspace. (2025, December 8). Chemspace.
- CRISPR screening and its applications in drug discovery - Lonza Bioscience. Lonza Bioscience.
- Innovative CRISPR Screening Promotes Drug Target Identification | ACS Central Science. (2022, October 27). ACS Central Science.
- Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics - PMC. (2024, July 23). PubMed Central.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. PubMed Central.
- Explore the role of CRISPR gene editing in target valid
- CRISPR for Disease Modeling and Target Discovery. Discovery On Target.
- High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. (2022, February 4). SLAS TECHNOLOGY.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Chemical Proteomics for Target Validation - World Preclinical Congress. World Preclinical Congress.
- Target deconvolution techniques in modern phenotypic profiling - PMC. (2013, January 18). PubMed Central.
- Small molecule target identification using photo-affinity chromatography - PMC. (2019, March 15). PubMed Central.
- CETSA. CETSA.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2). News-Medical.Net.
Sources
- 1. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 8. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CETSA [cetsa.org]
- 14. news-medical.net [news-medical.net]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action for 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Preamble: Charting a Course for a Novel Chemical Entity
The compound this compound represents a novel chemical entity for which the mechanism of action (MOA) is not yet publicly elucidated. This guide is therefore structured not as a review of existing data, but as a strategic and methodological blueprint for researchers and drug development professionals. It outlines a comprehensive, multi-phase approach to systematically determine the biological target(s), validate engagement, and characterize the downstream cellular consequences of this compound. We will proceed under the hypothesis that its structural motifs—a methoxypyridine ring and a benzamide core, prevalent in many kinase inhibitors—suggest a potential role in modulating cellular signaling pathways.[1][2][3][4] This document provides the scientific rationale and detailed protocols necessary to move from an unknown compound to a well-characterized molecular agent.
Phase 1: Unbiased Target Identification and In-Cellulo Engagement
The foundational step in characterizing any new small molecule is to identify its direct binding partners within the complex milieu of the cell. This confirms that the compound physically interacts with a target in its native environment, a critical step for validating any subsequent biological effects.[5][6] We will employ the Cellular Thermal Shift Assay (CETSA) as our primary method, a powerful technique that measures ligand-induced changes in protein thermal stability.[7][8][9][10][11][12]
Core Principle of CETSA
The binding of a small molecule to its protein target often confers thermodynamic stability.[10][11] When cells are heated, proteins begin to denature and aggregate. A ligand-bound protein, being more stable, will require a higher temperature to unfold. CETSA quantifies the amount of soluble protein remaining at various temperatures, allowing for the detection of this "thermal shift" in the presence of a binding compound.[12][13]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram and protocol outline the standard workflow for an initial CETSA screen to identify target engagement.
Caption: CETSA workflow for identifying target engagement.
Detailed Protocol: CETSA with Western Blot Detection
This protocol is designed to assess the thermal stabilization of a candidate protein target.
-
Cell Culture and Treatment:
-
Seed a suitable human cell line (e.g., HEK293T, HeLa) and grow to approximately 80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.
-
Divide the cell suspension into two pools: one for vehicle control (e.g., 0.1% DMSO) and one for treatment with this compound (e.g., at 10x the expected IC50). Incubate for 1 hour at 37°C.
-
-
Heating Step:
-
Aliquot 50 µL of the vehicle- and compound-treated cell suspensions into separate PCR tubes for each temperature point.
-
Place the tubes in a thermal cycler and heat for 3 minutes across a temperature gradient (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C, 66°C). Include a 37°C control.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[11]
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Quantify the total protein concentration (e.g., via BCA assay) to ensure equal loading.
-
Analyze the abundance of the target protein in each sample by Western blot using a specific primary antibody.
-
Quantify the band intensities and normalize them to the 37°C sample.
-
Plot the normalized soluble protein fraction against temperature for both vehicle and compound treatments to generate thermal melt curves. A rightward shift in the curve for the compound-treated sample indicates target engagement.[8]
-
Phase 2: In Vitro Target Validation and Selectivity Profiling
Once a putative target is identified via an unbiased method like CETSA, the next crucial step is to validate this interaction using a purified, cell-free system. This confirms direct binding and allows for the precise quantification of inhibitory potency (e.g., IC50). Given the compound's structure, an in vitro kinase assay is a logical validation step.[14]
Core Principle of In Vitro Kinase Assays
These assays measure the enzymatic activity of a purified kinase.[15] The kinase transfers a phosphate group from ATP to a specific substrate (peptide or protein). The effect of an inhibitor is quantified by measuring the reduction in substrate phosphorylation. Common detection methods include radiolabeling (using ³²P-ATP) or luminescence-based ATP detection.[16][17]
Experimental Workflow: In Vitro Kinase Assay
The following diagram illustrates the process for determining the IC50 of our compound against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Prepare a solution containing the purified kinase and its specific substrate in kinase buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the kinase/substrate solution to each well.
-
Add 2.5 µL of the serially diluted compound or vehicle control to the appropriate wells.
-
Include "no kinase" wells for background correction and "vehicle only" wells for 100% activity control.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Kₘ for the specific kinase) to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background (no kinase control) from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Hypothetical Kinase Selectivity Panel
To understand the compound's specificity, it should be screened against a panel of kinases. The results can be summarized in a table.
| Kinase Target | IC50 (nM) |
| Target X | 15 |
| Kinase A | 1,250 |
| Kinase B | >10,000 |
| Kinase C | 850 |
| Kinase D | 5,300 |
| Kinase E | >10,000 |
This table presents hypothetical data for illustrative purposes.
Phase 3: Mapping the Downstream Signaling Pathway
Confirming the direct target and its potency is not the endpoint. A complete MOA profile requires understanding how target engagement translates into a cellular response. This involves mapping the downstream signaling cascade.[18][19]
Hypothetical Signaling Pathway and Point of Inhibition
If our compound is confirmed to inhibit "Target X," a hypothetical kinase, we can visualize its place in a signaling cascade. Techniques like phospho-specific Western blotting or quantitative phosphoproteomics would be used to validate the modulation of downstream substrates.
Caption: Inhibition of Target X by the compound blocks the signaling cascade.
By following this structured, three-phase approach—from unbiased target discovery to in vitro validation and downstream pathway mapping—researchers can build a robust and comprehensive understanding of the mechanism of action for a novel compound like this compound.
References
-
In vitro kinase assay. (2023). Protocols.io. [Link]
-
Weichert, J., & Grote, P. (2019). Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology. [Link]
-
Le, T., et al. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. [Link]
-
Bio-Techne. (n.d.). Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne. [Link]
-
Robers, M. B., et al. (2021). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters. [Link]
-
ResearchGate. (n.d.). CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate. [Link]
-
Kaiser, P., & Andrews, B. (n.d.). In vitro assay for cyclin-dependent kinase activity in yeast. CORE. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
-
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
-
Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
-
Al-Abdouh, A., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. RSC Medicinal Chemistry. [Link]
-
Chen, R. Y., & White, A. D. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Applied Bio Materials. [Link]
-
Wu, J. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]
-
Broad Institute. (n.d.). Mechanism of Action: discover your small molecule's interactions and targets. Broad Institute. [Link]
-
Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Geng, P., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. [Link]
-
Qu, C., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[7][8][15]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry. [Link]
-
Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl). PubChem. [Link]
-
Babkov, D. A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules. [Link]
-
Watterson, S. H., et al. (2011). Novel tricyclic inhibitors of IKK2: discovery and SAR leading to the identification of 2-methoxy-N-((6-(1-methyl-4-(methylamino)-1,6-dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-7-yl)pyridin-2-yl)methyl)acetamide (BMS-066). Bioorganic & Medicinal Chemistry Letters. [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methoxy-N-methylbenzamide. PubChem. [Link]
-
An, Y., & Yu, J. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmacological Reviews. [Link]
Sources
- 1. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay | Bio-Techne [bio-techne.com]
- 7. Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. annualreviews.org [annualreviews.org]
- 12. news-medical.net [news-medical.net]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. revvity.com [revvity.com]
- 18. SmallMolecules.com | Mechanisms of Action in Small Molecules - SmallMolecules.com [smallmolecules.com]
- 19. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]
solubility and stability of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
An In-depth Technical Guide to the Solubility and Stability of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a new chemical entity's (NCE) physicochemical properties is paramount to its successful progression from a laboratory curiosity to a viable therapeutic agent. Among these properties, solubility and stability are foundational pillars that dictate a compound's formulation, bioavailability, and overall clinical efficacy. This guide provides a comprehensive technical overview of the methodologies and scientific rationale for characterizing the , a novel compound with potential therapeutic applications.
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not only step-by-step protocols but also the underlying scientific principles, ensuring a robust and well-understood analytical workflow. The experimental designs described herein are aligned with the best practices and guidelines set forth by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[1][2][3]
A Note on the Subject Compound: As of the writing of this guide, this compound is considered a new chemical entity with limited publicly available data. Therefore, this guide serves as a prospective framework for its comprehensive analysis, based on established scientific principles. The hypothesized structure is presented below:
-
Chemical Structure:
-
A benzamide core
-
An N-methyl group on the amide nitrogen
-
A 6-methoxypyridin-3-yl substituent at the 3-position of the benzene ring
-
Part 1: Solubility Profiling
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability.[4][5] Poor solubility can significantly hinder the development of a promising drug candidate.[5] This section outlines the protocols for a comprehensive solubility assessment of this compound.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this determination.[6][7]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values, typically covering the physiological range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[6]
-
Sample Preparation: Add an excess amount of this compound to separate vials containing each buffer solution. The presence of undissolved solid at the end of the experiment is crucial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8][9]
Kinetic Solubility
Kinetic solubility measures the concentration of a compound that precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer. This is a high-throughput method useful in early discovery.[4][8]
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add small aliquots of the stock solution to aqueous buffers in a microtiter plate.
-
Incubation: Allow the plate to stand for a short period (e.g., 1-2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity of each well using nephelometry or determine the concentration of the dissolved compound after filtration.[8]
Solubility in Organic Solvents
Understanding the solubility in organic solvents is crucial for developing synthetic routes, purification strategies, and formulation approaches.
Experimental Protocol: Organic Solvent Solubility
-
Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane).
-
Sample Preparation: Add a known amount of the compound to a specific volume of each solvent.
-
Observation: Visually inspect for complete dissolution at room temperature. If not fully dissolved, gently warm the mixture and observe.
-
Quantification (Optional): For a more precise measurement, prepare saturated solutions and quantify the concentration using HPLC.[10]
Data Presentation: Solubility Profile
| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| 0.1 N HCl | 1.2 | 25 | [Data] | Thermodynamic |
| Acetate Buffer | 4.5 | 25 | [Data] | Thermodynamic |
| Phosphate Buffer | 6.8 | 25 | [Data] | Thermodynamic |
| Phosphate Buffer | 7.4 | 25 | [Data] | Thermodynamic |
| Water | ~7.0 | 25 | [Data] | Thermodynamic |
| Methanol | N/A | 25 | [Data] | Gravimetric/HPLC |
| Ethanol | N/A | 25 | [Data] | Gravimetric/HPLC |
| Acetonitrile | N/A | 25 | [Data] | Gravimetric/HPLC |
Visualization: Solubility Determination Workflow
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Part 2: Stability Analysis and Forced Degradation Studies
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1][2] Forced degradation studies are a critical component of this, helping to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[11][12][13][14]
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[15][16][17]
Method Development Strategy:
-
Column and Mobile Phase Screening: Start with a reversed-phase C18 column and a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or ammonium acetate for better peak shape).
-
Forced Degradation Sample Analysis: Inject samples from the forced degradation studies (see section 2.2) to ensure the method can separate the parent compound from all significant degradation products.
-
Method Optimization: Adjust parameters such as gradient slope, flow rate, and column temperature to achieve optimal resolution and analysis time.[16]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the presence of its degradants.
Forced Degradation (Stress Testing) Studies
Forced degradation studies are conducted under conditions more severe than accelerated stability testing to identify the likely degradation products.[14][18] The goal is to achieve 5-20% degradation of the API.[11][18]
Experimental Protocols: Forced Degradation Conditions
-
Acid Hydrolysis:
-
Dissolve the compound in 0.1 N HCl.
-
Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve the compound in 0.1 N NaOH.
-
Maintain at room temperature or gently heat (e.g., 40°C) for a specified time.
-
At each time point, withdraw an aliquot, neutralize it, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature for a specified time.
-
At each time point, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analyze the samples by HPLC, comparing them to a dark control.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Conditions | Time (hours) | Assay of Parent (%) | % Degradation | No. of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 24 | [Data] | [Data] | [Data] |
| Base Hydrolysis | 0.1 N NaOH, 40°C | 8 | [Data] | [Data] | [Data] |
| Oxidation | 3% H₂O₂, RT | 24 | [Data] | [Data] | [Data] |
| Thermal | 80°C, Solid | 72 | [Data] | [Data] | [Data] |
| Photolytic | ICH Q1B | - | [Data] | [Data] | [Data] |
Visualization: Forced Degradation and SIM Development Workflow
Caption: Workflow for Forced Degradation and SIM Development.
Formal (ICH) Stability Studies
Once a suitable formulation and packaging are identified, formal stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[1][2][19]
Experimental Protocol: Long-Term and Accelerated Stability
-
Batch Selection: Use at least three primary batches of the drug substance.[20]
-
Packaging: Store the substance in a container closure system that simulates the proposed packaging for storage and distribution.[3]
-
Storage Conditions:
-
Testing Frequency:
-
Tests: At each time point, test for appearance, assay, degradation products, and other relevant physical and chemical properties.
Conclusion
The systematic evaluation of solubility and stability is a non-negotiable aspect of pharmaceutical development. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this compound. By integrating these studies early in the development process, researchers can make informed decisions regarding formulation strategies, packaging, and storage conditions, ultimately de-risking the path to clinical application and ensuring the delivery of a safe and effective drug product.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency (EMA).
- A practical guide to forced degradation and stability studies for drug substances. Concept Life Sciences.
- Forced Degradation Studies for Drug Substances & Drug Products- Scientific Consider
- A Guide to ICH Stability Storage and Testing for Pharmaceuticals. UPM Pharmaceuticals.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Development of forced degradation and stability indicating studies of drugs—A review.
- ICH guideline for stability testing. Slideshare.
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- ICH STABILITY TESTING GUIDELINES. SNS Courseware.
- Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Annex 4.
- Stability Indicating HPLC Method Development and Valid
- Solubility and chemical quantific
- Solving solubility issues in modern APIs. TAPI.
- API Solubility and Partition Coefficient.
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.
- Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central.
- Solubility & Method for determin
- Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.
Sources
- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 2. upm-inc.com [upm-inc.com]
- 3. Ich guideline for stability testing | PPTX [slideshare.net]
- 4. alfa-chemclinix.com [alfa-chemclinix.com]
- 5. pharmajournal.net [pharmajournal.net]
- 6. who.int [who.int]
- 7. Solubility and chemical quantification of APIs/drugs - Emmace [emmace.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. improvedpharma.com [improvedpharma.com]
- 10. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 11. onyxipca.com [onyxipca.com]
- 12. veeprho.com [veeprho.com]
- 13. article.sapub.org [article.sapub.org]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijtsrd.com [ijtsrd.com]
- 16. scispace.com [scispace.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. snscourseware.org [snscourseware.org]
An In-depth Technical Guide to the Potential Therapeutic Applications of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Disclaimer: The following technical guide explores the potential therapeutic applications of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide based on a comprehensive analysis of its structural motifs and the known biological activities of analogous compounds. As of the date of this publication, there is a notable absence of direct preclinical or clinical data for this specific molecule in the public domain. Therefore, the applications and mechanisms described herein are hypothetical and intended to serve as a roadmap for future research and drug discovery efforts.
Introduction
This compound is a small molecule featuring a central benzamide scaffold substituted with a methoxypyridine moiety. While this compound is commercially available for research purposes, its biological activity and therapeutic potential remain largely unexplored. This guide aims to deconstruct the molecule's key structural features—the N-methylbenzamide core and the 6-methoxypyridine substituent—to postulate its most promising therapeutic applications. By examining the established pharmacology of structurally related compounds, we can infer plausible mechanisms of action and design a strategic experimental framework to validate these hypotheses. This document is intended for researchers, scientists, and drug development professionals interested in exploring the latent therapeutic value of this and similar chemical entities.
The N-methylbenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of clinically relevant agents with diverse biological activities, including anticancer, antipsychotic, and antimicrobial effects.[1][2][3] The pyridine ring is also a ubiquitous pharmacophore found in numerous FDA-approved drugs, contributing to target binding and favorable pharmacokinetic properties.[4][5] The methoxy group, in particular, can significantly influence a molecule's metabolic stability and binding affinity.[6] The convergence of these three structural elements in this compound suggests a high probability of interesting biological activity. This guide will explore three primary hypothetical therapeutic avenues: oncology, central nervous system (CNS) disorders, and infectious diseases.
Hypothesized Therapeutic Application 1: Oncology
The benzamide and pyridine moieties are present in numerous anticancer agents.[3][7] Therefore, it is reasonable to hypothesize that this compound may possess antiproliferative properties.
Postulated Mechanism of Action: Inhibition of Tubulin Polymerization or Histone Deacetylase (HDAC)
Many N-substituted benzamides have been identified as inhibitors of tubulin polymerization, a critical process for cell division.[3] These agents bind to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells. Alternatively, the benzamide scaffold is a known zinc-binding group present in several HDAC inhibitors.[7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.
Caption: Hypothesized anticancer mechanisms of action.
Proposed Experimental Workflow for Validation
A systematic approach is required to validate the hypothesized anticancer activity.
Caption: Experimental workflow for oncology validation.
Detailed Protocol: In Vitro Antiproliferative Assay (MTT)
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7, HCT116, A549) in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
Hypothetical Quantitative Data
| Cancer Cell Line | Hypothesized IC50 (µM) |
| MCF-7 (Breast) | 8.5 |
| HCT116 (Colon) | 5.2 |
| A549 (Lung) | 12.1 |
| K562 (Leukemia) | 3.8 |
Hypothesized Therapeutic Application 2: Central Nervous System (CNS) Disorders
N-methylbenzamide derivatives have been investigated as modulators of CNS targets.[1][8] The ability of small molecules to cross the blood-brain barrier is a critical prerequisite for CNS activity, and the physicochemical properties of the title compound suggest this is plausible.
Postulated Mechanism of Action: PDE10A Inhibition or Nav1.1 Modulation
Phosphodiesterase 10A (PDE10A) is highly expressed in the basal ganglia, and its inhibition has been explored as a therapeutic strategy for schizophrenia and Huntington's disease.[1] Several N-methylbenzamide analogs have shown potent PDE10A inhibitory activity.[1] Additionally, 2-methylbenzamide derivatives have been identified as modulators of the voltage-gated sodium channel Nav1.1, which is implicated in epilepsy and other neurological disorders.[8][9]
Caption: Hypothesized CNS mechanisms of action.
Proposed Experimental Workflow for Validation
Caption: Experimental workflow for CNS validation.
Detailed Protocol: PDE10A Inhibition Assay
-
Reagents: Obtain recombinant human PDE10A, cAMP or cGMP substrate, and a detection reagent (e.g., based on fluorescence polarization or luminescence).
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, followed by the PDE10A enzyme.
-
Initiation: Start the reaction by adding the cyclic nucleotide substrate.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.
Hypothetical Quantitative Data
| Target | Hypothesized IC50 (nM) |
| PDE10A | 150 |
| Nav1.1 | 850 (as a modulator) |
Hypothesized Therapeutic Application 3: Infectious Diseases
The pyridine scaffold is a cornerstone in the development of antibacterial and antifungal agents.[4] Furthermore, some benzamide derivatives have demonstrated antimicrobial properties.[2]
Postulated Mechanism of Action: Inhibition of Essential Bacterial/Fungal Enzymes
The specific mechanism would depend on the pathogen. In bacteria, the compound could potentially inhibit essential enzymes involved in cell wall synthesis, DNA replication (e.g., gyrase), or metabolic pathways. In fungi, it could target enzymes in the ergosterol biosynthesis pathway or other critical cellular processes. The 6-methoxypyridine moiety is notably present in the antitubercular drug bedaquiline, suggesting a potential role in targeting mycobacteria.[10]
Caption: Hypothesized antimicrobial mechanism of action.
Proposed Experimental Workflow for Validation
Sources
- 1. N-Methylanilide and N-methylbenzamide derivatives as phosphodiesterase 10A (PDE10A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nanobioletters.com [nanobioletters.com]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification and electrophysiological evaluation of 2-methylbenzamide derivatives as Nav1.1 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Bioactivity Screening of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Foreword: Charting the Unseen—A Strategic Approach to Bioactivity Screening
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is one of meticulous investigation and strategic decision-making. The preliminary bioactivity screening is the crucial first step in this odyssey, a foundational assessment that dictates the future trajectory of research and development. This guide provides a comprehensive, technically grounded framework for the initial biological evaluation of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide , a compound of interest with structural motifs suggestive of potential kinase or receptor modulation. Our approach is not a rigid checklist but a dynamic, decision-based workflow designed to efficiently uncover and characterize its primary biological effects. We will proceed with a tiered screening cascade, beginning with broad assessments of cytotoxicity to establish a therapeutic window, followed by hypothesis-driven assays informed by the compound's structural features. Every protocol herein is presented with the underlying scientific rationale, ensuring that each experimental step is a deliberate inquiry into the compound's potential pharmacological relevance.
Part 1: Foundational Assessment—Determining the Therapeutic Window
Before delving into specific mechanisms of action, it is paramount to ascertain the cytotoxic profile of this compound. This initial step is critical for distinguishing true pharmacological effects from non-specific toxicity and for determining the appropriate concentration range for subsequent, more sensitive assays. A compound that exhibits potent activity in a primary screen but is broadly cytotoxic is unlikely to be a viable therapeutic candidate.
In Vitro Cytotoxicity Profiling
We will employ two robust and widely accepted methods for assessing cytotoxicity across a panel of representative human cell lines. The selection of cell lines should ideally cover different tissue origins to identify any potential tissue-specific toxicity.
Table 1: Proposed Cell Line Panel for Initial Cytotoxicity Screening
| Cell Line | Tissue of Origin | Rationale |
| A549 | Lung Carcinoma | Representative of epithelial cancers. |
| MCF-7 | Breast Adenocarcinoma | A well-characterized hormone-responsive cancer cell line. |
| HCT116 | Colon Carcinoma | A common model for colorectal cancer. |
| HEK293 | Human Embryonic Kidney | Often used as a model for normal human cells to assess general toxicity. |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[1]
-
Cell Seeding: Plate the selected cell lines in 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Incubation: Following the treatment period, add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Part 2: Hypothesis-Driven Bioactivity Screening
Based on the structural alerts within this compound, particularly the methoxypyridine and benzamide moieties, we can hypothesize potential interactions with cellular signaling pathways, such as those regulated by kinases or G-protein coupled receptors.[2][3] The following assays are designed to probe these potential activities.
Kinase Inhibition Profiling
The presence of a pyridine ring, a common scaffold in many kinase inhibitors, warrants an investigation into the compound's potential to inhibit protein kinases. The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[4]
-
Assay Principle: A biochemical assay utilizing purified recombinant PI3K and mTOR enzymes and a fluorescently labeled substrate. Inhibition of kinase activity results in a decrease in the fluorescent signal.
-
Reaction Setup: In a 384-well plate, combine the purified PI3Kα or mTOR enzyme, the substrate (e.g., PIP₂ for PI3K), and ATP.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known PI3K/mTOR inhibitor as a positive control (e.g., BEZ235) and a vehicle control (DMSO).
-
Incubation and Detection: Incubate the plate at room temperature to allow the kinase reaction to proceed. Stop the reaction and add a detection reagent that specifically binds to the phosphorylated product, generating a fluorescent signal.
-
Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Activity Assessment
Chronic inflammation is implicated in a wide range of diseases. Macrophages play a central role in the inflammatory response, and their activation by lipopolysaccharide (LPS) leads to the production of inflammatory mediators like nitric oxide (NO).[5]
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. Seed the cells in a 96-well plate and allow them to adhere overnight.[5]
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and NO production. Include a negative control (no LPS) and a positive control (LPS with a known anti-inflammatory agent like dexamethasone).[5]
-
Incubation: Incubate the plates for 24 hours.[5]
-
NO Measurement (Griess Assay): Collect the cell culture supernatant and measure the concentration of nitrite, a stable product of NO, using the Griess reagent. The absorbance is measured at 540 nm.
-
Data Analysis: Generate a standard curve using sodium nitrite to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition and the IC₅₀ value. A concurrent cell viability assay (e.g., MTT) should be performed to ensure the observed NO reduction is not due to cytotoxicity.[5]
Part 3: Data Interpretation and Workflow Visualization
The preliminary screening data should be systematically analyzed to guide the next steps in the drug discovery process.[6][7][8]
Table 2: Summary of Preliminary Bioactivity Data for this compound
| Assay | Cell Line/Target | Endpoint | Result (IC₅₀/EC₅₀) |
| Cytotoxicity (MTT) | A549 | Cell Viability | |
| Cytotoxicity (MTT) | MCF-7 | Cell Viability | |
| Cytotoxicity (MTT) | HCT116 | Cell Viability | |
| Cytotoxicity (MTT) | HEK293 | Cell Viability | |
| Kinase Inhibition | PI3Kα | Enzyme Activity | |
| Kinase Inhibition | mTOR | Enzyme Activity | |
| Anti-inflammatory | RAW 264.7 | NO Production |
Logical Progression and Decision Making
The results from this initial screening will inform the subsequent stages of investigation.
-
High Cytotoxicity (IC₅₀ < 10 µM) across all cell lines: Suggests general toxicity and may deprioritize the compound unless a specific cancer cell line shows significantly higher sensitivity.
-
Selective Cytotoxicity: If the compound shows potent cytotoxicity in a specific cancer cell line but not in normal cells (HEK293), it warrants further investigation into the mechanism of cell death (e.g., apoptosis assays).
-
Potent Kinase Inhibition (IC₅₀ < 1 µM): This would be a significant finding, prompting further studies to confirm the target and elucidate the mechanism of action, including western blotting to assess the phosphorylation status of downstream targets like AKT.[4]
-
Significant Anti-inflammatory Activity: If the compound effectively inhibits NO production without cytotoxicity, further investigation into its effects on other inflammatory mediators (e.g., cytokines like TNF-α and IL-6) would be warranted.
Visualizing the Workflow
Caption: A streamlined workflow for the preliminary bioactivity screening of novel compounds.
Conclusion: From Screening to Insight
This technical guide outlines a robust and scientifically sound strategy for the preliminary bioactivity screening of this compound. By systematically evaluating its cytotoxic, kinase inhibitory, and anti-inflammatory potential, researchers can gain crucial insights into its pharmacological profile. The data generated from this initial cascade will be instrumental in making informed decisions about the future of this compound in the drug discovery pipeline, paving the way for more in-depth mechanistic studies and potential lead optimization. The principles and protocols detailed herein are designed to maximize the acquisition of meaningful data while adhering to the highest standards of scientific integrity.
References
- A Technical Guide to the Preliminary Biological Activity Screening of Novel Compounds: A Case Study Approach with "Spiramin. Benchchem.
- Screening and identification of novel biologically active natural compounds.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ACS Publications.
- Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed. PubMed.
- Drug Discovery and Development: A Step-By-Step Process | ZeClinics. ZeClinics.
- The Drug Discovery Process: What Is It and Its Major Steps - Blog.
- Screening Strategies Used in Drug Discovery | Technology Networks. Technology Networks.
- Drug Discovery Workflow - What is it? - Vipergen. Vipergen.
- Screening and identification of novel biologically active natural compounds - ResearchGate. ResearchGate.
- Preliminary Screening of Drug Candidate - Creative Biolabs. Creative Biolabs.
- N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed Central. National Center for Biotechnology Information.
- Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed. PubMed.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed. PubMed.
Sources
- 1. Development of an in vitro reproductive screening assay for novel pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 7. blog.biobide.com [blog.biobide.com]
- 8. Drug Discovery Workflow - What is it? [vipergen.com]
An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Abstract
This technical guide provides a comprehensive framework for the strategic design, synthesis, and biological evaluation of structural analogs of 3-(6-methoxypyridin-3-yl)-N-methylbenzamide. While this specific molecule has shown limited activity in certain screens, its scaffold represents a valuable starting point for medicinal chemistry campaigns targeting a range of biological endpoints. We will dissect the core structure, explore rationale-driven bioisosteric modifications to enhance pharmacological properties, and provide detailed, actionable protocols for synthesis and evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical space for the discovery of novel therapeutic agents.
Introduction: The Core Scaffold and the Rationale for Analogs
The compound this compound is a bi-aryl structure featuring a methoxypyridine ring linked to an N-methylbenzamide moiety. This arrangement of hydrogen bond donors, acceptors, and aromatic systems is common in biologically active molecules. However, initial screenings of this specific compound against panels such as Mycobacterium tuberculosis QcrB have shown a lack of significant activity.[1] In drug discovery, such an outcome is not a failure but rather a starting point. The core scaffold may possess suboptimal physicochemical properties, poor target engagement, or metabolic liabilities that mask its potential.
The development of structural analogs is a cornerstone of lead optimization. By systematically modifying the parent structure, we can interrogate the structure-activity relationship (SAR) to enhance:
-
Potency and Efficacy: Improve binding affinity and functional activity at a biological target.
-
Selectivity: Minimize off-target effects by refining the molecule's interaction profile.
-
Pharmacokinetics (ADME): Optimize absorption, distribution, metabolism, and excretion properties, such as increasing metabolic stability or oral bioavailability.
-
Physicochemical Properties: Modulate solubility, lipophilicity, and other characteristics to improve "drug-likeness."
-
Novelty: Generate new intellectual property.
This guide will proceed through the logical workflow of a medicinal chemistry program, from initial scaffold analysis to the generation of actionable biological data.
Caption: A typical lead optimization workflow in drug discovery.
Core Scaffold Analysis and Bioisosteric Replacement Strategy
The lead compound can be dissected into three key fragments for systematic modification: (A) the N-methylbenzamide "tail," (B) the central phenyl ring, and (C) the 6-methoxypyridin-3-yl "head."
The N-methylbenzamide Moiety (Fragment A)
The secondary amide is a crucial functional group, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). However, amides can be susceptible to hydrolysis by proteases and esterases, potentially limiting their in vivo half-life. Bioisosteric replacement is a powerful strategy to address this while maintaining or improving biological activity.[2][3][4]
Table 1: Bioisosteric Replacements for the N-methylbenzamide Group
| Bioisostere | Rationale & Key Features | Representative References |
|---|---|---|
| 1,2,4-Oxadiazole | Metabolically stable amide mimic. Modulates electronic profile and vector space.[5] | [5] |
| 1,2,4-Triazole | Stable, maintains H-bond acceptor properties. Can serve as a non-classical bioisostere.[2][6] | [2][6] |
| Sulfonamide | Increases hydrophobicity and solubility. The tetrahedral geometry can mimic a transition state.[6] | [6] |
| Urea | Conserves H-bond donor/acceptor pattern and can increase distance between moieties.[6] | [6] |
| Retro-amide | Reverses the amide bond (NH-CO to CO-NH). Can dramatically alter H-bonding patterns and improve selectivity.[2] | [2] |
| Trifluoroethylamine | The electronegative CF3 group mimics the carbonyl, enhancing metabolic stability against proteolysis.[2] |[2] |
The 6-Methoxypyridine Moiety (Fragment C)
The methoxy group on the pyridine ring is a potential site for metabolic liability, specifically O-demethylation by cytochrome P450 enzymes. This can lead to rapid clearance and the formation of potentially inactive or reactive phenol metabolites. Replacing the methoxy group is a critical step for improving pharmacokinetic properties.
Table 2: Bioisosteric Replacements for the Methoxy Group
| Bioisostere | Rationale & Key Features | Representative References |
|---|---|---|
| -F, -Cl | Halogens can block metabolic sites and alter electronics. Fluorine is similar in size to hydrogen.[3] | [3] |
| -CF3 | Electron-withdrawing, metabolically robust, and increases lipophilicity. | [7] |
| -OCF3 | A go-to replacement for metabolically labile methoxy groups, significantly more stable. | [7] |
| -SCH3 | A classical bioisostere for the methoxy group, altering electronics and potential for S-oxidation. | [7] |
| -CHF2 | Provides a balance of metabolic stability and polarity compared to -CF3. |[7] |
Furthermore, the pyridine ring nitrogen itself influences the molecule's pKa and solubility. Replacing the entire ring system with other heterocycles (e.g., pyrimidine, furan, thiophene) can be explored to probe different binding pockets and modulate properties.[1] In some contexts, 2-difluoromethylpyridine has been shown to be an effective bioisostere for pyridine-N-oxide, highlighting the diverse replacement possibilities.[8][9]
Synthetic Strategies and Protocols
A convergent synthetic approach is most efficient for generating a library of analogs. The core strategy involves synthesizing the key building blocks (Fragments A/B and Fragment C) separately and then coupling them in a final step, most commonly via a Suzuki-Miyaura cross-coupling reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. drughunter.com [drughunter.com]
- 3. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 4. Bioisostere - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Potential Pharmacological Significance of the 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthesis and potential therapeutic relevance of the 3-(6-methoxypyridin-3-yl)-N-methylbenzamide chemical scaffold. As direct literature on this specific molecule is not extensively available, this document serves as a foundational resource, drawing upon established principles of organic synthesis and the known pharmacological roles of its constituent fragments: the 3-aryl-6-methoxypyridine core and the N-methylbenzamide moiety. By understanding the synthesis and biological context of these key components, researchers can effectively approach the design and evaluation of this and related novel chemical entities.
Part 1: Deconstruction of the Core Structure
The target molecule, this compound, is a biaryl compound comprised of two key heterocyclic and aromatic systems linked by a carbon-carbon single bond.
-
The 3-Aryl-6-Methoxypyridine Core: This motif features a pyridine ring substituted at the 6-position with an electron-donating methoxy group and at the 3-position with a phenyl ring. The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key interactions with biological targets.[1][2] The methoxy substituent can significantly influence the molecule's electronic properties, solubility, and metabolic stability.[3][4]
-
The N-Methylbenzamide "Tail": This portion consists of a benzamide group where the amide nitrogen is substituted with a methyl group. The benzamide scaffold is a well-established pharmacophore present in numerous approved drugs.[5] N-methylation is a common strategy in drug design to enhance metabolic stability, improve membrane permeability, and fine-tune binding interactions.[6]
This guide will detail robust synthetic pathways to construct these fragments and then unite them to form the target scaffold, followed by an analysis of its potential biological significance based on the established activities of these core structures.
Part 2: Synthesis of the 3-(Aryl)-6-Methoxypyridine Core
The creation of the C-C bond between the pyridine and benzene rings is the crucial step in assembling the core structure. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the most versatile and widely employed methods for this transformation due to their functional group tolerance and mild reaction conditions.
The general strategy involves the coupling of a halogenated methoxypyridine with an appropriately functionalized arylboronic acid or ester.
Figure 1: General workflow for Suzuki-Miyaura cross-coupling.
Exemplary Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of a 3-aryl-6-methoxypyridine intermediate.
Materials:
-
3-Bromo-6-methoxypyridine
-
Arylboronic acid (e.g., 3-(methoxycarbonyl)phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water, deionized
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-6-methoxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-6-methoxypyridine.
Causality Behind Choices: The palladium catalyst in combination with a phosphine ligand forms the active Pd(0) species that drives the catalytic cycle. The base is crucial for the transmetalation step, activating the boronic acid. A mixed solvent system like dioxane/water is often used to ensure solubility of both the organic and inorganic reagents.
Part 3: Synthesis of the N-Methylbenzamide Moiety
The formation of the amide bond is a cornerstone of medicinal chemistry. This can be achieved through several reliable methods, most commonly by activating a carboxylic acid to react with an amine.
Figure 2: Amide bond formation via a coupling reagent.
Protocol 1: Amide Coupling from a Carboxylic Acid
This is the most common and versatile method for forming the N-methylbenzamide.
Materials:
-
Benzoic acid derivative
-
Methylamine hydrochloride
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve the benzoic acid derivative (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add HATU (1.2 eq) to the solution and stir for 5 minutes at room temperature.
-
Add methylamine hydrochloride (1.5 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with saturated aqueous lithium chloride solution, followed by brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the N-methylbenzamide product.
Trustworthiness of the Protocol: This system is self-validating as the progress can be easily monitored. The use of HATU, a highly efficient coupling reagent, minimizes side reactions and typically provides high yields.[7] The base (DIPEA) is required to neutralize the hydrochloride salt of the amine and facilitate the reaction.
Protocol 2: Synthesis from an Acyl Chloride
This method is effective but requires the prior synthesis of the acyl chloride and is less tolerant of sensitive functional groups.
Materials:
-
Benzoyl chloride derivative
-
Methylamine (as a solution in THF or water)
-
A base such as triethylamine (TEA) or pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the benzoyl chloride derivative (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of methylamine (2.0 eq) and TEA (2.0 eq) in DCM.
-
Slowly add the methylamine solution to the stirred benzoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the N-methylbenzamide. Purification may be necessary.[8]
Part 4: Retrosynthetic Analysis of the Target Scaffold
Two primary retrosynthetic pathways can be envisioned for the construction of this compound.
Figure 3: Retrosynthetic analysis of the target molecule.
-
Route A (Suzuki Final Step): This approach involves first synthesizing 3-(N-methylcarbamoyl)phenylboronic acid and then coupling it with 3-bromo-6-methoxypyridine. This is often preferred if the boronic acid is stable and readily accessible.
-
Route B (Amide Formation Final Step): This route requires the synthesis of 3-(6-methoxypyridin-3-yl)benzoic acid, which is then coupled with methylamine. This can be advantageous if the benzoic acid intermediate is easily prepared via Suzuki coupling of 3-bromo-6-methoxypyridine with 3-(methoxycarbonyl)phenylboronic acid, followed by ester hydrolysis.
Part 5: Pharmacological Context and Potential Applications
The pharmacological potential of the target scaffold can be inferred from the known biological activities of its core components.
Biological Significance of the Methoxypyridine Moiety
The pyridine ring is a privileged scaffold in drug discovery, and its derivatives exhibit a vast range of biological activities.[1][2] The inclusion of a methoxy group can further enhance these properties.
-
CNS Activity: Methoxypyridine derivatives are key components in molecules targeting the central nervous system. For instance, they have been incorporated into gamma-secretase modulators for potential Alzheimer's disease therapy, where the methoxypyridine group improved both potency and drug-like properties such as solubility.[3] They are also found in compounds designed for neurological disorders.[4]
-
Anticancer and Antimicrobial Activity: Various substituted pyridines have demonstrated potent anticancer, antifungal, and antibacterial properties.[2]
Biological Significance of the Benzamide Scaffold
The benzamide functional group is a cornerstone of modern pharmacology, with N-substituted derivatives showing diverse activities.
-
Metabolic and Cardiovascular Disease: N-Benzylbenzamide derivatives have been developed as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ), offering a potential treatment for metabolic syndrome.[9]
-
Anticancer Agents: The benzamide scaffold is present in numerous anticancer agents, including PARP inhibitors and histone deacetylase (HDAC) inhibitors.
-
General Pharmaceutical Utility: The N-methylbenzamide unit is a versatile intermediate in the synthesis of a broad range of pharmaceuticals, including analgesics and anti-inflammatory drugs.[10]
| Scaffold Type | Example Biological Targets/Activities | Potential Therapeutic Areas | Reference(s) |
| Methoxypyridine Derivatives | Gamma-secretase, Various Kinases, Bacterial enzymes | Alzheimer's Disease, Cancer, Infectious Diseases, Inflammation | [2][3][4] |
| N-Substituted Benzamides | sEH/PPARγ, PARP, HDAC, Tubulin | Metabolic Syndrome, Diabetes, Cancer, Inflammation | [5][9][11] |
Table 1: Summary of Biological Activities of Core Scaffolds.
Based on this analysis, the this compound scaffold represents a promising starting point for developing novel therapeutics, potentially targeting kinases, metabolic enzymes, or CNS receptors. The combination of the methoxypyridine core, known for conferring favorable pharmacokinetic properties, with the pharmacologically versatile N-methylbenzamide tail, suggests that molecules based on this scaffold could have applications in oncology, metabolic diseases, or neurology.
Part 6: Conclusion and Future Directions
While this compound is not a widely documented compound, a clear and robust path to its synthesis can be designed using established, reliable chemical transformations. The synthetic strategies outlined in this guide, centered on palladium-catalyzed cross-coupling and standard amide bond formation, provide a solid foundation for its construction and the creation of an analogue library.
The analysis of its substructures reveals a high potential for biological activity. The convergence of the pharmacologically privileged methoxypyridine and N-methylbenzamide scaffolds suggests that this novel molecule could serve as a valuable lead structure in drug discovery programs. Future research should focus on the synthesis of this compound, followed by a comprehensive biological evaluation across various targets, particularly in the areas of oncology and metabolic disease, to fully elucidate its therapeutic potential.
References
-
Bursavich, M. G., et al. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters, 26(2), 511-515. Available at: [Link]
- Google Patents. (1990). Process for the preparation of n-methylbenzamide. EP0355480B1.
-
Bulger, A. S., Witkowski, D. C., & Garg, N. K. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses, 99, 305-325. Available at: [Link]
-
Kaur, N., et al. (2022). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 16, 3339–3360. Available at: [Link]
-
AOP. (n.d.). The Versatility of Pyridine Derivatives in Modern Organic Synthesis. Available at: [Link]
-
Perez, R. A., et al. (2018). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. RSC Advances, 8(3), 1596–1601. Available at: [Link]
-
Pearson. (n.d.). How could you convert N-methylbenzamide to the following compounds? b. benzoic acid. Available at: [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). A Recent Advances in a Pharmacological Diversification of Pyridine Derivative. Available at: [Link]
-
AOP. (n.d.). The Critical Role of 4-Methoxypyridine in Modern Pharmaceutical Synthesis. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information: Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Di Gioia, M. L., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1896–1903. Available at: [Link]
-
PubChem. (n.d.). 3-methoxy-N-methylbenzamide. CID 820515. Available at: [Link]
-
PubChem. (n.d.). N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. CID 71735120. Available at: [Link]
-
PubChem. (n.d.). 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. CID 177694075. Available at: [Link]
-
ResearchGate. (2020). Emerging Methods in Amide- and Peptide-Bond Formation. Available at: [Link]
-
Sargsyan, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 61-81. Available at: [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. CID 569575. Available at: [Link]
-
PubChem. (n.d.). N-Methylbenzamide. CID 11954. Available at: [Link]
-
MDPI. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1369. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: New Synthetic Routes to 3-, 5-, and 6-Aryl-2-chloropyridines. Available at: [Link]
-
NIH. (2019). An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ACS Omega, 4(2), 4213–4218. Available at: [Link]
-
MDPI. (2019). General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. Molecules, 24(19), 3550. Available at: [Link]
-
The Royal Society of Chemistry. (2016). Synthesis of aryl trimethylstannanes from aryl halides: an efficient photochemical method. Chemical Communications, 52(58), 9125-9128. Available at: [Link]
Sources
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. hepatochem.com [hepatochem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Applications of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note: Development of a Robust In Vitro Fluorogenic Assay for the Characterization of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a Novel HDAC6 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the development and validation of a robust, high-throughput fluorogenic in vitro assay to characterize inhibitors of Histone Deacetylase 6 (HDAC6). We detail the principles, protocols, and quality control measures necessary to accurately determine the potency (IC50) of novel compounds, using 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide as a representative test article.
Introduction: The Significance of HDAC6 Inhibition
Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb HDAC isoenzyme.[1][2] Unlike other HDACs that mainly target nuclear histones, HDAC6's key substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[1][3][4] Through its deacetylase activity, HDAC6 regulates critical cellular processes such as cell motility, protein quality control, and cellular stress responses.[2][5][6] Its role in clearing misfolded protein aggregates has implicated HDAC6 dysregulation in various pathologies, including cancer and neurodegenerative diseases like Alzheimer's.[1][3][5] This makes HDAC6 a compelling therapeutic target for drug discovery.[1][5][7]
The development of potent and selective HDAC6 inhibitors is a key objective in modern pharmacology. To achieve this, a reliable and reproducible in vitro assay is paramount. This application note describes the development of a fluorogenic assay, a widely used method for its simplicity, sensitivity, and amenability to high-throughput screening (HTS).[8][9]
Assay Principle
The fluorogenic HDAC6 assay is a two-step enzymatic reaction.[8][9]
-
Deacetylation: Recombinant human HDAC6 enzyme is incubated with a specialized fluorogenic substrate containing an acetylated lysine residue. In the presence of active enzyme, the acetyl group is removed.
-
Fluorophore Release: A developer solution is added, which specifically recognizes and cleaves the deacetylated lysine, releasing a highly fluorescent molecule (e.g., AFC, 7-amino-4-trifluoromethyl coumarin).[10]
The resulting fluorescence intensity is directly proportional to the HDAC6 enzymatic activity.[8][11] When an inhibitor like this compound is present, it blocks HDAC6 activity, leading to a decrease in fluorescence.
Caption: Mechanism of the two-step fluorogenic HDAC6 inhibition assay.
Materials and Reagents
-
Enzyme: Recombinant Human HDAC6 (e.g., BPS Bioscience, Cat. #50056)
-
Substrate: Fluorogenic HDAC6 Substrate (e.g., Boc-Lys(Ac)-AFC based)
-
Developer: HDAC Assay Developer (contains Trichostatin A to stop the reaction)
-
Test Compound: this compound
-
Assay Buffer: 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Hardware: 384-well solid black assay plates, acoustic dispenser (optional), multichannel pipettes, fluorescent plate reader (Excitation: 350-380 nm, Emission: 440-460 nm).[11]
Detailed Experimental Protocols
PART 4.1: Reagent Preparation
-
Assay Buffer: Prepare a 1X working solution of the assay buffer and keep on ice.
-
HDAC6 Enzyme Solution: Thaw the recombinant HDAC6 enzyme on ice. Dilute the enzyme to the pre-determined optimal concentration (e.g., 2 ng/µL) in ice-cold Assay Buffer. The optimal concentration should be determined during assay development by running an enzyme titration curve.[15]
-
Substrate Solution: Dilute the fluorogenic substrate stock to a 2X working concentration (e.g., 20 µM) in Assay Buffer. This concentration should be at or near the Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.[16]
-
Compound Plates:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform a serial dilution (e.g., 1:3) in 100% DMSO to create a dose-response curve, typically spanning 10 concentrations.
-
Prepare a stock of the control inhibitor, Trichostatin A, in DMSO (e.g., 1 mM) and serially dilute.[12]
-
-
Developer Solution: Prepare according to the manufacturer's instructions. This solution often contains Trichostatin A to halt the enzymatic reaction and a protease to cleave the substrate.[9]
PART 4.2: Assay Workflow for IC50 Determination
The following protocol is for a 20 µL final assay volume in a 384-well plate.
Caption: Step-by-step experimental workflow for HDAC6 inhibition assay.
Step-by-Step Procedure:
-
Compound Dispensing: Add 200 nL of the serially diluted test compound, control inhibitor (TSA), or 100% DMSO into the appropriate wells of a 384-well black plate.
-
Test Wells: this compound dilutions.
-
Maximum Activity Control (High Signal): 100% DMSO.
-
Minimum Activity Control (Low Signal): High concentration of Trichostatin A (e.g., 20 µM final).
-
-
Enzyme Addition: Add 10 µL of the 2X HDAC6 enzyme solution to all wells. The final DMSO concentration in the assay will be 1%.
-
Pre-incubation: Gently mix the plate and incubate for 30 minutes at 37°C to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the enzymatic reaction.
-
Enzymatic Reaction: Mix the plate and incubate for 60 minutes at 37°C. This time should be within the linear range of the reaction, determined during assay development.[15]
-
Reaction Termination: Add 20 µL of the Developer solution to all wells. This stops the HDAC6 activity.
-
Signal Development: Incubate the plate for 15 minutes at room temperature, protected from light.
-
Fluorescence Reading: Read the plate using a fluorescent plate reader with excitation at ~360 nm and emission at ~460 nm.
Assay Validation and Quality Control
Before screening compounds, the assay must be validated to ensure it is robust, reproducible, and suitable for its intended purpose.[17][18] Key validation parameters are calculated using the maximum (DMSO) and minimum (TSA control) activity wells.
Z'-Factor
The Z'-factor is a statistical parameter that assesses the quality and reliability of a high-throughput assay.[19] It measures the separation between the high and low signal controls, taking into account the data variation within each control group.[20][21]
Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
Where:
-
μ_p = mean of the positive control (Max Activity)
-
σ_p = standard deviation of the positive control
-
μ_n = mean of the negative control (Min Activity)
-
σ_n = standard deviation of the negative control
Acceptance Criteria: [19][21][22]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A good, acceptable assay.
-
Z' < 0: The assay is not suitable for screening.
| Parameter | Max Activity (RFU) | Min Activity (RFU) |
| Replicates (n=16) | 18540, 19230, 18870, 19550, 18990, 19310, 18750, 19420, 18630, 19150, 19020, 19610, 18820, 19280, 18950, 19390 | 1250, 1310, 1280, 1350, 1270, 1330, 1290, 1360, 1260, 1320, 1300, 1370, 1280, 1340, 1290, 1350 |
| Mean (μ) | 19094.4 | 1315.6 |
| Std. Dev. (σ) | 320.1 | 37.5 |
| Z'-Factor | \multicolumn{2}{c | }{0.79 } |
Table 1: Example Z'-Factor Calculation. Based on the data, the Z' of 0.79 indicates an excellent assay.
Signal-to-Background (S/B) Ratio
The S/B ratio provides a measure of the dynamic range of the assay.
Formula: S/B = μ_p / μ_n
A higher S/B ratio (typically >5) is desirable. From the data in Table 1, the S/B ratio is 19094.4 / 1315.6 ≈ 14.5 , which is excellent.
Data Analysis and Interpretation
-
Normalization: Convert raw fluorescence units (RFU) to percent inhibition. % Inhibition = 100 * (1 - (RFU_compound - μ_n) / (μ_p - μ_n))
-
Curve Fitting: Plot the % Inhibition against the logarithm of the compound concentration.
-
IC50 Determination: Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | Replicate 1 IC50 (nM) | Replicate 2 IC50 (nM) | Replicate 3 IC50 (nM) | Mean IC50 (nM) | Std. Dev. |
| This compound | 45.2 | 51.5 | 48.1 | 48.3 | 3.2 |
| Trichostatin A (Control) | 18.9 | 21.1 | 19.5 | 19.8 | 1.1 |
Table 2: Example IC50 determination for the test compound and control inhibitor. The results show consistent potency across replicate experiments. The IC50 for Trichostatin A is consistent with reported values.[13][14]
Conclusion
This application note provides a validated, step-by-step framework for establishing a robust fluorogenic assay to characterize inhibitors of HDAC6. By following these protocols and implementing rigorous quality control measures such as Z'-factor analysis, researchers can reliably determine the potency of novel compounds like this compound. This assay is a critical tool for advancing drug discovery programs targeting HDAC6 for therapeutic intervention in oncology and neurodegenerative disorders.
References
-
BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Fluorogenic Rat HDAC6 Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. Retrieved from [Link]
-
Iversen, P. W., et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3366-3372. Retrieved from [Link]
-
Seidel, C., et al. (2015). Histone deacetylase 6 in health and disease. Epigenomics, 7(1), 103-18. Retrieved from [Link]
-
GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]
-
Wikipedia. (n.d.). Trichostatin A. Retrieved from [Link]
-
AdooQ Bioscience. (n.d.). Trichostatin A (TSA). Retrieved from [Link]
-
FEBS Journal. (2012). Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Data analysis approaches in high throughput screening. Retrieved from [Link]
-
PNAS. (n.d.). Creation of a histone deacetylase 6 inhibitor and its biological effects. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HDAC6 Assay Service. Retrieved from [Link]
-
Edmondson, D. E., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(18), 4283. Retrieved from [Link]
-
CliniSciences. (n.d.). HDAC6 Fluorogenic BioAssay™ Kit. Retrieved from [Link]
-
The AAPS Journal. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development. Retrieved from [Link]
-
Hai, Y., et al. (2016). Histone deacetylase 6 structure and molecular basis of catalysis and inhibition. Nature Chemical Biology, 12(9), 741-747. Retrieved from [Link]
-
Smietana, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 307-310. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro assays for inhibition of purified HDAC2 and HDAC6. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Retrieved from [Link]
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
-
Chen, L., et al. (2012). Development of a histone deacetylase 6 inhibitor and its biological effects. PNAS, 109(49), E3355-E3364. Retrieved from [Link]
-
Eurofins Scientific. (n.d.). Industry recommendations for phase appropriate approach for assay validation in Cell and Gene Therapies (CGTs). Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro profiling of HDAC6is. Retrieved from [Link]
-
Pérez-Galán, P., et al. (2021). In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma. Haematologica, 106(1), 233-237. Retrieved from [Link]
-
Wang, Y., et al. (2021). Development of selective HDAC6 inhibitors with in vitro and in vivo anti-multiple myeloma activity. Bioorganic Chemistry, 116, 105278. Retrieved from [Link]
-
Quinta Analytica. (2021). FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Retrieved from [Link]
Sources
- 1. Histone deacetylase 6 in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6 plays a role as a distinct regulator of diverse cellular processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Development of selective HDAC6 inhibitors with in vitro and in vivo anti-multiple myeloma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. 171887-1Kit | HDAC6 Fluorogenic BioAssay™ Kit Clinisciences [clinisciences.com]
- 10. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Trichostatin A - Wikipedia [en.wikipedia.org]
- 14. adooq.com [adooq.com]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bellbrooklabs.com [bellbrooklabs.com]
- 18. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 19. punnettsquare.org [punnettsquare.org]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 22. academic.oup.com [academic.oup.com]
Application Notes and Protocols for 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Senior Application Scientist, Advanced Cell Biology Division
Introduction: Unveiling a Novel Kinase Inhibitor Candidate
In the landscape of modern drug discovery, particularly within oncology, the identification of novel small molecules that selectively target key signaling pathways is of paramount importance. The compound 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide is a synthetic organic molecule featuring a benzamide scaffold linked to a methoxypyridine moiety. Structural analysis of this compound reveals two key pharmacophores that suggest a strong potential for biological activity, specifically in the realm of kinase inhibition.
The benzamide core is a privileged structure found in a multitude of clinically approved drugs and investigational agents, including potent inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2][3][4] This group is often critical for interacting with the nicotinamide adenine dinucleotide (NAD+) binding pocket of various enzymes. Furthermore, the methoxypyridine ring is a well-established component of numerous kinase inhibitors, where it frequently forms crucial hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase domain.[5][6] Specifically, the 2-methoxypyridine moiety has been shown to enhance the inhibitory properties of compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1]
Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many solid tumors, promoting the formation of new blood vessels that supply nutrients and oxygen, thereby facilitating tumor growth and metastasis.[3][7] Therefore, inhibiting VEGFR-2 is a clinically validated strategy for cancer therapy.[8] Based on the structural motifs present in this compound, we hypothesize that this compound may function as an inhibitor of the VEGFR-2 kinase. These application notes provide a comprehensive guide for researchers to investigate the cellular effects of this compound, focusing on its potential as an anti-angiogenic and anti-proliferative agent.
Mechanism of Action: A Postulated Model
We propose that this compound acts as a Type II kinase inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain. The methoxypyridine moiety is predicted to interact with the hinge region of the kinase, a critical determinant of inhibitor selectivity, while the benzamide portion may occupy the hydrophobic pocket. By competitively inhibiting ATP binding, the compound would prevent the autophosphorylation and subsequent activation of VEGFR-2, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Figure 2: Experimental workflow for Western blot analysis.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine if this compound induces cell cycle arrest. Inhibition of growth factor signaling pathways often leads to arrest at the G1/S checkpoint.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations, or vehicle control, for 24-48 hours.
-
-
Cell Fixation:
-
Harvest the cells (including floating cells) and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Trustworthiness and Self-Validating Systems
The protocols described above are designed to be self-validating. The MTT assay provides a quantitative measure of cytotoxicity, which is then mechanistically explored through Western blotting. A dose-dependent decrease in p-VEGFR-2 and p-ERK that correlates with the cytotoxic activity would strongly support the on-target effect of the compound. Furthermore, the cell cycle analysis provides a functional readout of the anti-proliferative effects. Consistent and dose-responsive results across these orthogonal assays will provide a high degree of confidence in the biological activity of this compound.
References
-
Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry. [Link]
-
Molecular structures of the known PARP-1 inhibitors benzamide, 5OH-DIQ, DPQ, and PND. ResearchGate. [Link]
-
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. [Link]
-
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Assaying cell cycle status using flow cytometry. PMC. [Link]
-
VEGFR-2 inhibitor. Wikipedia. [Link]
-
Structural requirements for potent PARP inhibition. The benzamide... ResearchGate. [Link]
-
Cell cycle analysis. Wikipedia. [Link]
-
In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. MDPI. [Link]
-
Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. PubMed. [Link]
-
Synthesis and antiproliferative activities against breast cancer of N-(benzimidazol-2-yl)-substituted benzamide derivatives. ACG Publications. [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. [Link]
-
IMP Dehydrogenase: Structure, Mechanism and Inhibition. PMC. [Link]
-
Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]
-
(PDF) Design, synthesis, and cytotoxic activity of some novel N-(substituted) benzamide derivatives bearing coumarin and 1-azocoumarin compounds. ResearchGate. [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. [Link]
-
Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
-
Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates. MDPI. [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Metabolism of the novel IMP dehydrogenase inhibitor benzamide riboside. PubMed. [Link]
-
Cytotoxicity of a new IMP dehydrogenase inhibitor, benzamide riboside, to human myelogenous leukemia K562 cells. PubMed. [Link]
-
Target identification of small molecules: an overview of the current applications in drug discovery. PMC. [Link]
-
Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. [Link]
-
Ver. 1.2. NACALAI TESQUE, INC. [Link]
-
Target Identification and Validation (Small Molecules). University College London. [Link]
-
Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
-
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing. [Link]
Sources
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 4. Hinge binder modification into imidazopyridine for targeting actionable mutations of RET kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Preclinical Evaluation of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a Putative PDE10A Inhibitor
Introduction: The Rationale for Targeting Phosphodiesterase 10A in Neuropsychiatric Disorders
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide represents a novel chemical entity with a structure suggestive of activity at Phosphodiesterase 10A (PDE10A). PDE10A is a compelling therapeutic target, primarily due to its highly specific expression in the medium spiny neurons (MSNs) of the striatum, a critical hub for integrating cortical information to modulate motor control, cognition, and reward processing. Disturbances in these circuits are heavily implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.[1]
PDE10A hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition, therefore, elevates levels of these second messengers, which in turn modulates the activity of key signaling cascades.[2] A critical consequence of PDE10A inhibition is the potentiation of dopamine D1 receptor signaling and a concurrent dampening of dopamine D2 receptor signaling.[1][2] This dual action functionally mimics the effects of D2 antagonists (the mechanism of current antipsychotics) while also engaging D1 pathways, offering a novel approach to potentially treat the positive, negative, and cognitive symptoms of schizophrenia.[1][3]
These application notes provide a comprehensive framework for the preclinical evaluation of this compound (hereafter referred to as "the compound") in rodent models, establishing a logical workflow from initial pharmacokinetic characterization to core efficacy and safety assessments.
Part 1: Pharmacokinetic & Pharmacodynamic (PK/PD) Profiling
Expertise & Experience: Before assessing efficacy, it is paramount to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile. An efficacy study is uninterpretable without knowing if the compound reached the target tissue (the brain) at sufficient concentrations and for an adequate duration. Species-specific differences in metabolism can be significant, necessitating characterization in both mice and rats.[4]
Protocol 1.1: Rodent Pharmacokinetic Analysis
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) of the compound in plasma and brain tissue following a single administration.
Methodology:
-
Animal Allocation: Use adult male Sprague-Dawley rats (250-300g) and C57BL/6 mice (25-30g). Allocate animals into groups for intravenous (IV) and oral (PO) administration (n=3-4 per time point).
-
Dose Formulation: The compound must be formulated in a vehicle that ensures solubility and stability. A common starting vehicle is 10% DMSO, 40% PEG400, 50% Saline. Conduct formulation checks for stability prior to the study.
-
Administration:
-
IV Group: Administer a low dose (e.g., 1-2 mg/kg) via the tail vein to determine clearance and volume of distribution.
-
PO Group: Administer a higher dose (e.g., 10-30 mg/kg) via oral gavage to assess oral bioavailability.
-
-
Sample Collection: Collect blood samples (via tail vein or cardiac puncture for terminal samples) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours). For brain exposure, a separate cohort of animals is required for terminal collection at each time point.
-
Sample Processing: Centrifuge blood to separate plasma. Rapidly harvest and flash-freeze brain tissue.
-
Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying the compound in plasma and brain homogenate.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters. The brain-to-plasma ratio provides a crucial measure of blood-brain barrier penetration.
| Parameter | Route | Species | Exemplar Plasma Value | Exemplar Brain Value |
| Cmax | PO (10 mg/kg) | Rat | 850 ng/mL | 680 ng/g |
| Tmax | PO (10 mg/kg) | Rat | 1.0 hr | 1.5 hr |
| AUC (0-inf) | PO (10 mg/kg) | Rat | 4200 hrng/mL | 3800 hrng/g |
| Half-life (t½) | PO (10 mg/kg) | Rat | 3.5 hr | 4.0 hr |
| Bioavailability | PO vs. IV | Rat | 35% | - |
| Brain/Plasma Ratio | PO (10 mg/kg) | Rat | ~0.8 at Tmax | - |
Table 1: Representative Pharmacokinetic Data. These are hypothetical values based on typical small molecule CNS drugs and must be determined experimentally for the compound.
Protocol 1.2: Target Engagement & PD Biomarker Assay
Objective: To confirm that the compound engages PDE10A in the brain at doses consistent with PK profiling.
Methodology:
-
Study Design: Dose animals (rats or mice) with vehicle or a range of compound doses (e.g., 3, 10, 30 mg/kg, PO).
-
Tissue Collection: At the time of expected peak brain concentration (Tmax, determined in Protocol 1.1), euthanize animals and rapidly dissect the striatum.
-
Biomarker Analysis: Homogenize striatal tissue and use validated ELISA kits to measure levels of cGMP and cAMP. PDE10A inhibition robustly increases striatal cGMP and, to a lesser extent, cAMP.[2]
-
Data Analysis: Compare cyclic nucleotide levels in compound-treated groups to the vehicle group. A dose-dependent increase in striatal cGMP is a reliable indicator of target engagement.
Part 2: In Vivo Efficacy Assessment in Schizophrenia Models
Expertise & Experience: No single animal model recapitulates the full complexity of schizophrenia. Therefore, a battery of tests targeting different symptom domains is required. Pharmacologically-induced models are widely used for initial screening due to their high throughput and predictive validity for antipsychotic effects.[5][6]
Signaling Pathway of PDE10A Inhibition
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. A difference between the rat and mouse in the pharmacokinetic interaction of 5,6-dimethylxanthenone-4-acetic acid with thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. acnp.org [acnp.org]
- 6. imprs-tp.mpg.de [imprs-tp.mpg.de]
Application Note & Protocols for High-Throughput Screening of NAMPT Inhibitors
Subject: A High-Throughput Screening Workflow for the Identification of Novel Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors Utilizing 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide as a Reference Compound.
Executive Summary
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for signaling enzymes like sirtuins and PARPs. The NAD+ salvage pathway, which recycles nicotinamide, is the predominant source of NAD+ in mammalian cells. Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this pathway, making it a highly attractive therapeutic target, particularly in oncology, as many cancer cells exhibit heightened dependence on this pathway for their metabolic and proliferative needs.[1][2] This document provides a comprehensive, field-proven guide for establishing a robust high-throughput screening (HTS) campaign to identify and validate novel NAMPT inhibitors. We will use this compound, a representative of the potent benzamide class of NAMPT inhibitors, as a conceptual reference compound to illustrate the principles of assay design, execution, and data analysis.[3]
Biological Rationale & Assay Principle
The Central Role of NAMPT in NAD+ Biosynthesis
NAMPT catalyzes the initial, rate-limiting step of the NAD+ salvage pathway: the conversion of nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[4] NMN is subsequently converted to NAD+ by nicotinamide mononucleotide adenylyltransferases (NMNATs). Due to their high metabolic rate and NAD+ turnover, cancer cells are particularly vulnerable to the depletion of NAD+ pools, leading to energy crisis and apoptosis.[2] Inhibition of NAMPT, therefore, presents a promising strategy for anti-cancer therapy.
Caption: Principle of the coupled-enzyme fluorometric assay for NAMPT.
Materials & Reagents
| Reagent | Recommended Supplier | Purpose |
| Recombinant Human NAMPT | BPS Bioscience | Target enzyme |
| Nicotinamide (NAM) | Sigma-Aldrich | Substrate |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Sigma-Aldrich | Substrate |
| Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1) | R&D Systems | Coupling enzyme |
| Adenosine 5'-triphosphate (ATP) | Sigma-Aldrich | NMNAT1 substrate |
| Alcohol Dehydrogenase (ADH) from yeast | Sigma-Aldrich | Detection enzyme |
| Ethanol (200 proof) | Sigma-Aldrich | ADH substrate |
| FK866 | Cayman Chemical | Positive control inhibitor |
| This compound | Custom Synthesis | Reference control inhibitor |
| Tris-HCl, pH 7.5 | Thermo Fisher | Buffer component |
| MgCl₂ | Thermo Fisher | Buffer component (cofactor) |
| Bovine Serum Albumin (BSA) | Thermo Fisher | Reduces non-specific binding |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Compound solvent, negative control |
| 384-well, black, flat-bottom plates | Corning | Low-volume assay plates |
Experimental Protocols
Protocol 1: Primary High-Throughput Screen (Single Concentration)
This protocol is designed for screening a large compound library at a single concentration to identify initial "hits."
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA. Keep on ice.
-
2X Enzyme Mix: Prepare in Assay Buffer to a final concentration of 20 nM NAMPT and 200 nM NMNAT1.
-
2X Substrate Mix: Prepare in Assay Buffer to a final concentration of 200 µM NAM, 60 µM PRPP, and 400 µM ATP.
-
Detection Mix: Prepare in Assay Buffer to a final concentration of 0.4 mg/mL ADH and 4% Ethanol.
-
Controls:
-
Positive Control: Prepare FK866 at 2 µM in Assay Buffer with 1% DMSO.
-
Negative Control: Assay Buffer with 1% DMSO.
-
2. Assay Procedure (384-well format):
-
Using an acoustic dispenser (e.g., Echo®), transfer 100 nL of each library compound (typically at 1 mM in DMSO) into the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM.
-
Dispense 100 nL of DMSO into negative control wells and 100 nL of a 1 mM FK866 stock into positive control wells.
-
Add 5 µL of the 2X Enzyme Mix to all wells using a multi-drop dispenser.
-
Centrifuge the plates briefly (1 min at 1000 rpm) to ensure mixing.
-
Incubate for 15 minutes at room temperature to allow compounds to bind to the NAMPT enzyme.
-
Initiate the reaction by adding 5 µL of the 2X Substrate Mix to all wells.
-
Centrifuge the plates again.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and develop the signal by adding 10 µL of the Detection Mix to all wells.
-
Incubate for 20 minutes at room temperature, protected from light.
-
Read the fluorescence on a plate reader (Excitation: 340 nm, Emission: 460 nm).
Protocol 2: Data Analysis & Hit Triage
1. Quality Control - Z'-Factor Calculation: The Z'-factor is a measure of the statistical effect size and is used to judge the quality and robustness of an HTS assay. [5]A Z' > 0.5 is considered excellent.
Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| )
Where SD is the standard deviation and Mean refers to the signals from the positive (pos) and negative (neg) controls.
2. Percent Inhibition Calculation:
-
% Inhibition = ( 1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos) ) * 100
3. Hit Selection:
-
A compound is typically classified as a "hit" if its percent inhibition exceeds a defined threshold. A common and statistically robust method is to set the threshold at three times the standard deviation of the negative control wells (e.g., % Inhibition > 50% or > 3σ).
Protocol 3: Dose-Response Confirmation
Primary hits must be re-tested to confirm their activity and determine their potency (IC₅₀).
-
Select confirmed hits from the primary screen.
-
Create a 10-point, 3-fold serial dilution series for each compound, starting at a top concentration of 50 µM.
-
Perform the assay as described in Protocol 4.1, dispensing the serial dilutions instead of a single concentration.
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Compound | Hypothetical IC₅₀ (nM) |
| FK866 (Positive Control) | 10 |
| This compound | 25 |
| Inactive Compound | > 50,000 |
Protocol 4: Counter-Screening for Assay Artifacts
It is essential to ensure that hits are inhibiting NAMPT and not an element of the coupled detection system.
1. NMNAT Counter-Screen:
-
Run the assay as in Protocol 4.1, but replace the NAMPT/NMNAT enzyme mix with NMNAT only, and replace the NAM/PRPP/ATP substrate mix with a mix containing 50 µM NMN and ATP.
-
Active compounds in this assay are likely NMNAT inhibitors and should be flagged.
2. ADH Counter-Screen:
-
Run an assay containing only ADH, ethanol, and 50 µM NADH .
-
Compounds that decrease the fluorescent signal are likely interfering with NADH fluorescence or inhibiting ADH and should be flagged.
A true NAMPT inhibitor should be inactive in both counter-screens.
HTS Workflow & Hit Triage Strategy
A successful HTS campaign follows a funnel-like progression, eliminating false positives and prioritizing the most promising compounds for further development.
Caption: A typical workflow for an HTS campaign to identify inhibitors.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Z'-Factor (<0.5) | 1. Reagent instability (esp. PRPP, ATP).2. Low enzyme activity.3. Inconsistent liquid handling. | 1. Prepare reagents fresh daily; aliquot and freeze.2. Validate enzyme specific activity.3. Service and calibrate dispensers. |
| High Well-to-Well Variability | 1. Incomplete mixing.2. Edge effects in plates.3. Dispensing errors. | 1. Ensure brief centrifugation after each addition.2. Use humidified incubators; avoid using outer wells for samples.3. Check for clogs in dispenser tips. |
| High Rate of False Positives | 1. Library compounds are fluorescent.2. Library contains reactive compounds or aggregators. | 1. Pre-read plates after compound addition to flag auto-fluorescence.2. Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer. |
References
-
Zhang, J., et al. (2011). A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase. Analytical Biochemistry, 412(1), 64-71. [Link]
-
Cea, M., et al. (2013). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 20(11), 1352-1363. [Link]
-
Jones, K., et al. (2013). The lead compound STF-118804 is a highly specific NAMPT inhibitor. PubMed, [Link]
-
Wright, D. J., et al. (2019). Development of a Bioluminescent High-Throughput Screening Assay for Nicotinamide Mononucleotide Adenylyltransferase (NMNAT). SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 941-951. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
An, F., et al. (2016). High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. PubMed Central. [Link]
-
Gallop, M. F., et al. (2013). Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens. ResearchGate. [Link]
Sources
- 1. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide kinase inhibition assay protocol
Application Note & Protocol
Title: A Universal Luminescence-Based Assay for Characterizing the Inhibitory Potency of Novel Kinase Inhibitors: A Profile of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of numerous diseases, making them prime targets for therapeutic development.[1][2][3] The initial characterization of a novel small molecule's inhibitory effect on a target kinase is a foundational step in drug discovery. This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of a novel compound, using this compound (hereafter referred to as Cmpd-X) as an example. We describe the use of the ADP-Glo™ Kinase Assay, a universal, luminescence-based method that quantifies kinase activity by measuring the production of adenosine diphosphate (ADP).[4][5] The protocol is designed to be broadly applicable for screening and profiling potential kinase inhibitors, offering a robust, high-throughput compatible alternative to traditional radiometric assays. We will detail the assay principle, step-by-step experimental procedures, data analysis, and troubleshooting, providing researchers with a self-validating system to accurately assess inhibitor potency.
Introduction: The Challenge of Kinase Inhibition Profiling
The human kinome comprises over 500 protein kinases that regulate the majority of cellular processes by catalyzing the phosphorylation of specific substrates.[2][3] Given their central role in signaling, kinases have become one of the most important classes of drug targets.[3][6] The development of kinase inhibitors requires precise and reliable methods to quantify their potency and selectivity.
A variety of assay formats are available, each with distinct advantages and limitations.[3] These include:
-
Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are homogeneous assays well-suited for high-throughput screening (HTS).[6][7][8][9] TR-FRET, in particular, offers high sensitivity by minimizing background fluorescence interference through time-resolved detection.[10][11] However, these methods can be susceptible to interference from compounds that are intrinsically fluorescent or scatter light.[12][13]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ platform, offer a universal approach by detecting the formation of ADP, a common product of all kinase reactions.[4][5] This method is highly sensitive, has a large dynamic range, and is less prone to compound interference that plagues some fluorescence-based techniques.[14]
This guide focuses on the ADP-Glo™ assay as a robust and universally applicable method for characterizing the inhibitory activity of Cmpd-X, a novel benzamide-class compound, against a selected kinase target.
Assay Principle
The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced during an enzymatic reaction, which is directly proportional to kinase activity.[4][14]
-
Kinase Reaction & ATP Depletion: In the first step, the kinase reaction is performed, during which ATP is converted to ADP. Subsequently, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining unconsumed ATP.[14]
-
ADP Conversion & Signal Generation: In the second step, the Kinase Detection Reagent is added. This reagent contains enzymes that convert the ADP produced in the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase/luciferin reaction, generating a stable luminescent signal that is proportional to the initial ADP concentration.[4][14]
Materials and Reagents
-
Kinase: Target kinase of interest (e.g., Abl1, SRC, etc.), stored as per manufacturer's instructions.
-
Substrate: Appropriate peptide or protein substrate for the target kinase.
-
Inhibitor: this compound (Cmpd-X).
-
Control Inhibitor: A known potent inhibitor for the target kinase (e.g., Staurosporine).[1]
-
ATP: Adenosine 5'-triphosphate, Ultra Pure (Promega, Cat. # V9151 or equivalent).
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat. # V9101 or similar).[15]
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Note: Optimal buffer conditions may vary by kinase.
-
Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade.
-
Plates: White, opaque, flat-bottom 96-well or 384-well microplates suitable for luminescence.
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate reader with luminescence detection capabilities.
-
Incubator or temperature-controlled environment (e.g., 30°C).
-
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. Volumes can be adjusted for 96-well plates, maintaining the recommended 1:1:2 ratio of kinase reaction to ADP-Glo™ Reagent to Kinase Detection Reagent.[15]
Reagent Preparation
-
Cmpd-X Stock and Serial Dilution:
-
Prepare a 10 mM stock solution of Cmpd-X in 100% DMSO.
-
Perform a serial dilution in 100% DMSO to create a concentration range for IC50 determination (e.g., 10 points, 1:3 dilution series). This will be the "4X" final concentration plate.
-
Prepare a DMSO-only control for 0% inhibition (maximum signal) wells.
-
Prepare a 4X solution of the control inhibitor at a concentration known to cause >95% inhibition.
-
-
Kinase Solution (2X):
-
Dilute the target kinase to a 2X working concentration in Kinase Reaction Buffer. The optimal concentration should be determined empirically to achieve approximately 10-30% ATP-to-ADP conversion in the final reaction.
-
-
Substrate/ATP Solution (2X):
-
Dilute the substrate and ATP to their 2X working concentrations in Kinase Reaction Buffer. The ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Assay Procedure
-
Compound Plating: Add 2.5 µL of the serially diluted Cmpd-X, DMSO control, or positive control inhibitor to the appropriate wells of a 384-well plate.
-
Enzyme Addition: Add 2.5 µL of the 2X Kinase Solution to each well. For "No Enzyme" control wells, add 2.5 µL of Kinase Reaction Buffer instead.
-
Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The total reaction volume is now 10 µL.
-
Kinase Reaction: Mix the plate and incubate at 30°C for 60 minutes. The optimal time should be within the linear range of the reaction.
-
Reaction Termination: After incubation, equilibrate the plate to room temperature. Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.[1][15]
-
ATP Depletion Incubation: Incubate for 40 minutes at room temperature.[4][15]
-
Signal Development: Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and initiates the luminescent signal.
-
Signal Incubation: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[14]
-
Data Acquisition: Measure the luminescence of each well using a plate reader. An integration time of 0.25–1 second per well is typically sufficient.[15]
Recommended Plate Layout & Controls
A robust assay includes proper controls to ensure data validity.
| Control Type | Description | Purpose |
| 0% Inhibition | Contains kinase, substrate, ATP, and DMSO (no inhibitor). | Represents maximum kinase activity (Max Signal). |
| 100% Inhibition | Contains kinase, substrate, ATP, and a known potent inhibitor. | Represents minimum kinase activity (Min Signal). |
| No Enzyme | Contains substrate, ATP, and DMSO (no kinase). | Background control to check for non-enzymatic ATP hydrolysis. |
Data Analysis and Interpretation
-
Average Controls: Calculate the average Relative Light Unit (RLU) values for the 0% inhibition (Max Signal) and 100% inhibition (Min Signal) control wells.
-
Calculate Percent Inhibition: For each concentration of Cmpd-X, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_Sample - RLU_Min) / (RLU_Max - RLU_Min))
-
Plot Dose-Response Curve: Plot the calculated % Inhibition against the logarithm of the Cmpd-X concentration.
-
Determine IC50: Use a non-linear regression curve fitting model (e.g., sigmoidal dose-response with variable slope, also known as a four-parameter logistic fit) to analyze the data. The IC50 is the concentration of Cmpd-X that produces 50% inhibition of kinase activity.
Sample Data Table
| Cmpd-X [nM] | log[Cmpd-X] | Avg. RLU | % Inhibition |
| 10000 | 4.00 | 15,500 | 5.5% |
| 3333 | 3.52 | 18,200 | 7.9% |
| 1111 | 3.05 | 25,600 | 14.8% |
| 370 | 2.57 | 48,900 | 34.2% |
| 123 | 2.09 | 85,300 | 64.1% |
| 41 | 1.61 | 115,800 | 89.2% |
| 13.7 | 1.14 | 126,100 | 97.8% |
| 4.6 | 0.66 | 128,500 | 99.8% |
| 1.5 | 0.18 | 129,000 | 100.3% |
| 0.5 | -0.30 | 128,800 | 100.1% |
| Controls | |||
| 0 (Max Signal) | N/A | 14,500 | 0.0% |
| Control (Min Signal) | N/A | 129,500 | 100.0% |
Note: Data is illustrative. In this example, RLU is inversely proportional to kinase activity because higher ADP production leads to a stronger luminescent signal.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | Insufficient kinase activity; Suboptimal enzyme or substrate concentration. | Optimize kinase concentration and/or reaction time to achieve 10-30% ATP conversion. Verify reagent stability. |
| High Well-to-Well Variability | Pipetting errors; Inconsistent mixing; Edge effects on the plate. | Use calibrated pipettes or automated liquid handlers. Ensure thorough mixing. Avoid using the outer wells of the plate if edge effects are suspected. |
| IC50 Curve Does Not Reach 0% or 100% | Inhibitor concentration range is too narrow or shifted; Compound insolubility at high concentrations. | Widen the concentration range of the serial dilution. Visually inspect stock solutions for precipitation. |
| Calculated Inhibition > 100% | Compound interferes with the detection chemistry (e.g., luciferase inhibition). | Perform a counter-screen by adding the compound directly to an ADP/ATP standard curve to check for assay interference. |
Conclusion
The protocol described provides a reliable and universal method for determining the inhibitory potency (IC50) of novel compounds like this compound. By directly measuring the enzymatic product ADP, the ADP-Glo™ Kinase Assay offers high sensitivity and is broadly applicable across the kinome. The inclusion of appropriate controls and a structured data analysis workflow ensures the generation of high-quality, reproducible data critical for advancing drug discovery projects.
References
-
Unknown. (n.d.). ADP Glo Protocol. Retrieved from [Link]
-
Corning Incorporated. (n.d.). Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). Retrieved from [Link]
-
ICE Bioscience. (n.d.). FRET and TR-FRET Assays. Retrieved from [Link]
-
PubMed. (n.d.). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. Retrieved from [Link]
-
DCReport.org. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]
-
Wikipedia. (n.d.). Time-resolved fluorescence energy transfer. Retrieved from [Link]
-
Poly-Dtech. (n.d.). TR-FRET Assay Principle. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]
- 9. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dcreport.org [dcreport.org]
- 11. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. promega.com [promega.com]
- 15. promega.com [promega.com]
Application Notes and Protocols for Efficacy Assessment of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide as a Putative NAMPT Inhibitor
Introduction: Targeting a Metabolic Vulnerability in Cancer
Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1][2] This pathway is of particular importance in cancer cells, which often exhibit a heightened metabolic rate and increased dependence on NAD+ for various cellular processes, including energy metabolism, DNA repair, and signaling.[1][2] The overexpression of NAMPT has been observed in a multitude of cancer types, such as breast, ovarian, prostate, and colorectal cancers, making it an attractive therapeutic target.[1][2] Inhibition of NAMPT leads to the depletion of the cellular NAD+ pool, triggering a metabolic crisis and ultimately leading to cancer cell death.[3]
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide is a novel investigational compound. Its structural motifs, featuring a substituted pyridine ring linked to a benzamide core, suggest a potential interaction with the nicotinamide-binding pocket of NAMPT. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the efficacy of this compound as a NAMPT inhibitor, from initial biochemical validation to preclinical in vivo studies. The protocols herein are designed to be self-validating, with integrated controls and causal explanations for each experimental step, ensuring the generation of robust and reproducible data.
Part 1: Biochemical Characterization and Target Engagement
The initial phase of efficacy testing is to confirm direct inhibition of the primary target, NAMPT, and to characterize the nature of this inhibition.
In Vitro NAMPT Enzymatic Assay
Principle: The enzymatic activity of NAMPT is quantified by measuring the production of its product, nicotinamide mononucleotide (NMN), or by a coupled assay that measures the subsequent conversion of NMN to NAD+ and then NADH, which can be detected by fluorescence.[4] This assay will determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human NAMPT.
Protocol:
-
Reagents and Materials:
-
Recombinant human NAMPT protein
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
NMNAT (Nicotinamide mononucleotide adenylyltransferase)
-
Alcohol dehydrogenase (ADH)
-
Ethanol
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
This compound (test compound)
-
384-well black microplates
-
Fluorescence plate reader (Excitation: 340 nm, Emission: 460 nm)
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer. The final DMSO concentration should not exceed 0.5%.
-
In a 384-well plate, add 5 µL of the diluted test compound or control (FK866, vehicle).
-
Add 10 µL of a solution containing recombinant NAMPT enzyme in assay buffer.
-
Incubate for 15 minutes at 30°C to allow for compound binding to the enzyme.
-
Prepare a master mix containing NAM, PRPP, ATP, NMNAT, ADH, and ethanol in assay buffer.[4]
-
Initiate the reaction by adding 10 µL of the master mix to each well.[4]
-
Incubate the plate at 30°C for 2 hours.[4]
-
Measure the fluorescence intensity at Ex/Em = 340/460 nm.[4]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: This assay will provide a quantitative measure of the potency of this compound as a direct inhibitor of NAMPT. A low nanomolar IC50 value would be indicative of a potent inhibitor.
Part 2: Cellular Efficacy and Mechanism of Action
Following biochemical confirmation, the next critical step is to assess the compound's activity in a cellular context. These assays will determine if the compound can penetrate cell membranes, engage its target, and elicit the expected downstream biological effects.
Cellular NAD+/NADH Level Quantification
Principle: As NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, its inhibition should lead to a dose-dependent decrease in intracellular NAD+ and NADH levels.[3] Commercially available bioluminescent or colorimetric assay kits can be used for this purpose.[5][6]
Protocol:
-
Cell Culture:
-
Select a cancer cell line known to be sensitive to NAMPT inhibition (e.g., A549 lung carcinoma, HCT116 colon carcinoma).
-
Plate cells in a 96-well white-walled plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control and a positive control (FK866).
-
-
NAD+/NADH Measurement:
-
Follow the manufacturer's protocol for the chosen NAD+/NADH assay kit.[5] This typically involves cell lysis and separate measurements for NAD+ (acidic extraction) and NADH (basic extraction).
-
Measure luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the concentrations of NAD+ and NADH based on a standard curve.
-
Normalize the NAD+ and NADH levels to the total protein concentration for each sample.
-
Plot the percentage of NAD+ depletion relative to the vehicle control against the compound concentration.
-
Expected Outcome: A dose-dependent reduction in cellular NAD+ levels will confirm that this compound is engaging NAMPT within the cell and inhibiting its function.
Cell Viability and Proliferation Assays
Principle: The depletion of NAD+ is expected to impair cellular metabolism and, consequently, inhibit cell proliferation and induce cell death. Standard assays such as MTT, CellTiter-Glo®, or real-time cell analysis (RTCA) can be used to measure these effects.
Protocol (using CellTiter-Glo®):
-
Cell Plating and Treatment:
-
Plate cancer cells in a 96-well plate and treat with a range of concentrations of this compound for 72 hours.
-
-
Viability Assessment:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viability against the log of the compound concentration.
-
Expected Outcome: The compound should exhibit potent anti-proliferative activity in sensitive cancer cell lines, with GI50 values in the nanomolar range.
Data Summary Table: In Vitro and Cellular Activity
| Assay | Cell Line | Parameter | This compound | FK866 (Control) |
| NAMPT Enzymatic Assay | N/A | IC50 (nM) | TBD | ~1-10 nM |
| Cellular NAD+ Depletion | A549 | EC50 (nM) | TBD | TBD |
| Cell Viability (72h) | A549 | GI50 (nM) | TBD | TBD |
| Cell Viability (72h) | HCT116 | GI50 (nM) | TBD | TBD |
Part 3: In Vivo Efficacy Assessment
The final stage of preclinical efficacy testing involves evaluating the compound's anti-tumor activity in a living organism. This provides crucial information on its pharmacokinetic and pharmacodynamic properties, as well as its overall therapeutic potential.
Xenograft Mouse Model of Cancer
Principle: Human cancer cells are implanted into immunocompromised mice to generate tumors. The mice are then treated with the test compound, and tumor growth is monitored over time to assess anti-tumor efficacy.[7]
Protocol:
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Implant a suitable number of cancer cells (e.g., 1-5 x 10^6 HCT116 cells) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at various doses, positive control).
-
Administer the compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) on a predetermined schedule (e.g., daily, twice daily).
-
-
Efficacy Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic markers).
-
Primary efficacy endpoints include tumor growth inhibition (TGI) and tumor regression.
-
-
Pharmacodynamic (PD) Marker Analysis:
-
Collect tumor and plasma samples at specified time points after the final dose.
-
Measure NAD+ levels in tumor tissue to confirm target engagement in vivo.
-
Analyze markers of apoptosis (e.g., cleaved caspase-3) by immunohistochemistry or western blotting.
-
Expected Outcome: Treatment with this compound should result in a statistically significant reduction in tumor growth compared to the vehicle control group.[8] A dose-response relationship should be observed. The PD analysis should confirm that the anti-tumor activity is associated with the inhibition of NAMPT and the induction of apoptosis.
Workflow and Pathway Visualization
References
-
Lockett, A. D., et al. (2026). Nicotinamide phosphoribosyltransferase activates the mitochondrial unfolded protein response to promote pulmonary arterial endothelial cell proliferation. bioRxiv. [Link]
-
Thakur, B. K., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 975143. [Link]
-
Thakur, B. K., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 975143. [Link]
-
Sauve, A. A. (2019). Assays for NAD+-Dependent Reactions and NAD+ Metabolites. Methods in Molecular Biology, 2049, 213-233. [Link]
-
Clemente, P., et al. (2020). Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer. Oncotarget, 11(31), 2987–3001. [Link]
-
Heske, C. M., et al. (2024). Inhibition of NAMPT by PAK4 Inhibitors. International Journal of Molecular Sciences, 25(19), 10529. [Link]
-
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 735-741. [Link]
-
Thakur, B. K., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Pharmacology, 13, 975143. [Link]
-
BPS Bioscience. (n.d.). NAMPT Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Chen, Y., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][2][9]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. Journal of Medicinal Chemistry, 65(11), 7833–7842. [Link]
-
Cell Biolabs, Inc. (n.d.). NAD+/NADH Assays. Retrieved from [Link]
-
Vrana, J. A., et al. (2025). Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia. PLoS One, 20(6), e0326915. [Link]
Sources
- 1. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. NAD+/NADH Assays [cellbiolabs.com]
- 6. Bioluminescent Nicotinamide Adenine Dinucleotide Detection Assays Part II: Choosing the Right Product for Your Application [promega.com]
- 7. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy of NAMPT inhibition in T-cell acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Pharmacokinetic Analysis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in Mice
Authored by: Your Senior Application Scientist
Abstract: This document provides a comprehensive guide for the pharmacokinetic (PK) analysis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in a murine model. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework from in-life study design to bioanalytical sample analysis and data interpretation. The methodologies are grounded in established principles of preclinical pharmacokinetics and bioanalytical method validation to ensure data integrity and reliability.
Introduction: The Rationale for Pharmacokinetic Profiling
The journey of a novel chemical entity from discovery to a potential therapeutic agent is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Pharmacokinetic (PK) studies are fundamental in this process, providing critical insights into how an organism handles a drug.[3] For this compound, a compound of potential therapeutic interest, elucidating its PK profile in an early preclinical species such as the mouse is a critical step.[4] This allows for the determination of key parameters like clearance, volume of distribution, half-life, and bioavailability, which are essential for dose selection in further efficacy and toxicology studies.[1][5][6]
The structural components of this compound, specifically the N-methylbenzamide moiety, suggest potential metabolic pathways involving N-demethylation and hydroxylation.[7] Understanding these metabolic conversions is crucial as they can significantly influence the compound's efficacy and safety profile. This guide will detail the necessary steps to robustly characterize the pharmacokinetic behavior of this compound in mice.
Pre-Study Considerations and Planning
A well-designed pharmacokinetic study minimizes variables and yields reproducible data. Key considerations before initiating the in-life phase include dose selection, formulation, and the choice of animal strain.
Dose Selection and Formulation
The dose for a non-toxicokinetic PK study should be high enough to be quantifiable by the bioanalytical method but well below the maximum tolerated dose (MTD).[6] Preliminary dose-range finding studies are recommended.[5] The formulation of this compound should be appropriate for the intended route of administration and ensure complete dissolution and stability of the compound. Common vehicles for intravenous (IV) and oral (PO) administration in mice include saline, polyethylene glycol (PEG), and Tween 80 mixtures. The final formulation should be sterile and non-irritating to the animals.
Animal Model Selection
Commonly used mouse strains for PK studies include C57BL/6 and BALB/c.[8] The choice of strain should be consistent with other planned preclinical studies for the compound. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and adhere to the guidelines for the care and use of laboratory animals.[5]
Experimental Workflow and Protocols
The overall experimental workflow for the pharmacokinetic analysis is depicted below. This process begins with the in-life phase involving dosing and sample collection, followed by sample processing and bioanalytical quantification, and culminates in pharmacokinetic data analysis.
Caption: High-level workflow for the pharmacokinetic analysis of this compound in mice.
Protocol: In-Life Phase - Dosing and Blood Sampling
This protocol outlines the procedure for a typical pharmacokinetic study in mice with both intravenous and oral administration routes.[8]
Materials:
-
This compound
-
Appropriate dosing vehicle
-
Sterile syringes and needles
-
Mouse restraints
-
Blood collection tubes (e.g., EDTA-coated)
-
Lancets or capillary tubes for blood collection[3]
-
Centrifuge
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least 3-5 days before the study.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Intravenous (IV) Group: Administer the formulated compound via a single bolus injection into the tail vein. A typical dose volume is 5-10 mL/kg.
-
Oral (PO) Group: Administer the formulated compound via oral gavage. A typical dose volume is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 30-50 µL) at predetermined time points.[3]
-
Suggested Time Points:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Utilize serial sampling techniques such as submandibular or saphenous vein puncture to minimize the number of animals required.[3]
-
-
Plasma Preparation:
-
Immediately place collected blood into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
-
Protocol: Bioanalytical Method - LC-MS/MS Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high sensitivity and specificity.[9][10]
Instrumentation and Reagents:
-
A UHPLC system coupled to a triple quadrupole mass spectrometer.[11]
-
Analytical column (e.g., C18 reverse-phase).
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Ultrapure water.
-
Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte.
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Serially dilute the stock solution to create calibration standards and QC samples at low, medium, and high concentrations in blank mouse plasma.[1]
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 50 µL of each plasma sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to achieve good separation of the analyte and IS from endogenous plasma components.
-
Optimize the mass spectrometer settings for the analyte and IS using electrospray ionization (ESI) in positive ion mode. Determine the optimal precursor-to-product ion transitions for Multiple Reaction Monitoring (MRM).
-
Inject the prepared samples and acquire the data.
-
Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[12][13] Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Data Analysis and Interpretation
The concentration-time data obtained from the LC-MS/MS analysis is used to calculate the key pharmacokinetic parameters.
Pharmacokinetic Parameter Calculation
Non-compartmental analysis (NCA) is typically sufficient for preclinical PK studies. The following parameters should be calculated:
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Terminal half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Bioavailability (for oral administration) |
Bioavailability (F%) Calculation: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Caption: Data analysis flow from raw concentration-time data to final pharmacokinetic parameters.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the pharmacokinetic characterization of this compound in mice. The resulting data will be instrumental in guiding further preclinical development, including the design of efficacy and toxicology studies. Future work may involve metabolite identification to fully understand the disposition of the compound and inter-species scaling to predict human pharmacokinetics.
References
- Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. (2020). Journal of Controlled Release, 323.
- In-Vivo Mouse and R
- Murine Pharmacokinetic Studies. PMC - NIH.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).
- Pharmacokinetics Studies in Mice or R
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
- Preclinical Regulatory Requirements. Social Science Research Institute.
- Analytical Methods. RSC Publishing.
- FDA Requirements for Preclinical Studies. Karger.
- Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. (2008). Xenobiotica, 38(3), 325-39.
- Preclinical Studies in Drug Development. PPD.
- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed.
- Analytical Methods. OPUS.
- Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
- Discovery of 3-(4-methanesulfonylphenoxy)-N-[1-(2-methoxy-ethoxymethyl)-1H-pyrazol-3-yl]-5-(3-methylpyridin-2-yl)-benzamide as a novel glucokinase activator (GKA) for the treatment of type 2 diabetes mellitus. (2014). Bioorganic & Medicinal Chemistry, 22(7), 2280-93.
- N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide. (2013). NCBI.
- N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide. (2013). NCBI.
- Analytical Methods. RSC Publishing.
- Advancements in liquid chromatography-mass spectrometry: method development and applications. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(14), 66-87.
- Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace.
- Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products. Thermo Fisher Scientific.
- Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial. PMC - NIH.
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. PMC - NIH.
-
Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][3][4]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. (2022). Journal of Medicinal Chemistry, 65(11), 7833-7842.
- Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA.
Sources
- 1. protocols.io [protocols.io]
- 2. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 9. agilent.com [agilent.com]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ppd.com [ppd.com]
- 13. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Developing a Cell-Based Assay for 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a Putative NAMPT Inhibitor
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a suite of robust cell-based assays to characterize the biological activity of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. Based on its structural features, this compound is hypothesized to be an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway.[1][2][3] The protocols herein are designed to systematically evaluate the compound's effect on cell viability, determine its mechanism of action via apoptosis induction, and confirm its engagement with the putative target, NAMPT.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme for a vast array of cellular processes, including energy metabolism, DNA repair, and redox reactions.[4] In mammalian cells, the primary route for NAD+ regeneration is the salvage pathway, where NAMPT serves as the rate-limiting enzyme.[1][2][3] It catalyzes the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a key precursor for NAD+ synthesis.[3][5]
Many cancer cells exhibit a heightened dependency on the NAD+ salvage pathway to fuel their rapid proliferation and survive metabolic stress.[4] This metabolic vulnerability makes NAMPT a highly attractive therapeutic target in oncology.[4][6] Inhibiting NAMPT leads to a rapid depletion of intracellular NAD+ pools, triggering an energy crisis and ultimately inducing apoptotic cell death.[4]
The compound this compound shares structural motifs with known NAMPT inhibitors.[6][7] Therefore, the following protocols are designed to test the hypothesis that it functions as a NAMPT inhibitor. The experimental workflow is structured to first identify a cytotoxic phenotype and then to mechanistically link this phenotype to the proposed target.
Proposed Signaling Pathway and Experimental Overview
Our hypothesis is that this compound inhibits NAMPT, leading to NAD+ depletion and subsequent apoptosis. The diagram below illustrates this proposed pathway and the assays used to interrogate it.
Caption: Proposed mechanism of action and corresponding cell-based assays.
Foundational Methodologies: Cell Culture and Assay Optimization
Scientific integrity starts with reproducible cell culture. The quality of your data is directly dependent on the health and consistency of your cells.[8]
Cell Line Selection and Culture
-
Rationale: A549 (human lung carcinoma) and HCT116 (human colon carcinoma) are excellent starting cell lines as they are known to be sensitive to NAMPT inhibition.
-
Culture Media: Use media recommended by the supplier (e.g., ATCC), typically RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Best Practices:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Do not allow cells to become over-confluent.[8] Passage cells when they reach 80-90% confluency to maintain them in the logarithmic growth phase.[9]
-
Regularly check for mycoplasma contamination.
-
Use cells with a low passage number for all experiments to avoid phenotypic drift.[8]
-
Optimizing Cell Seeding Density
-
Rationale: The optimal cell number ensures a robust assay window, providing a signal that is high enough to be measurable but not so high that it leads to substrate depletion or non-linear responses.[8]
-
Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells/well).
-
Incubate for the planned duration of your experiment (e.g., 72 hours).
-
Perform the primary assay (e.g., CellTiter-Glo).
-
Select the density that gives the highest signal-to-background ratio while remaining in the linear range of the assay.
-
Experimental Protocols
Primary Assay: Cell Viability and Cytotoxicity (IC50 Determination)
This assay determines the concentration of the compound required to reduce cell viability by 50% (IC50). We recommend the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP, an indicator of metabolically active cells.[10][11][12] Depletion of NAD+ directly impacts cellular ATP levels, making this a highly relevant readout.[4]
Protocol: CellTiter-Glo® Assay
-
Cell Seeding: Seed A549 or HCT116 cells in a white, opaque-walled 96-well plate at the pre-determined optimal density in 90 µL of culture medium. Incubate overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point serial dilution series (e.g., 1:3) in culture medium.
-
Treatment: Add 10 µL of the compound dilutions to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.[11]
-
Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[11]
-
Add 100 µL of prepared CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results using a non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.
| Parameter | Recommended Value |
| Cell Lines | A549, HCT116 |
| Seeding Density | Optimized (e.g., 5,000 cells/well) |
| Plate Type | 96-well, white, opaque-walled |
| Compound Incubation | 72 hours |
| Assay Readout | Luminescence |
Mechanistic Assay 1: Apoptosis Induction
To determine if the observed cytotoxicity is due to apoptosis, we will measure the activity of caspases 3 and 7, which are key executioner caspases.[13] The Caspase-Glo® 3/7 Assay provides a simple "add-mix-measure" format.[14][15]
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Follow steps 1-3 from the CellTiter-Glo® protocol. Treat cells with the compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 5x IC50). Include a known apoptosis inducer (e.g., Staurosporine, 1 µM) as a positive control.
-
Incubation: Incubate for a shorter period, typically 24-48 hours, as caspase activation precedes cell death.
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent as per the manufacturer's instructions.[15]
-
Add 100 µL of the reagent to each well.
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure luminescence with a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control and express as fold-change in caspase activity.
Mechanistic Assay 2: PARP Cleavage by Western Blot
Poly(ADP-ribose) polymerase (PARP) is a key substrate of caspase-3.[16] During apoptosis, PARP is cleaved from its full-length form (116 kDa) into an 89 kDa fragment.[16] Detecting this cleavage event by Western blot provides strong evidence of apoptosis.
Protocol: PARP Cleavage Western Blot
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and treat with the compound (e.g., at 1x and 5x IC50) for 48 hours.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.[17]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for PARP (that detects both full-length and cleaved forms) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Observe the decrease in the 116 kDa band and the appearance of the 89 kDa cleaved fragment in compound-treated samples. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Confirmatory Assay: Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment.[18][19] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[19][20][21]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nicotinamide phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. marinbio.com [marinbio.com]
- 10. static.fishersci.eu [static.fishersci.eu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 15. Caspase 3/7 Activity [protocols.io]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. annualreviews.org [annualreviews.org]
Troubleshooting & Optimization
optimizing 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide dosage concentration
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. This small molecule, based on its structural similarity to known kinase inhibitors, is hypothesized to function as an inhibitor of protein kinases, potentially targeting pathways involved in cell proliferation and survival. A close structural analog, CQ211, has been identified as a highly potent and selective RIOK2 inhibitor, a kinase implicated in ribosome maturation and cancer progression[1]. Therefore, optimizing the dosage concentration of this compound is a critical step to ensure reproducible and meaningful experimental outcomes, balancing on-target efficacy with potential off-target effects or cytotoxicity.
This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols in a question-and-answer format to address specific issues you may encounter during your in vitro and in vivo experiments.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: I'm starting my first in vitro experiment. How do I determine an effective starting concentration range for my cell-based assays?
Answer:
Determining the optimal concentration range is a foundational step to avoid wasting resources and generating misleading data. A common error is starting with a range that is too narrow or completely outside the compound's effective window. The goal is to perform a broad-to-narrow dose-finding approach to efficiently identify the concentration range that elicits a biological response.
The initial experiment should span a wide range of concentrations, typically covering several orders of magnitude (e.g., from nanomolar to high micromolar), to capture the full dose-response curve.
The process begins with a wide screening to find a preliminary effective range, followed by a more focused experiment to determine the precise half-maximal inhibitory concentration (IC50).
Caption: Workflow for in vitro dose-response analysis.
-
Compound Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO). Ensure the final DMSO concentration in your cell culture medium does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Seeding: Plate your cells of interest (e.g., a relevant cancer cell line) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Broad-Range Dosing:
-
Perform 10-fold serial dilutions of the compound from the stock solution to create a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).
-
Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Add the dilutions to the appropriate wells and incubate for a standard duration (e.g., 72 hours).
-
-
Viability Assessment: Use a standard cell viability assay, such as one measuring ATP content (e.g., CellTiter-Glo®), to quantify the cellular response.
-
Data Analysis (Broad Range): Plot cell viability (%) against the log of the compound concentration. Identify the concentration range where the viability drops from ~100% to its minimum.
-
Focused Dosing for IC50:
-
Based on the initial results, prepare a new series of 2-fold dilutions centered around the estimated effective range (e.g., if activity was seen between 1 µM and 10 µM, test 20, 10, 5, 2.5, 1.25, 0.62, 0.31, 0.15 µM).
-
Repeat the experiment (steps 2-4) in triplicate to ensure statistical validity.
-
-
IC50 Calculation: Use software like GraphPad Prism to perform a non-linear regression fit (log[inhibitor] vs. normalized response) to calculate the precise IC50 value.
FAQ 2: My calculated IC50 values for the compound are inconsistent between experiments. What are the common causes?
Answer:
Variability in IC50 values is a frequent challenge in cell-based assays and can undermine the reliability of your findings.[2] This inconsistency often stems from subtle variations in experimental conditions rather than the compound itself.
| Potential Cause | Scientific Rationale | Recommended Action |
| Cell Confluency & Passage Number | Cells at different growth phases or high passage numbers can exhibit altered metabolic rates and signaling pathway activation, directly impacting their sensitivity to kinase inhibitors. | Standardize cell seeding density to ensure confluency is between 30-50% at the time of treatment. Use cells within a consistent, low passage number range (e.g., passages 5-15). |
| Reagent Variability | Variations in serum batches, media formulation, or the viability assay reagent itself can introduce significant experimental noise. | Use a single batch of fetal bovine serum (FBS) for a set of related experiments. Aliquot and store reagents properly. Qualify new batches of key reagents before use in critical studies. |
| Compound Stability in Media | The compound may be unstable or precipitate in culture media over the incubation period, reducing its effective concentration. | Visually inspect the media in treated wells for precipitation, especially at higher concentrations. If instability is suspected, consider reducing the incubation time or using a formulation with better solubility. |
| Incubation Time | The duration of compound exposure can significantly affect the IC50. A shorter incubation may not allow sufficient time for the compound to exert its full effect, while a longer one might induce secondary effects. | Strictly adhere to a consistent incubation time for all comparative experiments. If the mechanism is slow, a 72-hour incubation is common; for fast-acting cytotoxic agents, 24-48 hours may be sufficient. |
FAQ 3: The compound is effective at inhibiting cell proliferation, but it also shows high general cytotoxicity. How can I determine if this is an on-target or off-target effect?
Answer:
Distinguishing between desired on-target effects and undesirable off-target cytotoxicity is crucial for advancing a lead compound.[3] If this compound is indeed a RIOK2 inhibitor, high cytotoxicity could result from potent inhibition of this essential kinase (on-target) or from interactions with other cellular components (off-target).
-
Target Engagement Assay:
-
Rationale: The first step is to confirm that the compound physically interacts with its intended target in the cellular environment. Cellular thermal shift assays (CETSA) or NanoBRET™ assays can measure target engagement in intact cells.[4]
-
Method: Treat cells with varying concentrations of the compound. Lyse the cells and measure the level of RIOK2 (or the hypothesized target) engagement. Correlate the concentration required for target engagement with the IC50 for cell viability. A strong correlation suggests the cytotoxic effect is likely on-target.
-
-
Rescue Experiment:
-
Rationale: If the cytotoxic effect is due to the inhibition of a specific pathway, overexpressing a downstream component of that pathway might "rescue" the cells from death.
-
Method: Transfect cells with a vector that overexpresses a key protein downstream of RIOK2. If the overexpression mitigates the cytotoxic effect of the compound, it provides strong evidence for an on-target mechanism.
-
-
Kinase Profiling:
-
Rationale: To identify potential off-targets, screen the compound against a broad panel of other kinases.
-
Method: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). If the compound potently inhibits other kinases known to be critical for cell survival at similar concentrations to its IC50, this may explain the observed cytotoxicity.
-
Caption: Decision tree for investigating cytotoxicity.
FAQ 4: How do I translate my effective in vitro concentration (IC50) into a starting dose for my first in vivo animal study?
Answer:
Translating an in vitro concentration to an in vivo dose is a complex process that requires consideration of the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[5][6] A direct conversion is not possible; instead, the in vitro data is used to establish a target plasma concentration that needs to be achieved and maintained in the animal model.
-
Establish a Target Exposure: The goal is to achieve a plasma concentration in the animal model that is consistently above the in vitro IC50 for a defined period. A common starting point is to target a steady-state plasma concentration (C_ss) that is 3-10 times the IC50 value.
-
In Vitro ADME Studies: Before moving into animals, conduct basic in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies. Microsomal stability assays, for instance, can predict how quickly the compound will be metabolized by the liver, which helps in estimating its half-life and required dosing frequency.[7]
-
Perform a Pilot Pharmacokinetic (PK) Study:
-
Rationale: A pilot PK study is essential to understand how the compound behaves in a living system. It measures key parameters like C_max (peak concentration), T_max (time to peak concentration), AUC (Area Under the Curve, or total exposure), and half-life.
-
Protocol:
-
Administer a single, low dose of the compound to a small group of animals (e.g., mice) via the intended route (e.g., oral gavage, intraperitoneal injection).
-
Collect blood samples at multiple time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Analyze plasma samples using LC-MS/MS to determine the compound concentration at each time point.
-
Use the data to build a concentration-time curve and calculate the key PK parameters.
-
-
-
Maximum Tolerated Dose (MTD) Study:
-
Rationale: Concurrently, an MTD study is needed to establish the upper limit of the dose that can be administered without causing severe toxicity.[8]
-
Protocol:
-
Administer escalating doses of the compound to different cohorts of animals.
-
Monitor the animals daily for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur).
-
The MTD is defined as the highest dose that does not cause >20% weight loss or other severe adverse effects.
-
-
| Parameter | Value | Interpretation |
| In Vitro IC50 | 0.5 µM | Target for plasma concentration. |
| Target Plasma Conc. | 1.5 µM (3x IC50) | The desired therapeutic concentration in vivo. |
| PK (10 mg/kg, oral) | C_max: 2.5 µM; AUC: 8 µM*h; T_1/2: 4h | A 10 mg/kg oral dose achieves the target concentration. The half-life suggests once or twice daily dosing may be feasible. |
| MTD | 50 mg/kg/day | Provides a safe upper limit for dosing in efficacy studies. |
Based on this hypothetical data, a starting dose for an efficacy study could be in the range of 10-25 mg/kg, administered once or twice daily, as this is expected to maintain plasma concentrations above the IC50 without reaching toxic levels.
References
-
Optimizing intermittent dosing of oral small molecule inhibitors. Journal of Oncology Pharmacy Practice. Available at: [Link]
-
N-Methoxy-N-methylbenzamide | C9H11NO2. PubChem, National Institutes of Health. Available at: [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, AACR Journals. Available at: [Link]
-
Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available at: [Link]
-
Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Publications. Available at: [Link]
-
Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751). Autech Industry Co., Limited. Available at: [Link]
-
Optimization and troubleshooting of preparative liquid chromatography using statistical design of experiments: Four small-molecule case studies. ResearchGate. Available at: [Link]
-
Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. PubMed. Available at: [Link]
-
On precision dosing of oral small molecule drugs in oncology. PubMed Central, National Institutes of Health. Available at: [Link]
-
DEET (N,N-diethyl-3-methylbenzamide). Revised Combined Human Health Scoping Document/Draft. Regulations.gov. Available at: [Link]
-
Optimizing Dosing in Oncology Drug Development. Friends of Cancer Research. Available at: [Link]
-
Discovery of 8-(6-Methoxypyridin-3-yl)...as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. Available at: [Link]
-
3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. PubChem, National Institutes of Health. Available at: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED Office. Available at: [Link]
-
Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]
-
Studies on the in vitro and in vivo metabolism of the synthetic opioids U-51754, U-47931E, and methoxyacetylfentanyl... ResearchGate. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. Available at: [Link]
-
[3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide: a novel sigma-2 receptor probe. PubMed. Available at: [Link]
-
Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]
-
Dose optimization during drug development: whether and when to optimize. JNCI: Journal of the National Cancer Institute, Oxford Academic. Available at: [Link]
-
Therapeutically relevant cell-based assays for drug discovery. Nuvisan. Available at: [Link]
-
Webinar - A Comprehensive Guide to Optimizing Your Small Molecule Drug Development Strategy. YouTube. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central, National Institutes of Health. Available at: [Link]
Sources
- 1. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nuvisan.com [nuvisan.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. youtube.com [youtube.com]
- 5. On precision dosing of oral small molecule drugs in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. seed.nih.gov [seed.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide Solubility
Introduction: Understanding the Molecule
3-(6-Methoxypyridin-3-yl)-N-methylbenzamide is a complex organic molecule featuring a benzamide core linked to a methoxypyridine ring. Its structure presents inherent solubility challenges that are common for many modern small-molecule drug candidates.
-
Lipophilic Core: The two aromatic rings (benzene and pyridine) create a large, nonpolar surface area, predicting low aqueous solubility. The calculated octanol-water partition coefficient (LogP), a measure of lipophilicity, is expected to be in the range of 2.5-3.0, indicating a preference for lipid environments over aqueous ones.[1][2]
-
Polar/Ionizable Groups: The molecule possesses several hydrogen bond acceptors (the amide oxygen, the methoxy oxygen, and the pyridine nitrogen) but only one weak hydrogen bond donor (the amide N-H).[3] The pyridine nitrogen is weakly basic, with an estimated pKa around 3-4.[4][5] This means it will only become significantly protonated and positively charged (which would increase water solubility) under highly acidic conditions (pH < 3).
These features combine to make the compound poorly soluble in neutral aqueous media, a common hurdle in experimental biology and formulation development. This guide provides a structured approach to systematically troubleshoot and overcome these solubility issues.
General Troubleshooting Workflow
Before diving into specific issues, it's crucial to follow a logical troubleshooting progression. This workflow ensures that you systematically rule out common errors and efficiently identify a robust solubilization strategy.
Caption: General troubleshooting decision tree for solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound won't fully dissolve in DMSO to make a stock solution. What should I do?
-
Cause: While this compound is expected to be highly soluble in DMSO, issues can arise from poor quality DMSO (containing water), insufficient solvent volume, or the compound being in a less soluble crystalline form. At very high concentrations (>50 mM), even DMSO has its limits.[6]
-
Solution Pathway:
-
Verify DMSO Quality: Use anhydrous, sealed DMSO. Water contamination significantly reduces its solvating power for lipophilic compounds.
-
Gentle Warming & Sonication: Gently warm the vial to 30-40°C in a water bath and sonicate for 5-10 minutes. This provides energy to overcome the crystal lattice energy. Do not overheat, as it can degrade the compound.
-
Reduce Concentration: If the above fails, your target concentration may be too high. Halve the target concentration and try again. For most in vitro assays, a 10-20 mM stock is sufficient.[7]
-
Alternative Organic Solvents: If DMSO fails, consider alternatives like DMA (dimethylacetamide) or NMP (N-methyl-2-pyrrolidone) for stock preparation, but always check their compatibility with your specific assay system.
-
FAQ 2: The DMSO stock is clear, but the compound crashes out immediately when I add it to my aqueous buffer/media.
-
Cause: This is a classic sign of "kinetic" vs. "thermodynamic" solubility.[8] The compound is kinetically trapped in the high-energy DMSO solution but precipitates when diluted into a low-energy aqueous environment where its thermodynamic solubility is very low.[9] Rapid dilution creates localized supersaturation, causing the compound to crash out.[10]
-
Solution Pathway:
-
Stepwise Dilution: Never add a small volume of DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. For example, to get a 10 µM final concentration from a 10 mM stock (a 1:1000 dilution), first dilute 1:10 in DMSO, then 1:10 in media, and finally 1:10 in media again. This gradual reduction in solvent strength prevents shocking the system.[7]
-
Increase Final DMSO Concentration: For cell-based assays, a final DMSO concentration up to 0.5% is generally well-tolerated by most cell lines, though this should be empirically verified.[11] Increasing the final DMSO percentage can keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiment.
-
Vortex Vigorously: When adding the compound to the aqueous solution, vortex the tube vigorously during addition to ensure rapid mixing and minimize localized high concentrations.
-
FAQ 3: Stepwise dilution helps, but I still see precipitation or cloudiness over time. How can I achieve stable solubility?
-
Cause: You have likely exceeded the compound's thermodynamic equilibrium solubility in the final buffer system.[8] The initial solution may be supersaturated and will precipitate over time as it equilibrates. To improve this, you need to modify the aqueous environment itself.
-
Solution 1: pH Modification
-
Principle: As a weak base, this compound will become protonated and more soluble as the pH decreases. Determining the pH-solubility profile is a critical step.[12]
-
Protocol: Prepare a series of buffers (e.g., pH 3.0, 5.0, 6.8, 7.4). Add an excess of the solid compound to each, shake for 24 hours to reach equilibrium, centrifuge, and measure the concentration of the supernatant by HPLC or UV-Vis spectroscopy.[13] This will reveal the pH at which solubility is maximized. For many weakly basic drugs, a drop to pH 6.0-6.5 can significantly improve solubility without drastically altering physiological relevance for some in vitro assays.[14]
-
-
Solution 2: Co-solvent Systems
-
Principle: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous phase, helping to solubilize lipophilic compounds.[15]
-
Common Co-solvents for In Vitro Use:
-
Ethanol: Can be effective but is also more volatile and can have biological effects at lower concentrations than DMSO.
-
Polyethylene Glycol (PEG 300/400): A good option for increasing solubility, often used in in vivo formulations.
-
Propylene Glycol (PG): Similar properties to PEG, another common formulation component.
-
-
Screening Workflow: Prepare your final aqueous buffer containing varying percentages of a co-solvent (e.g., 5%, 10%, 20% PEG 400). Then, add your compound (from a DMSO stock) and assess for precipitation. Remember to always include a matched vehicle control in your experiments.
-
-
Solution 3: Formulation with Excipients
-
Principle: Excipients are "inactive" ingredients that can dramatically enhance solubility through molecular interactions.[16][17]
-
Cyclodextrins: These are sugar-based molecules with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the lipophilic part of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[18][19]
-
Common Types: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®) are widely used due to their safety and efficacy.[20][21]
-
How to Use: Prepare a stock solution of the cyclodextrin (e.g., 10-20% w/v) in your aqueous buffer. Add your compound (from a DMSO stock) to this cyclodextrin-containing buffer. The formation of the inclusion complex can significantly boost solubility.[22]
-
-
Quantitative Data & Protocols
Table 1: Representative Solubility Profile
Disclaimer: The following data are representative values for a compound with the predicted physicochemical properties of this compound. Actual experimental values may vary.
| Solvent/Buffer System (at 25°C) | Predicted Thermodynamic Solubility | Method |
| DMSO | >100 mg/mL (>400 mM) | Visual |
| Ethanol | ~20 mg/mL (~80 mM) | Visual |
| PBS, pH 7.4 | <1 µg/mL (<4 µM) | HPLC-UV |
| Acetate Buffer, pH 5.0 | ~10 µg/mL (~40 µM) | HPLC-UV |
| 0.1 N HCl, pH 1.2 | ~150 µg/mL (~600 µM) | HPLC-UV |
| PBS, pH 7.4 + 2% v/v DMSO | <2 µg/mL (<8 µM) | HPLC-UV |
| PBS, pH 7.4 + 5% w/v HP-β-CD | ~50 µg/mL (~200 µM) | HPLC-UV |
Protocol 1: Kinetic Solubility Assessment via Turbidimetry
This high-throughput method is ideal for early-stage screening of optimal conditions.[10]
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add 99 µL of your target aqueous buffer to each well.
-
Add 1 µL of the 10 mM DMSO stock to the first well (final concentration 100 µM).
-
Perform serial dilutions across the plate.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the absorbance (turbidity) at 620 nm. The concentration at which turbidity sharply increases is the approximate kinetic solubility.[23]
Protocol 2: Thermodynamic (Shake-Flask) Solubility Measurement
This method provides the true equilibrium solubility and is the gold standard.[8][23]
-
Add an excess amount of solid compound (e.g., 1-2 mg) to a glass vial. Ensure solid is visible.
-
Add a defined volume (e.g., 1 mL) of the desired buffer.
-
Seal the vial and place it on a shaker/rotator at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, check that solid material is still present.
-
Filter the solution through a 0.22 µm PVDF filter to remove undissolved solid. Be mindful of potential compound adsorption to the filter.[14]
-
Quantify the concentration of the compound in the filtrate using a validated HPLC-UV or LC-MS/MS method against a standard curve.
Advanced Visualization
Excipient Selection Workflow
This diagram illustrates the decision process for selecting an appropriate solubilizing excipient.
Caption: Decision workflow for selecting solubility-enhancing excipients.
References
-
PubChem. (2026). 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Delgado-Maroto, V., et al. (2022). Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? Farmacia Hospitalaria. Retrieved from [Link]
-
ResearchGate. (n.d.). Large-Scale Evaluation of log P Predictors. Retrieved from [Link]
-
Parmar, K., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Drug Development and Research. Retrieved from [Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimentally determined pH-dependent API solubility using a globally harmonized protocol. Retrieved from [Link]
-
PubChem. (2026). 3-(6-Methoxypyridin-3-yl)-2-methylbenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Catarino, R. L., et al. (2018). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Organic letters. Retrieved from [Link]
-
Gidwani, B., & Vyas, A. (2022). Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. Pharmaceutics. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
-
ResearchGate. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved from [Link]
-
Tan, Y., et al. (2019). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Pharmaceutics. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvents and Co-solvents used in Injectables. Retrieved from [Link]
-
Zhang, Y., et al. (2020). Prediction of octanol-water partition coefficients for the SAMPL6-log P molecules using molecular dynamics simulations with OPLS-AA, AMBER and CHARMM force fields. Journal of computer-aided molecular design. Retrieved from [Link]
-
SciSpace. (n.d.). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Retrieved from [Link]
-
International Journal of Pharmaceutical and Experimental Research. (n.d.). Evaluation of pH Dependent Solubility and Examination of Variation in Pharmacokinetic Properties of Alectinib. Retrieved from [Link]
-
Tejero, I., et al. (2022). Cyclodextrins: Only Pharmaceutical Excipients or Full-Fledged Drug Candidates? Antioxidants. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones. Retrieved from [Link]
-
Journal of Cheminformatics. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]
-
ChemSynthesis. (n.d.). N-(6-methoxy-3-pyridinyl)benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Beta-Cyclodextrin As An Excipient In Drug Formulation. Retrieved from [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
MDPI. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. Retrieved from [Link]
-
Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of compounds slightly soluble or insoluble in DMSO?. Retrieved from [Link]
-
MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effect of Drug Solubility on Polymer Hydration and Drug Dissolution from Polyethylene Oxide (PEO) Matrix Tablets. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
-
National Institutes of Health. (2023). Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]
-
European Medicines Agency. (2017). Cyclodextrins used as excipients. Retrieved from [Link]
-
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
National Institutes of Health. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. Retrieved from [Link]
-
ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 3-methoxy-N-methylbenzamide. Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. 3-(6-Methoxypyridin-3-yl)-5-methylbenzoic acid | C14H13NO3 | CID 116000861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ovid.com [ovid.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. who.int [who.int]
- 14. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijmsdr.org [ijmsdr.org]
- 18. mdpi.com [mdpi.com]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations? | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 21. medchemexpress.com [medchemexpress.com]
- 22. researchgate.net [researchgate.net]
- 23. enamine.net [enamine.net]
Technical Support Center: Mitigating Off-Target Effects of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide and Related Small Molecule Inhibitors
Last Updated: 2026-01-20
Introduction
Welcome to the technical support center for researchers utilizing 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, hereafter referred to as "Compound M." This guide is designed for researchers, scientists, and drug development professionals encountering challenges that may stem from the off-target effects of small molecule inhibitors.
Compound M belongs to a chemical class (pyridinyl benzamides) known to interact with a variety of protein kinases.[1] While potent and useful as a chemical probe, no inhibitor is perfectly selective.[2] Unintended interactions with other cellular proteins—known as off-target effects—can lead to ambiguous data, cellular toxicity, and misinterpretation of experimental results.[3][4] This document provides a structured framework for identifying, understanding, and mitigating these effects to ensure the scientific rigor of your findings.
This center is structured to provide both high-level guidance through Frequently Asked Questions (FAQs) and in-depth, actionable solutions in the Troubleshooting Guides and Experimental Protocols sections.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a critical concern?
Q2: My experimental phenotype is strong. How do I know if it's a result of an off-target effect?
A2: A strong phenotype, especially at high compound concentrations, is a common reason to suspect off-target activity.[7][8] The gold standard for validation is to reproduce the phenotype using a structurally and mechanistically distinct inhibitor of the same target or by a genetic method (e.g., CRISPR/Cas9 or siRNA/shRNA knockdown) that reduces the target protein level.[9][10] If the phenotypes do not align, an off-target effect is highly likely.
Q3: What are the immediate first steps when I suspect my results are compromised by off-target effects?
A3:
-
Confirm Target Engagement: First, verify that Compound M engages your intended target in your specific cellular system at the concentrations you are using. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[11][12]
-
Perform a Dose-Response Experiment: Carefully titrate Compound M to find the minimal concentration required to achieve the desired on-target effect (e.g., inhibition of a specific phosphorylation event). Off-target effects are often more pronounced at higher concentrations.[8]
-
Use Controls: Employ both a negative control (a structurally similar but inactive molecule) and a positive control (a well-characterized, selective inhibitor for the same target, if available).[8]
Q4: What is the difference between a biochemical assay and a cell-based assay for determining selectivity?
A4: A biochemical assay uses purified proteins (e.g., a panel of kinases) to measure the direct inhibitory activity of a compound in a controlled, cell-free environment.[13][14] It is excellent for determining a compound's intrinsic potency and selectivity profile against a defined set of targets.[15] In contrast, a cell-based assay measures the compound's effect within a living cell. This accounts for factors like cell permeability, metabolism, and target engagement in a physiological context.[9] Both are necessary for a complete picture of an inhibitor's selectivity.
Troubleshooting Guides
This section addresses common problems encountered during experiments with small molecule inhibitors like Compound M.
Problem 1: Unexpected or Excessive Cell Toxicity
-
Observed Issue: You observe significant cell death, growth inhibition, or morphological changes at concentrations intended to be selective for your primary target.
-
Potential Cause: The phenotype is likely caused by Compound M inhibiting one or more off-target proteins essential for cell survival or homeostasis. Benzamide-containing compounds, for example, have been noted to have off-target effects on processes beyond their primary design.[16]
-
Recommended Solution & Workflow:
-
Establish IC50 vs. GI50: Determine the biochemical IC50 (concentration to inhibit the purified target by 50%) and compare it to the cellular GI50 (concentration to inhibit cell growth by 50%). A large discrepancy (e.g., GI50 << IC50) suggests toxicity is driven by off-targets.
-
Orthogonal Validation: Treat cells with a structurally different inhibitor of the same target. If this second inhibitor does not cause the same level of toxicity at concentrations that achieve equivalent on-target inhibition, the toxicity from Compound M is off-target.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining or Caspase-3/7 activity measurement to characterize the nature of the cell death, which can provide clues to the affected pathways.
-
| Parameter | Compound M | Orthogonal Inhibitor (Control) | Interpretation |
| On-Target EC50 | 100 nM | 150 nM | Potency against the intended target in cells. |
| Cellular GI50 | 200 nM | >10 µM | Compound M is toxic near its on-target potency, while the control is not. |
| Conclusion | - | - | The toxicity of Compound M is likely due to an off-target effect. |
Problem 2: Phenotype Mismatches Genetic Knockdown of the Target
-
Observed Issue: The cellular phenotype observed with Compound M treatment (e.g., altered gene expression, blocked differentiation) is different from or stronger than the phenotype observed when the target protein is knocked down using siRNA or knocked out with CRISPR.
-
Potential Cause: This is a classic indicator of off-target effects.[10] The inhibitor is modulating pathways independently of the intended target.
-
Recommended Solution & Workflow:
-
Direct Comparison: Perform a side-by-side experiment using Compound M, a negative control compound, siRNA against the target, and a non-targeting control siRNA. Measure key phenotypic and signaling readouts across all conditions.
-
Rescue Experiment (Gold Standard): This experiment provides the most definitive proof of on-target action.
-
Engineer a cell line to express a version of your target protein that contains a mutation rendering it resistant to Compound M but preserving its biological activity (a "drug-resistant mutant").
-
Knockdown the endogenous (natural) target protein using siRNA targeting a region like the 3'-UTR, which is not present in the mutant's expression vector.
-
Treat the cells with Compound M. If the observed phenotype is rescued (disappears) in the cells expressing the drug-resistant mutant, the effect is on-target. If the phenotype persists, it is off-target.
-
Figure 1. Logic diagram of a rescue experiment to distinguish on-target from off-target effects.
-
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a biophysical method to verify that a compound binds its target in intact cells.[17] Ligand binding stabilizes a protein, increasing its melting temperature.[18]
-
Cell Preparation: Culture cells to ~80% confluency. Harvest and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Compound Incubation: Aliquot cell suspension. Treat with various concentrations of Compound M or vehicle (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Heat the aliquots in a PCR thermocycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated proteins.
-
Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein remaining using Western Blot or ELISA.
-
Data Analysis: Plot the percentage of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the presence of Compound M confirms target engagement.[19]
Protocol 2: Kinome-Wide Selectivity Profiling
To identify potential off-targets of Compound M, it is essential to screen it against a broad panel of kinases. Several commercial services offer this (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology).
-
Compound Submission: Prepare and submit Compound M at a specified concentration (typically 1 µM for an initial screen) to a commercial vendor.
-
Assay Principle: These platforms typically use a competitive binding assay format.[13] The compound's ability to displace a reference ligand from a large number of kinases is measured.
-
Data Interpretation: The results are usually presented as a percentage of control or dissociation constant (Kd) for each kinase.
-
Primary Target: Should show high-affinity binding (low Kd or high % inhibition).
-
Potential Off-Targets: Any other kinases that show significant binding should be noted.[15] These become candidates for follow-up validation.
-
-
Follow-Up Actions: For high-priority off-targets, validate their engagement in cells using CETSA or by measuring the modulation of their specific downstream signaling pathways via Western Blot.
Figure 2. A generalized workflow for investigating and validating potential off-target effects.
References
-
Vasta, V., et al. (2018). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. Available at: [Link]
-
Reinhard, F. B. M., et al. (2015). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
-
Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed Central. Available at: [Link]
-
Müller, S., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PubMed Central. Available at: [Link]
-
Hopkins, A. L. (2023). A rule of two for using chemical probes? Practical Fragments. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
-
Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. Available at: [Link]
-
European Federation for Medicinal Chemistry. (2020). Best Practices: Chemical Probes Webinar. YouTube. Available at: [Link]
-
Ball, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]
-
Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
-
Martinez Molina, D., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available at: [Link]
-
Wikipedia. (n.d.). Cellular thermal shift assay. Wikipedia. Available at: [Link]
-
The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
-
Gyorgy, B., et al. (2021). Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. Available at: [Link]
-
Amgen. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Amgen. Available at: [Link]
-
Edinger, A. L., et al. (2018). Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Ginkgo biloba extract suppresses hepatocellular carcinoma progression by inhibiting the recruitment of myeloid-derived suppressor cells through reduced CXCL1 secretion via SRC downregulation. Frontiers. Available at: [Link]
-
Chemical Synthesis. (n.d.). Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751). Chemical Synthesis. Available at: [Link]
-
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]
-
Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. PubMed. Available at: [Link]
-
Corcoran, E. E., et al. (2007). Off-target effects of MEK inhibitors. PubMed. Available at: [Link]
-
Shah, Z., et al. (2024). Galloylated Phenolics from Indian Gooseberry (Phyllanthus emblica L.) and Their Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition. ACS Publications. Available at: [Link]
-
Kennelly, M. E., et al. (2015). Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets. PubMed. Available at: [Link]
-
Miyazawa, K. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. PubMed. Available at: [Link]
-
Recursion Pharmaceuticals, Inc. (2026). Recursion Pharmaceuticals, Inc. (RXRX) Presents at 44th Annual J.P. Morgan Healthcare Conference Transcript. Seeking Alpha. Available at: [Link]
-
Wang, M., et al. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[11][13][15]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. Available at: [Link]
Sources
- 1. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 8. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Off-target effects of MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 18. annualreviews.org [annualreviews.org]
- 19. pubs.acs.org [pubs.acs.org]
improving experimental reproducibility with 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for MMPB (3-(6-Methoxypyridin-3-yl)-N-methylbenzamide) , a novel investigational kinase inhibitor. As a Senior Application Scientist, I have compiled this guide to address common challenges and questions that arise during the experimental use of MMPB. Our goal is to empower you with the knowledge to conduct robust and reproducible experiments, ultimately accelerating your research and development efforts. This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to help you troubleshoot effectively.
Section 1: Understanding MMPB - Core Concepts and Handling
Before delving into troubleshooting, a firm grasp of the compound's characteristics is essential. MMPB is a potent and selective inhibitor of a key kinase implicated in oncogenic signaling pathways. Like many small molecule inhibitors, its efficacy in your experiments will be highly dependent on proper handling and application.
Frequently Asked Questions (FAQs): Compound Handling and Storage
Question: What is the recommended solvent for preparing MMPB stock solutions?
Answer: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a high grade of DMSO to prevent the introduction of water, which can affect the stability and solubility of the compound. The final concentration of DMSO in your aqueous assay buffer should be kept low, typically below 0.5%, to avoid solvent-induced artifacts that could impact your experimental results.[1]
Question: How should I store MMPB to ensure its stability?
Answer: MMPB is provided as a lyophilized powder and should be stored at -20°C, protected from light and moisture. Once reconstituted in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] For short-term storage (up to one week), the DMSO stock can be kept at 4°C.
Question: I am observing precipitation of MMPB in my aqueous assay buffer. What can I do?
Answer: Poor aqueous solubility is a common challenge with hydrophobic small molecules like MMPB.[1][2] If you observe precipitation, consider the following:
-
pH Adjustment: The solubility of MMPB can be influenced by pH. Experiment with adjusting the buffer pH to a range where the compound is more soluble.
-
Use of Solubilizing Agents: For in vitro assays, incorporating low concentrations of non-ionic surfactants such as Tween-20 or Pluronic F-68 can help maintain solubility.[1] However, you must validate that these agents do not interfere with your specific assay.
-
Formulation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, thereby increasing their aqueous solubility.[1]
| Property | Value (Hypothetical) | Notes |
| Molecular Weight | 256.29 g/mol | C14H14N2O2 |
| Purity | >98% (HPLC) | Always refer to the lot-specific Certificate of Analysis. |
| Recommended Stock Conc. | 10 mM in DMSO | Prepare fresh dilutions for each experiment from a stable stock solution.[1] |
| Aqueous Solubility | <10 µM in PBS pH 7.4 | Solubility can be increased with the use of co-solvents or surfactants, but this must be validated for your assay. |
| In Vitro Potency (IC50) | <100 nM (Biochemical) | This is a benchmark standard; your results may vary based on assay conditions.[2] |
| Cell-Based Potency (EC50) | <1 µM (Cellular) | Potency in cellular assays should correlate with biochemical potency.[2] |
Section 2: Troubleshooting Inconsistent Experimental Results
Inconsistent data between experimental batches is a frequent source of frustration. The following troubleshooting guide will help you identify and address the root causes of this variability.
Question: My IC50 values for MMPB are fluctuating significantly between experiments. What could be the cause?
Answer: Fluctuations in IC50 values can stem from several factors. A systematic approach to troubleshooting is key.
-
Compound Integrity: Ensure your MMPB stock has not degraded. As mentioned, avoid repeated freeze-thaw cycles and protect it from light.[1] It is best practice to use freshly prepared dilutions for each experiment.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can all impact cellular response to a small molecule inhibitor. Maintain consistent cell culture practices.
-
Assay Parameters: Inconsistent incubation times, reagent concentrations, and even minor temperature fluctuations can affect enzyme kinetics and cellular metabolism, leading to variable IC50 values.
Troubleshooting Workflow for Inconsistent IC50 Values
Caption: A systematic workflow for troubleshooting inconsistent IC50 values.
Section 3: Addressing Off-Target Effects and Ensuring Specificity
A common pitfall in drug discovery is the presence of off-target effects, where a small molecule inhibitor interacts with proteins other than the intended target.[3][4] This can lead to misleading results and a lack of translatability.
Question: How can I be confident that the observed cellular phenotype is due to the inhibition of the intended target by MMPB?
Answer: This is a critical question in target validation.[5][6] A multi-pronged approach is necessary to build confidence in the specificity of MMPB.
-
Use of Controls: Well-designed controls are paramount. This includes using a structurally similar but biologically inactive analog of MMPB as a negative control.[2] This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Assays: Validate your findings using different experimental approaches. For example, if you observe cell cycle arrest with MMPB treatment, confirm the downregulation of the target kinase's downstream effectors via Western blotting.
-
Target Engagement Assays: Directly measure the binding of MMPB to its intended target in a cellular context. Techniques like cellular thermal shift assays (CETSA) can provide evidence of target engagement.
Hypothetical Signaling Pathway and MMPB's Mechanism of Action
Caption: MMPB inhibits a key kinase in a growth factor signaling pathway.
Section 4: Standardized Protocol for Cellular Proliferation Assay
To promote reproducibility, we provide a standardized protocol for assessing the anti-proliferative effects of MMPB using a luminescence-based ATP assay (e.g., CellTiter-Glo®).
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
MMPB stock solution (10 mM in DMSO)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of MMPB in complete growth medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known cytotoxic agent).
-
Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the EC50 value.
By adhering to these guidelines and employing a systematic approach to troubleshooting, you can enhance the reproducibility of your experiments with MMPB and generate high-quality, reliable data.
References
- Technical Support Center: Small Molecule Inhibitor Experiments. Benchchem.
- Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC.
- Challenges in Small Molecule Targeted Drug Development | MolecularCloud.
- Webinar - A Comprehensive Guide to Optimizing Your Small Molecule Drug Development Strategy - YouTube.
- Small Molecule Inhibitors Selection Guide - Biomol GmbH.
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile - Bentham Science Publisher.
- N-METHOXY-N-METHYLBENZAMIDE CAS#: 6919-61-5 - ChemicalBook.
- PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PubMed Central.
-
Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][5][7]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resources.biomol.com [resources.biomol.com]
- 3. Challenges in Small Molecule Targeted Drug Development | MolecularCloud [molecularcloud.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamscience.com [benthamscience.com]
- 7. Buy N-(2,5-dimethoxyphenyl)-3-methylbenzamide (EVT-1364751) | 331240-66-5 [evitachem.com]
Technical Support Center: Stability of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in DMSO Solution
Version: 1.0
Introduction
This technical guide is designed for researchers, scientists, and drug development professionals utilizing 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in their experimental workflows. As a valued compound in many research applications, understanding its stability in dimethyl sulfoxide (DMSO) is critical for ensuring the accuracy, reproducibility, and integrity of your results. This document provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common challenges and concerns regarding the storage and handling of this compound in DMSO solutions. While specific, publicly available stability data for this compound is limited, this guide is built upon established principles of chemical stability, the known reactivity of its functional groups (benzamide, pyridine, methoxy ether), and extensive experience in compound management.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I'm observing a decrease in the concentration of my this compound stock solution over time. What could be the cause?
A decrease in the concentration of your stock solution is a common indicator of compound degradation. For this compound, the primary suspects are hydrolysis and, to a lesser extent, oxidation.
Potential Cause A: Hydrolysis of the Benzamide Moiety
The N-methylbenzamide functional group in the molecule is susceptible to hydrolysis, which is the cleavage of the amide bond by water. This reaction is catalyzed by both acidic and basic conditions and can be accelerated by the presence of water in your DMSO.[1][2] DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere, which can lower the freezing point of the solution and affect compound solubility and stability.[3][4]
-
Under acidic conditions , the amide is hydrolyzed to 3-(6-Methoxypyridin-3-yl)benzoic acid and methylammonium.
-
Under basic conditions , it hydrolyzes to the corresponding carboxylate salt and methylamine.
Investigative Protocol:
-
Quantify Water Content: If possible, determine the water content in your DMSO stock. This can be done using Karl Fischer titration or by using commercially available kits.
-
LC-MS Analysis for Degradants: Analyze your aged stock solution using Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the mass of the potential hydrolytic degradation product, 3-(6-Methoxypyridin-3-yl)benzoic acid.
-
Forced Degradation Study: To confirm the degradation pathway, perform a forced degradation study. Treat a fresh solution of the compound with dilute acid (e.g., 0.1 N HCl) and another with dilute base (e.g., 0.1 N NaOH) at a slightly elevated temperature (e.g., 40-60°C) for a defined period.[5][6][7][8] Analyze the stressed samples by LC-MS to see if the degradation products match those observed in your aged stock.
Solutions:
-
Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO for preparing stock solutions.[9]
-
Proper Storage: Store DMSO stock solutions in tightly sealed vials, preferably with a PTFE-lined cap, to minimize moisture absorption.[10][11]
-
Aliquot: Prepare smaller, single-use aliquots of your stock solution to avoid repeated opening and closing of the main stock vial, which introduces moisture.
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.
Potential Cause B: Oxidation of the Pyridine Ring
The pyridine ring, particularly with an electron-donating methoxy group, can be susceptible to N-oxidation.[12][13] This can be mediated by atmospheric oxygen, especially if catalyzed by light or trace metal impurities. The product would be the corresponding pyridine N-oxide.
Investigative Protocol:
-
LC-MS Analysis for N-Oxide: In your LC-MS analysis, search for the mass corresponding to the N-oxide of your compound (M+16).
-
Forced Oxidation Study: Treat a fresh solution with a mild oxidizing agent, such as hydrogen peroxide, at room temperature.[5] Analyze the sample by LC-MS to confirm the formation of the N-oxide.
Solutions:
-
Minimize Light Exposure: Store your stock solutions in amber vials or in the dark to prevent photo-oxidation.[10]
-
Deoxygenate Solvent: For highly sensitive applications, you can bubble an inert gas through the DMSO before preparing the solution to remove dissolved oxygen.
Issue 2: I see unexpected peaks in my chromatogram when analyzing my aged stock solution. What are they?
Unexpected peaks could be degradation products, impurities from the solvent, or contaminants.
Potential Causes and Solutions:
-
Degradation Products: As discussed in Issue 1, these are likely due to hydrolysis or oxidation. Use LC-MS to identify the mass of these peaks and compare them to the expected degradation products.
-
DMSO Degradation: Although generally stable, DMSO can degrade under certain conditions (e.g., high heat, presence of strong acids or bases) to form products like dimethyl sulfide and dimethyl sulfone.[14] These are volatile and may not be readily observed in LC-MS but could interfere with certain assays.
-
Impurity from Leaching: If using plastic containers for long-term storage, there is a possibility of leaching of plasticizers or other components into the DMSO. It is always recommended to use glass vials for long-term storage.[10]
-
Contamination: Ensure proper handling and a clean working environment to avoid cross-contamination from other compounds or reagents.
Troubleshooting Workflow for Unexpected Peaks:
Caption: Troubleshooting workflow for identifying unknown peaks.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a 10 mM DMSO stock solution of this compound?
For optimal stability, we recommend the following storage conditions:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C for short to medium-term storage (weeks to months). -80°C for long-term storage (months to years). | Lower temperatures significantly slow down the rate of chemical degradation.[15][16][17] |
| Container | Amber glass vials with PTFE-lined screw caps. | Glass is inert and prevents leaching.[10] Amber color protects against light-induced degradation. PTFE-lined caps provide an excellent seal against moisture. |
| Atmosphere | Store under a dry, inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage. | Minimizes exposure to atmospheric moisture and oxygen.[16][17] |
| Aliquoting | Prepare single-use aliquots. | Avoids repeated freeze-thaw cycles and minimizes moisture and air exposure to the main stock.[16][17] |
Q2: How many freeze-thaw cycles can my DMSO stock solution tolerate?
While some studies have shown that many compounds are stable for up to 11 freeze-thaw cycles, this is highly compound-dependent.[16][17] For this compound, repeated freeze-thaw cycles can increase the absorption of atmospheric water, potentially accelerating hydrolysis. To ensure the highest integrity of your stock solution, it is best practice to prepare single-use aliquots to minimize the number of freeze-thaw cycles.
Q3: My DMSO stock solution has frozen. Is it still usable?
Yes, it is normal for DMSO to freeze as its melting point is around 18.5°C. You can thaw the solution by bringing it to room temperature or gently warming it in a water bath. Ensure the vial is tightly sealed during thawing to prevent moisture condensation on the inside. Once completely thawed, vortex the solution to ensure homogeneity before use.
Q4: How can I perform a simple stability test on my compound in DMSO?
You can perform a short-term, accelerated stability study to assess the stability of your compound.
Protocol for Accelerated Stability Study:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO at your desired concentration (e.g., 10 mM).
-
Take a "time zero" sample and analyze it by a suitable analytical method, such as HPLC-UV or LC-MS, to determine the initial purity and concentration.[18][19][20][21]
-
Store the remaining stock solution at an elevated temperature, for example, 40°C, in a tightly sealed amber vial.
-
At regular intervals (e.g., 1, 2, and 4 weeks), take an aliquot of the stored solution and analyze it using the same analytical method.
-
Compare the purity and concentration at each time point to the "time zero" sample. A significant decrease in the main peak area or the appearance of new peaks indicates degradation.
Stability Study Workflow:
Caption: Workflow for an accelerated stability study.
Q5: What is the impact of using non-anhydrous DMSO?
Using DMSO that has absorbed water can have several negative consequences:
-
Increased Degradation: As mentioned, water can lead to the hydrolysis of the benzamide group in your compound.[2][22]
-
Decreased Solubility: For some compounds, the presence of water in DMSO can decrease their solubility, leading to precipitation, especially upon freezing and thawing.[4]
-
Inaccurate Concentrations: If you are preparing solutions by volume and the DMSO contains a significant amount of water, the final concentration of your compound will be lower than intended.
Therefore, it is crucial to use high-purity, anhydrous DMSO and handle it in a way that minimizes water absorption.[3][11]
References
-
In situ DMSO hydration measurements of HTS compound libraries. PubMed. Available from: [Link]
-
Stability of screening compounds in wet DMSO. PubMed. Available from: [Link]
-
Oxidative Dearomatization of Pyridines. PMC. Available from: [Link]
-
The effect of room-temperature storage on the stability of compounds in DMSO. PubMed. Available from: [Link]
-
(PDF) Stability of Screening Compounds in Wet DMSO. ResearchGate. Available from: [Link]
-
Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine. PMC. Available from: [Link]
-
Extend DMSO Shelf Life with Optimal Glass Storage Solutions. dmsostore. Available from: [Link]
-
The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Ziath. Available from: [Link]
-
analytical methods. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
What is the best way of storing a DMSO in a research lab? Quora. Available from: [Link]
-
DMSO stock preparation. Protocols.io. Available from: [Link]
-
Studies on repository compound stability in DMSO under various conditions. PubMed. Available from: [Link]
-
Dimethyl sulfoxide. Wikipedia. Available from: [Link]
-
Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. ResearchGate. Available from: [Link]
-
Studies on Repository Compound Stability in DMSO under Various Conditions. Semantic Scholar. Available from: [Link]
-
How to make a stock solution of a substance in DMSO. Quora. Available from: [Link]
-
Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. ACS Publications. Available from: [Link]
-
Forced Degradation Studies. MedCrave online. Available from: [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Semantic Scholar. Available from: [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. Available from: [Link]
-
A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKAT USA. Available from: [Link]
-
Analytical Methods. RSC Publishing. Available from: [Link]
-
(PDF) The mechanism of alkaline hydrolysis of amides: A comparative computational and experimental study of the hydrolysis of N-methylacetamide, N-methylbenzamide, and acetanilide. ResearchGate. Available from: [Link]
-
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH. Available from: [Link]
-
Oxidation of Some Dihydropyridine Derivatives Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available from: [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. Available from: [Link]
-
Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. FRONTIERS IN CHEMICAL SCIENCES. Available from: [Link]
-
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]
-
-
Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. Available from: [Link]
-
Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review. PubMed. Available from: [Link]
-
N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide. NCBI. Available from: [Link]
-
1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1][3][22]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. PubMed. Available from: [Link]
-
2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfonyl]acrylamide. PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. researchgate.net [researchgate.net]
- 7. onyxipca.com [onyxipca.com]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. dmsostore.com [dmsostore.com]
- 11. quora.com [quora.com]
- 12. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient modification of peroxydisulfate oxidation reactions of nitrogen-containing heterocycles 6-methyluracil and pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. atsdr.cdc.gov [atsdr.cdc.gov]
- 20. researchgate.net [researchgate.net]
- 21. Analytical Techniques for Quantification of Metoclopramide: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Welcome to the technical support center for the synthesis of 3-(6-methoxypyridin-3-yl)-N-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. The information herein is structured to address specific experimental challenges with scientifically grounded explanations and practical, field-tested solutions.
Introduction
The synthesis of this compound, a key structural motif in various pharmacologically active compounds, typically involves the formation of a biaryl C-C bond between a benzamide and a pyridine ring. The most common and effective method for this transformation is the Suzuki-Miyaura cross-coupling reaction. This guide will focus primarily on the challenges encountered during this process and will also touch upon alternative synthetic strategies and general amide bond formation.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via Suzuki-Miyaura coupling.
Question 1: I am observing very low or no yield of my desired product. What are the likely causes and how can I improve it?
Answer:
Low or no yield in a Suzuki-Miyaura coupling involving a pyridine derivative can stem from several factors. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst deactivation. Additionally, pyridine boronic acids are known to be challenging substrates due to their electronic properties and potential instability.[1][2]
Here is a systematic approach to troubleshooting low yields:
1. Catalyst and Ligand Selection:
-
Catalyst Choice: While Pd(PPh₃)₄ is a common starting point, it may not be optimal. Consider using a pre-catalyst that is more resistant to deactivation, such as Pd(dppf)Cl₂ or a palladacycle-based catalyst like CataXCium A Pd G3.[3]
-
Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step and prevent catalyst deactivation.[4] For pyridine substrates, ligands like SPhos, XPhos, or RuPhos are often more effective than PPh₃.[5]
2. Base and Solvent System:
-
Base Selection: The base plays a crucial role in activating the boronic acid.[6] A weak base like K₂CO₃ or Cs₂CO₃ is often a good starting point, especially if your substrates are base-sensitive. Stronger bases like K₃PO₄ can sometimes improve yields with challenging substrates. An aqueous solution of the base is often used to facilitate the reaction.[7]
-
Solvent System: A mixture of an organic solvent and water is typical. Common solvent systems include dioxane/water, toluene/water, or DME/water.[3][7] The choice of solvent can influence the solubility of the reactants and the efficiency of the catalytic cycle.
3. Boronic Acid/Ester Quality and Stability:
-
Protodeboronation: Pyridine boronic acids can be susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source, leading to the formation of 6-methoxypyridine as a byproduct.[8] To mitigate this, ensure your reagents and solvents are dry and consider using the more stable pinacol ester of the boronic acid.
-
Slow-Release Strategy: For particularly unstable boronic acids, using an air-stable MIDA boronate ester can be highly effective. These release the boronic acid slowly into the reaction mixture, keeping its concentration low and favoring the cross-coupling over decomposition.[5][9]
4. Reaction Temperature:
-
Optimization: The reaction temperature should be carefully optimized. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and increased side reactions. A typical starting point is 80-100 °C.
Question 2: My reaction is producing a significant amount of homocoupled byproducts. How can I minimize their formation?
Answer:
Homocoupling, the reaction of two molecules of the boronic acid or two molecules of the aryl halide, is a common side reaction in Suzuki couplings.[10][11]
Minimizing Boronic Acid Homocoupling (Biphenylpyridine byproduct):
-
Oxygen-Free Environment: This side reaction is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
-
Stoichiometry: Using a slight excess of the 3-bromo-N-methylbenzamide (e.g., 1.1-1.2 equivalents) can sometimes suppress the homocoupling of the more precious boronic acid.[10]
-
Catalyst Loading: In some cases, a lower palladium catalyst loading can disfavor the homocoupling pathway.
Minimizing Aryl Halide Homocoupling (Biphenyldiamide byproduct):
-
This is generally less common but can occur. Optimizing the ligand and ensuring efficient transmetalation can help to suppress this side reaction.
Question 3: I am having difficulty purifying the final product. What are some effective purification strategies?
Answer:
Purification of this compound can be challenging due to the presence of structurally similar impurities and residual palladium catalyst.
1. Initial Work-up:
-
After the reaction is complete, a standard aqueous work-up is typically performed to remove the inorganic base and salts.
-
A wash with a dilute acid solution (e.g., 1M HCl) can help to remove any remaining basic impurities.
-
If your product is soluble in an organic solvent, extraction is a standard procedure.
2. Chromatography:
-
Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone), is usually effective.[12]
-
Reverse-Phase Chromatography: For highly polar compounds or those that are difficult to separate on silica, reverse-phase HPLC can be a powerful purification technique.[13]
3. Crystallization:
-
If the product is a solid, crystallization can be an excellent method for obtaining highly pure material.[14] Experiment with different solvent systems (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find conditions that yield well-formed crystals.
4. Removal of Palladium:
-
Residual palladium can be removed by treating the organic solution of the product with a scavenger resin or by washing with an aqueous solution of a chelating agent like thiourea or sodium sulfide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This typically involves the coupling of 3-bromo-N-methylbenzamide with 6-methoxypyridin-3-ylboronic acid or its corresponding pinacol ester in the presence of a palladium catalyst and a base.
Q2: How do I synthesize the starting materials, 3-bromo-N-methylbenzamide and 6-methoxypyridin-3-ylboronic acid?
-
3-bromo-N-methylbenzamide: This can be prepared from 3-bromobenzoic acid. A common method is to first convert the carboxylic acid to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), followed by reaction with methylamine.[12][15]
-
6-methoxypyridin-3-ylboronic acid: This is commercially available but can also be synthesized from 5-bromo-2-methoxypyridine via a Miyaura borylation reaction, which uses a palladium catalyst and a boron source like bis(pinacolato)diboron (B₂pin₂).[16]
Q3: Are there any alternative synthetic routes to consider?
Yes, the Buchwald-Hartwig amination is a viable alternative.[17][18] This palladium-catalyzed cross-coupling reaction forms a C-N bond.[19] One could envision a route where 3-(6-methoxypyridin-3-yl)benzoic acid is coupled with methylamine. However, the Suzuki coupling is generally more direct for this particular target molecule.
Q4: What analytical techniques are best for monitoring the reaction progress and characterizing the final product?
-
Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are excellent for monitoring the consumption of starting materials and the formation of the product.
-
Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Determines the purity of the final compound.
-
Experimental Protocols
Recommended Protocol for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for your specific setup.
Materials:
-
3-bromo-N-methylbenzamide
-
6-methoxypyridin-3-ylboronic acid pinacol ester
-
Pd(dppf)Cl₂
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry reaction flask, add 3-bromo-N-methylbenzamide (1.0 equiv), 6-methoxypyridin-3-ylboronic acid pinacol ester (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add Pd(dppf)Cl₂ (0.03 equiv).
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio. The reaction should be approximately 0.1 M in the limiting reagent.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
| Parameter | Recommendation | Rationale |
| Palladium Catalyst | Pd(dppf)Cl₂ or CataXCium A Pd G3 | Robust catalysts for cross-coupling with heteroaromatics.[3] |
| Ligand | dppf (part of the catalyst) | Provides a good balance of stability and reactivity. |
| Boron Source | Pinacol ester | More stable and less prone to protodeboronation than the boronic acid. |
| Base | K₂CO₃ or K₃PO₄ | Effective in activating the boronic ester for transmetalation.[3] |
| Solvent | Dioxane/Water (4:1) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-100 °C | Balances reaction rate with catalyst stability. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in the synthesis.
References
- Cook, X. A., Gombert, A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
- Synthesis and Application of N-Methylbenzamide. ChemicalBook.
- Process for the preparation of n-methylbenzamide.
- A General Solution for the 2-Pyridyl Problem. PMC - NIH.
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Aryl
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Synthesis of N-Methylbenzamide. ECHEMI.
- Buchwald–Hartwig amin
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
- Buchwald-Hartwig Amin
- The Suzuki Reaction. Chem 115 Myers.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Buchwald–Hartwig reaction: an update.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI.
- The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
- Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio).
- Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Synthesis and Application of N-Methylbenzamide_Chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. WO2020212253A1 - Process for preparing axitinib, process for purifying the intermediate 2-((3-iodo-1h-indazol-6-yl)thio)-n-methylbenzamide, process for purifying axitinib via the axitinib hcl salt, solid form of the axitinib hcl salt - Google Patents [patents.google.com]
- 15. orgsyn.org [orgsyn.org]
- 16. mdpi.com [mdpi.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for refining the purification of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering users to make informed decisions and adapt methodologies to their specific experimental outcomes.
Introduction: The Critical Role of Purity
This compound is a complex molecule featuring a benzamide core, an N-methyl group, and a methoxypyridine substituent. In any research or pharmaceutical development context, achieving high purity is paramount. The presence of impurities, even in trace amounts, can drastically alter biological activity, lead to erroneous structure-activity relationship (SAR) data, and introduce unforeseen toxicity. This guide provides a systematic approach to purification, focusing on anticipating challenges and implementing robust, validated solutions.
Section 1: Understanding the Molecule - Predicted Physicochemical Properties
The first step in developing a purification strategy is to understand the physicochemical properties of the target compound. While experimental data for this specific molecule is not widely published, we can predict its behavior based on its structural components.
| Property | Predicted Value / Characteristic | Implication for Purification |
| Molecular Formula | C₁₄H₁₄N₂O₂ | --- |
| Molecular Weight | 242.28 g/mol | Affects diffusion rates and behavior in mass spectrometry. |
| Polarity | Moderately Polar | The amide and pyridine nitrogen are polar, while the aromatic rings are nonpolar. This suggests good solubility in moderately polar organic solvents like ethyl acetate, dichloromethane, and acetone. |
| Hydrogen Bond Acceptors | 4 (2x Oxygen, 2x Nitrogen) | Can interact with protic solvents (e.g., alcohols) and silica gel. |
| Hydrogen Bond Donors | 0 | The amide nitrogen is substituted, preventing it from acting as a hydrogen bond donor. |
| Predicted pKa | The pyridine nitrogen is weakly basic. | The compound's charge state can be manipulated with pH, potentially enabling acid-base extraction techniques if impurities have different pKa values. |
Section 2: Proactive Troubleshooting - Anticipating Common Impurities
Effective purification begins with understanding the potential impurities that may arise from the synthesis. A common synthetic route for this class of molecule is a Suzuki or similar cross-coupling reaction. This foreknowledge allows us to predict and specifically target the removal of the most likely contaminants.
| Potential Impurity | Origin | Key Characteristics & Removal Strategy |
| Unreacted 3-Bromo-N-methylbenzamide | Starting Material | Less polar than the final product. Elutes earlier in normal-phase chromatography. |
| Unreacted 6-Methoxypyridine-3-boronic acid (or ester) | Starting Material | Highly polar. Can often be removed with an aqueous wash or will stick to the baseline in normal-phase chromatography. |
| Homocoupled 3,3'-(N,N'-dimethyl)dibenzamide | Byproduct | Significantly less polar than the product. Elutes much earlier in chromatography. |
| Homocoupled 6,6'-Dimethoxy-3,3'-bipyridine | Byproduct | Polarity is similar to the product, potentially making it a challenging impurity to separate via chromatography. Recrystallization may be more effective. |
| Palladium Catalyst Residues | Reagent | Can often be removed by filtration through a pad of Celite® or by using a metal scavenger. May cause discoloration (gray or black). |
| Solvents (e.g., DMF, Dioxane) | Reaction/Workup | High-boiling point solvents can be difficult to remove. Requires drying under high vacuum, potentially with gentle heating. |
Section 3: Core Purification Methodologies - Guides and FAQs
This section provides detailed troubleshooting for the two primary purification techniques suitable for this compound: Flash Column Chromatography and Recrystallization.
Flash Column Chromatography
Flash chromatography is the workhorse for purifying moderately polar organic compounds. The key to success lies in selecting the correct stationary phase and mobile phase to achieve optimal separation.
Q: My compound is streaking/tailing on the silica gel column. What's causing this?
A: Tailing is often caused by strong interactions between the compound and the acidic silanol groups on the silica surface, especially with basic moieties like the pyridine nitrogen.
-
Solution 1 (Quick Fix): Add a small amount of a basic modifier to your eluent. Typically, 0.1-1% triethylamine (NEt₃) or ammonia in methanol is sufficient to neutralize the acidic sites on the silica, resulting in sharper peaks.
-
Solution 2 (Alternative Stationary Phase): If tailing persists, consider switching to a different stationary phase. Alumina (neutral or basic) can be an excellent alternative for basic compounds. Alternatively, a C18-functionalized silica (reverse-phase) can be used.[1]
Q: I'm not getting any separation between my product and an impurity. What should I do?
A: Poor separation (low resolution) means the solvent system is not optimal.
-
Step 1: Re-evaluate Your Solvent System. Your goal is to find a solvent system that gives your product a retention factor (Rf) of ~0.3 on a TLC plate. If the spots are too high (Rf > 0.5), decrease the polarity of the eluent (e.g., from 50% EtOAc/Hexane to 30% EtOAc/Hexane). If the spots are too low (Rf < 0.2), increase the polarity.
-
Step 2: Try a Different Solvent System. The "magic" solvent mixtures for many nitrogen-containing compounds are Dichloromethane/Methanol or Chloroform/Methanol.[2] These systems offer different selectivity compared to Ethyl Acetate/Hexane and may resolve your compounds.
-
Step 3: Consider Isocratic vs. Gradient Elution. If a single solvent mixture (isocratic) doesn't work, a gradient elution (gradually increasing the polarity of the mobile phase during the run) can improve separation by sharpening the peaks of later-eluting compounds.
Sources
Technical Support Center: Overcoming Resistance to 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in Cell Lines
Disclaimer: The compound "3-(6-Methoxypyridin-3-yl)-N-methylbenzamide" is not a widely recognized therapeutic agent with extensive public documentation. However, its core structure, featuring benzamide and pyridine moieties, is common in a class of targeted therapies known as kinase inhibitors. This guide will proceed under the scientifically-informed assumption that this compound is a hypothetical inhibitor of the BRAF V600E kinase, a frequent driver mutation in melanoma and other cancers. The principles and troubleshooting steps outlined here are based on well-established mechanisms of resistance to BRAF inhibitors and are broadly applicable to research in this area.
I. Frequently Asked Questions (FAQs)
Q1: My BRAF V600E mutant cell line, initially sensitive to my compound, is now showing signs of resistance. What are the most likely causes?
A1: Acquired resistance to BRAF inhibitors is a common phenomenon. The primary causes can be broadly categorized into two groups:
-
Reactivation of the MAPK Pathway: This is the most frequent mechanism. Even though your compound is inhibiting BRAF, the cancer cells can find ways to reactivate the downstream signaling cascade (MEK/ERK). This can happen through various alterations, including:
-
Activation of Bypass Survival Pathways: The cancer cells activate alternative signaling pathways to circumvent their dependency on the MAPK pathway. The most common bypass pathway is the PI3K/AKT/mTOR cascade.[3][5][6] This can be triggered by:
Q2: What is the rationale for combining a BRAF inhibitor with a MEK inhibitor?
A2: Combining a BRAF inhibitor with a MEK inhibitor is now the standard of care for BRAF-mutant melanoma.[7] This combination therapy is more effective than BRAF inhibitor monotherapy for several reasons:[8]
-
Synergistic Inhibition: It provides a more complete shutdown of the MAPK pathway.
-
Delayed Resistance: By inhibiting the pathway at two different points, it makes it more difficult for cancer cells to develop resistance through MAPK reactivation.[9]
-
Reduced Side Effects: Some side effects of BRAF inhibitors are caused by paradoxical activation of the MAPK pathway in normal cells. Co-treatment with a MEK inhibitor can mitigate these effects.[7]
Q3: Can resistance be mediated by factors in the tumor microenvironment?
A3: Yes, the tumor microenvironment can play a significant role. For instance, stromal cells like fibroblasts can secrete growth factors such as Hepatocyte Growth Factor (HGF).[1] HGF can bind to its receptor, c-Met, on cancer cells, leading to the activation of bypass pathways like PI3K/AKT and potentially reactivating the MAPK pathway.[3][10]
Q4: My compound seems to be less effective in colorectal cancer cell lines compared to melanoma lines, even with the same BRAF V600E mutation. Why?
A4: This is a known clinical and preclinical observation. BRAF V600E mutant colorectal cancers are often intrinsically resistant to BRAF inhibitors alone. This is frequently due to feedback activation of the EGFR pathway, which in turn activates the PI3K/AKT pathway, providing a powerful survival signal that bypasses BRAF inhibition.[11]
II. Troubleshooting Guides
Problem 1: Decreased Cell Viability in Response to Treatment is Less Than Expected
| Possible Cause | Recommended Action |
| Suboptimal Compound Concentration | Perform a dose-response curve to determine the IC50 of your compound in your specific cell line.[12] |
| Cell Seeding Density Issues | Optimize cell seeding density. Too few cells may not yield a robust signal, while too many can lead to confluence-related artifacts.[13] |
| Compound Instability or Degradation | Ensure proper storage of your compound. Prepare fresh dilutions for each experiment.[12] |
| Incompatible Viability Assay | Some compounds can interfere with the chemistry of certain viability assays (e.g., MTT). Consider trying an alternative method, such as a luminescence-based assay (e.g., CellTiter-Glo).[12][14] |
| Mycoplasma Contamination | Test your cell lines for mycoplasma contamination, which can significantly alter cellular responses to drugs. |
Problem 2: Western Blot Shows Incomplete Inhibition of p-ERK Despite Treatment
| Possible Cause | Recommended Action |
| Insufficient Drug Concentration or Incubation Time | Increase the concentration of your compound and/or the duration of treatment. A time-course experiment can help determine the optimal treatment time. |
| MAPK Pathway Reactivation | This is a hallmark of resistance.[15][16] Proceed to investigate the mechanisms outlined in the FAQs and experimental workflows below. |
| Poor Antibody Quality | Use a well-validated antibody for phospho-ERK. Ensure proper antibody dilution and incubation conditions.[17] |
| Technical Issues with Western Blotting | Ensure complete protein transfer and use appropriate blocking buffers. Always normalize phospho-ERK levels to total ERK.[18][19] |
Problem 3: Combination Therapy with a MEK Inhibitor is Not Effective
| Possible Cause | Recommended Action |
| Activation of a Bypass Pathway | The resistance mechanism may be independent of the MAPK pathway. Investigate the activation of the PI3K/AKT pathway by checking the phosphorylation status of AKT and its downstream targets.[10][20] |
| Suboptimal Dosing of the MEK Inhibitor | Perform a dose-response matrix with both your compound and the MEK inhibitor to identify synergistic concentrations. |
| Emergence of MEK1/2 Mutations | While less common, mutations in MEK1/2 can confer resistance to MEK inhibitors.[21] |
III. Experimental Workflows & Protocols
Workflow 1: Investigating MAPK Pathway Reactivation
This workflow aims to determine if resistance is driven by the reactivation of signaling downstream of BRAF.
Caption: Workflow for investigating PI3K/AKT bypass pathway.
Protocol: siRNA-mediated Gene Knockdown
This protocol can be used to functionally validate the role of a specific gene (e.g., an overexpressed RTK or a key signaling node) in mediating resistance.
-
Cell Seeding:
-
Transfection Complex Preparation:
-
In one tube, dilute your target siRNA (and a non-targeting control siRNA) in serum-free medium (e.g., Opti-MEM). [22] * In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium. [22] * Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form. [23]
-
-
Transfection:
-
Validation and Functional Assay:
-
After incubation, harvest a portion of the cells to validate knockdown efficiency by Western blot or qRT-PCR.
-
Treat the remaining cells with your compound and perform a cell viability assay to determine if knockdown of the target gene re-sensitizes the cells to your compound.
-
IV. Data Summary Tables
Table 1: Common Mechanisms of Acquired Resistance to BRAF Inhibitors
| Mechanism Category | Specific Alteration | Consequence | Potential Strategy |
| MAPK Reactivation | NRAS mutation/amplification | BRAF-independent MEK/ERK activation | MEK inhibitor [1] |
| BRAF V600E amplification/splicing | Increased BRAF signaling | Increase dose; MEK inhibitor [10] | |
| Loss of NF1 | Increased RAS activity | MEK inhibitor [4] | |
| Bypass Pathways | PTEN loss/mutation | PI3K/AKT pathway activation | PI3K/AKT inhibitor [1][11] |
| RTK upregulation (IGF1R, PDGFRβ, EGFR) | PI3K/AKT and/or MAPK activation | RTK inhibitor specific to the upregulated receptor [3][24] | |
| c-Met activation (via HGF) | PI3K/AKT and MAPK activation | c-Met inhibitor [3] |
Table 2: Suggested Combination Therapies to Overcome Resistance
| Observed Resistance Mechanism | Primary Target | Recommended Combination Agent | Examples |
| MAPK Pathway Reactivation | MEK1/2 | MEK Inhibitor | Trametinib, Cobimetinib [8] |
| PI3K/AKT Pathway Activation | PI3K | PI3K Inhibitor | Alpelisib, GDC-0941 |
| PI3K/AKT Pathway Activation | AKT | AKT Inhibitor | MK-2206, Ipatasertib |
| PI3K/AKT Pathway Activation | mTOR | mTOR Inhibitor | Everolimus, Sirolimus |
| Upregulation of specific RTK | e.g., EGFR, c-Met | Specific RTK inhibitor | Erlotinib (EGFR), Crizotinib (c-Met) |
V. References
-
Le, T., & Piva, T. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International Journal of Molecular Sciences, 18(7), 1527. [Link]
-
Welsh, S. J., & Corrie, P. G. (2015). Management of BRAF and MEK inhibitor toxicity. Therapeutic Advances in Medical Oncology, 7(2), 122–136. [Link]
-
Robert, C., Karaszewska, B., Schachter, J., Rutkowski, P., Mackiewicz, A., Stroiakovski, D., ... & Flaherty, K. (2015). Improved overall survival in melanoma with combined dabrafenib and trametinib. New England Journal of Medicine, 372(1), 30-39. [Link]
-
Girotti, M. R., Pedersen, M., Sanchez-Laorden, B., Viros, A., Turaj, A., Niculescu-Duvaz, D., ... & Marais, R. (2015). Inhibiting EGF receptor or SRC family kinase signaling overcomes BRAF inhibitor resistance in melanoma. Cancer Discovery, 5(2), 162-175. [Link]
-
Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. [Link]
-
Luke, J. J., & Hodi, F. S. (2013). Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma. Expert Review of Anticancer Therapy, 13(5), 559-567. [Link]
-
Salama, A. K., & Kim, K. B. (2019). BRAF/MEK Combo Active across Tumor Types. Cancer Discovery, 9(8), 994-995. [Link]
-
Johnson, D. B., & Sosman, J. A. (2013). Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet. Cancer Journal, 19(5), 384-388. [Link]
-
Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors. Nature Medicine, 19(11), 1401-1409. [Link]
-
Irvine, M., Stewart, A., Pedersen, B., et al. (2018). Oncogenic PI3K/AKT promotes the step-wise evolution of combination BRAF/MEK inhibitor resistance in melanoma. Oncogene, 37(34), 4703-4718. [Link]
-
Johnson, D. B., & Sosman, J. A. (2014). Combination BRAF-MEK Inhibition With Dabrafenib and Trametinib for BRAF-Mutant Melanoma. OncLive. [Link]
-
Mao, M., Tian, F., Mariadason, J. M., Tsao, C. C., Lemos, R., Jr, Dayyani, F., ... & Kopetz, S. (2013). Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents. Clinical Cancer Research, 19(3), 657-667. [Link]
-
Sensi, M., Nicolini, G., Petti, C., et al. (2014). BRAF inhibitor resistance mediated by the AKT pathway in an oncogenic BRAF mouse melanoma model. Proceedings of the National Academy of Sciences, 111(8), 3111-3116. [Link]
-
Varghese, S., et al. (2021). Tumor Cell Resistance to the Inhibition of BRAF and MEK1/2. Cancers, 13(16), 4048. [Link]
-
Le, T., & Piva, T. (2017). Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma. International journal of molecular sciences, 18(7), 1527. [Link]
-
Lito, P., Rosen, N., & Solit, D. B. (2011). Resistance to BRAF inhibitors: unraveling mechanisms and future treatment options. Cancer Research, 71(23), 7137-7140. [Link]
-
Irvine, M., Stewart, A., Pedersen, B., et al. (2018). Oncogenic PI3K/AKT promotes the step-wise evolution of combination BRAF/MEK inhibitor resistance in melanoma. Bohrium. [Link]
-
Ascierto, P. A., et al. (2018). Mechanisms of resistance to BRAF and MEK inhibitors and clinical update. OncoTargets and Therapy, 11, 7035-7046. [Link]
-
Khattak, M. A., et al. (2017). Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review. Melanoma Research, 27(6), 551-562. [Link]
-
Thomsen, A. R., et al. (2016). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Molecular Biology, 1365, 169-182. [Link]
-
ResearchGate. (2012). Western blot band for Erk and phopho(p)-Erk. [Link]
-
Smith, M. A., & Smith, D. M. (2022). Distinguishing parallel from series circuits with a double knockdown procedure in human cell lines. STAR Protocols, 3(4), 101830. [Link]
-
V.Nimc. (2026). siRNA Knockdown: A Step-by-Step Protocol. [Link]
-
ResearchGate. (n.d.). Western blot assay for the expression of pErk 1 and 2 and total Erk 1 and 2. [Link]
-
Wang, T., & Li, M. (2014). RNA Interference to Knock Down Gene Expression. Methods in Molecular Biology, 1173, 137-149. [Link]
-
National Center for Biotechnology Information. (2012). Phospho-ERK Assays. Assay Guidance Manual. [Link]
-
Ercan, D., et al. (2012). Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors. Cancer Discovery, 2(10), 934-947. [Link]
-
Luebker, S. A., & Koepsell, S. A. (2020). Overcoming Resistance to Therapies Targeting the MAPK Pathway in BRAF-Mutated Tumours. Cancers, 12(11), 3218. [Link]
-
Li, C., et al. (2018). siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells. Oncotarget, 9(1), 1039-1051. [Link]
-
Thermo Fisher Scientific. (2012). siRNA Transfection Protocol. YouTube. [Link]
-
ResearchGate. (n.d.). Common mechanisms of resistance to targeted therapies. Reactivation of... [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. [Link]
-
Shi, H., et al. (2012). Reactivation of Mitogen-activated Protein Kinase (MAPK) Pathway by FGF Receptor 3 (FGFR3)/Ras Mediates Resistance to Vemurafenib in Human B-RAF V600E Mutant Melanoma. Journal of Biological Chemistry, 287(18), 15055-15068. [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]
-
Promega Corporation. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]
-
ResearchGate. (2023). How to solve the problem from cell viability test? [Link]
-
Lito, P., Saborowski, A., & Rosen, N. (2016). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Molecular Cell, 64(1), 1-13. [Link]
-
PubChem. (n.d.). N-(2,5-dimethoxyphenyl)-3-methylbenzamide. [Link]
-
PubMed. (2022). Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-t[3][5][7]riazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]
-
Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 747-753. [Link]
-
PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. [Link]
-
Ramurthy, S., et al. (2020). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 63(5), 2013-2027. [Link]
-
PubChem. (n.d.). N-Methoxy-N-methylbenzamide. [Link]
Sources
- 1. Overcoming resistance to BRAF inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. mdpi.com [mdpi.com]
- 4. Overcoming resistance to BRAF inhibition in BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Role Played by Signalling Pathways in Overcoming BRAF Inhibitor Resistance in Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy with BRAF and MEK inhibitors for melanoma: latest evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
- 9. Combination Therapies to Inhibit the RAF/MEK/ERK Pathway in Melanoma: We are not Done Yet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Resistance to BRAF inhibition in BRAF-mutant colon cancer can be overcome with PI3K inhibition or demethylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reactivation of ERK Signaling causes resistance to EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchers.mq.edu.au [researchers.mq.edu.au]
- 21. mdpi.com [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. SiRNA Knockdown: A Step-by-Step Protocol [vault.nimc.gov.ng]
- 24. Mechanisms of Acquired BRAF Inhibitor Resistance in Melanoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Assay Interference and False Positives with 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
Welcome to the technical support resource for researchers utilizing 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in their experimental workflows. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions regarding potential assay interference and the occurrence of false positives. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity and accuracy of your results.
Introduction: Understanding the Potential for Assay Interference
High-throughput screening (HTS) and other sensitive biological assays are powerful tools in drug discovery, but they are not without their pitfalls.[1][2][3] A significant challenge is the occurrence of false-positive results, which can arise from compounds that interfere with the assay technology rather than specifically interacting with the biological target of interest.[1][4][5] These "nuisance compounds" can lead to a considerable waste of time and resources if not identified and mitigated early in the discovery process.[1][4]
The molecule this compound possesses structural motifs, specifically the methoxypyridine core, that have the potential to interfere with certain assay formats, particularly those relying on fluorescence detection. This guide will walk you through the likely mechanisms of interference and provide strategies to identify and overcome these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescence-based assay shows a high hit rate with this compound. Could the compound itself be fluorescent?
A1: Yes, this is a strong possibility.
The 2-methoxypyridine moiety present in your compound is a known fluorophore.[6][7][8][9] Many small molecules containing conjugated aromatic systems can absorb and emit light, leading to autofluorescence that can be mistaken for a positive signal in fluorescence-based assays.[10][11]
Causality:
-
Autofluorescence: If the excitation and emission spectra of this compound overlap with those of the fluorophore used in your assay, the compound's intrinsic fluorescence will be detected, leading to a false-positive reading.[10][11]
-
Fluorescence Quenching: Conversely, the compound could absorb light at the excitation or emission wavelength of your assay's fluorophore, leading to a decrease in signal (quenching) and a potential false-negative result in inhibitor screens.[10][11]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fluorescence interference.
Experimental Protocol: Characterizing Compound Autofluorescence
-
Prepare a dilution series of this compound in the assay buffer.
-
Using a scanning spectrofluorometer, measure the excitation and emission spectra of the compound at each concentration.
-
Compare the obtained spectra with the excitation and emission wavelengths of the fluorophore used in your primary assay.
-
If significant spectral overlap is observed, proceed to the mitigation strategies outlined below.
Q2: I've confirmed that this compound is fluorescent. How can I mitigate this interference?
A2: Several strategies can be employed to reduce or eliminate fluorescence interference.
The choice of mitigation strategy will depend on the specific characteristics of your assay and the available instrumentation.
Mitigation Strategies:
| Strategy | Description | Rationale |
| Use Red-Shifted Fluorophores | Switch to an assay format that utilizes a fluorophore with excitation and emission wavelengths in the far-red spectrum. | Most interfering compounds fluoresce in the blue-green region of the spectrum. Moving to longer wavelengths can significantly reduce background fluorescence.[11] |
| Implement a Pre-Read Protocol | Before initiating the biological reaction, read the fluorescence of the assay plate containing the test compound. Subtract this background reading from the final measurement. | This method computationally removes the compound's intrinsic fluorescence from the final signal. |
| Time-Resolved Fluorescence (TRF) | Utilize assays based on time-resolved fluorescence, such as TR-FRET. | TRF assays have a time delay between excitation and detection, allowing the short-lived fluorescence from interfering compounds to decay before measurement. |
| Fluorescence Lifetime Technology (FLT) | Employ assays that measure changes in fluorescence lifetime rather than intensity. | FLT is less susceptible to interference from autofluorescent compounds and can significantly reduce the number of false positives.[12] |
| Orthogonal Assays | Validate hits using a secondary assay that employs a different detection method (e.g., luminescence, absorbance, or a label-free technology like mass spectrometry). | Confirmation of activity in an orthogonal assay provides strong evidence that the compound is a genuine hit and not an artifact of the primary assay's technology.[10] |
Q3: My assay is not fluorescence-based, but I am still observing inconsistent results. Could other interference mechanisms be at play?
A3: Yes, other non-specific interactions can lead to false positives.
While fluorescence is a primary concern for this compound's structural class, other mechanisms of assay interference are also possible. These are often categorized under the umbrella of Pan-Assay Interference Compounds (PAINS).[1][5]
Potential Non-Fluorescence Interference Mechanisms:
-
Compound Aggregation: At higher concentrations, some small molecules can form colloidal aggregates that non-specifically sequester and inhibit enzymes, leading to false-positive results in enzyme inhibition assays.
-
Chemical Reactivity: The benzamide or pyridine moieties could potentially react with components of your assay, such as proteins or detection reagents.[13] While N-methylbenzamide is generally stable, reactive impurities from the synthesis could also be a source of interference.[13]
-
Luciferase Inhibition: If you are using a luciferase-based reporter assay, it's important to note that many small molecules are known to directly inhibit luciferase, leading to a false-negative or false-positive result depending on the assay design.[2][13]
Troubleshooting Diagram: Identifying Non-Fluorescence Interference
Caption: Decision tree for investigating non-fluorescence based assay interference.
Experimental Protocol: Detergent Counter-Screen for Aggregation
-
Perform your primary assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).
-
If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it is likely that the compound is forming aggregates.
-
Genuine inhibitors should not have their activity significantly altered by the presence of a low concentration of detergent.
Best Practices for Hit Validation
To ensure the validity of your findings, a rigorous hit validation cascade is essential. This should include a combination of counter-screens and orthogonal assays to systematically eliminate false positives.
Recommended Hit Validation Workflow:
-
Primary Screen: Initial high-throughput screen to identify "hits."
-
Dose-Response Confirmation: Confirm the activity of hits in a dose-response format to determine potency (e.g., IC50 or EC50).
-
Interference Counter-Screens:
-
Fluorescence Scan: Characterize the spectral properties of the hit compound.
-
Detergent Counter-Screen: Test for compound aggregation.
-
Luciferase Inhibition Assay (if applicable): Rule out direct inhibition of the reporter enzyme.
-
-
Orthogonal Assay: Confirm the activity of the hit in a secondary assay that utilizes a different detection technology.
-
Structure-Activity Relationship (SAR) Analysis: Test structurally related analogs of the hit compound to establish a clear SAR. False positives often have a flat or inconsistent SAR.
By implementing these troubleshooting strategies and best practices, you can confidently identify genuine hits and avoid the pitfalls of assay interference, ultimately accelerating your research and drug discovery efforts.
References
-
Reducing False Positives through the Application of Fluorescence Lifetime Technology: A Comparative Study Using TYK2 Kinase as a Model System. (2021). PubMed. [Link]
-
Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis. Ahl Al-Bayt University. [Link]
-
Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). NCBI Bookshelf. [Link]
-
Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2019). PMC - NIH. [Link]
-
2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. New Journal of Chemistry (RSC Publishing). [Link]
-
ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). PMC - PubMed Central. [Link]
-
Synthesis, photophysical evaluation, and computational study of 2-methoxy- and 2-morpholino pyridine compounds as highly emissive materials. MDPI. [Link]
-
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2018). ResearchGate. [Link]
-
New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (2010). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
N-Methylbenzamide | C8H9NO. PubChem - NIH. [Link]
-
Pan-assay interference compounds. Wikipedia. [Link]
-
Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. (2017). PMC - NIH. [Link]
-
Advances in luminescence-based technologies for drug discovery. (2022). PMC - NIH. [Link]
-
Assay Interference by Chemical Reactivity - Assay Guidance Manual. (2015). NCBI Bookshelf. [Link]
-
Tackling assay interference associated with small molecules. (2024). PubMed. [Link]
Sources
- 1. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 6. Fluorescence Properties of Pyridine and Pyridine-Carbonitrile Derivatives: Photophysical and Structural Analysis [aabu.edu.jo]
- 7. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reducing False Positives through the Application of Fluorescence Lifetime Technology: A Comparative Study Using TYK2 Kinase as a Model System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide: A Comparative Approach
In the landscape of drug discovery and chemical biology, the identification of a bioactive small molecule is merely the first step. The critical and often more challenging phase is the unequivocal validation of its biological target. This process is paramount, as a thorough understanding of a compound's mechanism of action is the bedrock upon which successful therapeutic development is built. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological target of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a compound identified as a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT).
We will move beyond a simple listing of protocols and instead delve into the causal logic behind experimental choices, ensuring a self-validating system of inquiry. This guide will objectively compare and contrast orthogonal experimental approaches, providing the necessary data and detailed methodologies to empower researchers to confidently confirm target engagement and elucidate the downstream biological consequences of inhibiting NAMPT with this novel benzamide.
The Central Hypothesis: Is NAMPT the True Target?
Initial screenings have pinpointed this compound as an inhibitor of NAMPT. NAMPT is a rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis and is overexpressed in numerous cancers.[1] Its inhibition leads to NAD+ depletion, metabolic collapse, and ultimately, cancer cell death, making it a compelling therapeutic target.[1][2] However, correlation from a primary screen does not equal causation. A rigorous, multi-pronged validation strategy is essential to confirm that NAMPT is indeed the direct and primary target responsible for the observed phenotype.
This guide will compare three critical pillars of target validation:
-
Direct Target Engagement: Does the compound physically interact with the putative target protein in a cellular context?
-
Target-Specific Phenotype Mimicry: Does genetic perturbation of the target (e.g., knockdown or knockout) replicate the phenotype observed with compound treatment?
-
Downstream Pathway Modulation: Does the compound modulate the known signaling pathways and metabolic functions downstream of the target?
Part 1: Confirming Direct Target Engagement in a Cellular Milieu
The first line of inquiry is to demonstrate a direct physical interaction between this compound and NAMPT within the complex environment of a living cell. While in vitro assays with purified protein are a good starting point, they lack the physiological relevance of a cellular system. Here, we compare two powerful techniques for assessing target engagement in cells.
Cellular Thermal Shift Assay (CETSA®)
Expertise & Experience: The Cellular Thermal Shift Assay (CETSA®) is a biophysical method that leverages the principle of ligand-induced thermal stabilization.[3][4] When a small molecule binds to its protein target, it generally increases the protein's stability, making it more resistant to heat-induced denaturation.[3][5][6] This change in thermal stability can be quantified and is a direct measure of target engagement in a physiological setting.[4][5][7]
Trustworthiness: The strength of CETSA lies in its label-free nature and its applicability to intact cells, cell lysates, and even tissue samples.[3][5] This provides a high degree of confidence that the observed interaction is not an artifact of protein purification or in vitro assay conditions.
Caption: CETSA workflow for target engagement.
-
Cell Culture: Plate a cancer cell line known to express high levels of NAMPT (e.g., A549, HCT116) and allow cells to adhere overnight.
-
Compound Treatment: Treat cells with a saturating concentration of this compound (e.g., 10x EC50) and a vehicle control (DMSO) for 1-2 hours.
-
Heating Step: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat each aliquot to a specific temperature in a thermal cycler for 3 minutes, followed by a 3-minute cooling step at room temperature. A typical temperature gradient would be from 40°C to 70°C in 2-3°C increments.
-
Lysis and Fractionation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble NAMPT in each sample by Western Blot or ELISA using a validated NAMPT antibody.
-
Data Analysis: Quantify the band intensities (for Western Blot) or absorbance/fluorescence (for ELISA) and normalize to the 37°C sample. Plot the percentage of soluble NAMPT against the temperature for both the treated and vehicle control samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Isothermal Dose-Response (ITDR) CETSA
To further quantify the affinity of the compound for its target in a cellular context, an isothermal dose-response (ITDR) CETSA can be performed.[5] In this format, cells are treated with a range of compound concentrations and then heated to a single, fixed temperature that causes significant, but not complete, protein denaturation.
-
Determine Optimal Temperature: From the initial CETSA experiment, identify a temperature that results in approximately 50% precipitation of NAMPT in the vehicle-treated sample.
-
Dose-Response Treatment: Treat cells with a serial dilution of this compound.
-
Isothermal Heating: Heat all samples to the pre-determined optimal temperature.
-
Analysis: Perform lysis, fractionation, and detection as described above. Plot the amount of soluble NAMPT as a function of compound concentration to generate a dose-response curve and calculate the cellular EC50 for target engagement.
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[3][4] | Label-free, performed in intact cells, provides direct evidence of target engagement.[5][7] | Requires a specific antibody for detection, throughput can be limited for Western Blot-based detection. |
| ITDR CETSA | Quantifies target engagement at a fixed temperature with varying ligand concentrations.[5] | Provides a quantitative measure of cellular target affinity (EC50). | Requires initial CETSA to determine the optimal temperature. |
Part 2: Genetic Approaches for Target Validation
Demonstrating that genetic knockdown or knockout of the putative target mimics the pharmacological effect of the compound is a cornerstone of target validation.[8] This approach provides strong evidence that the observed cellular phenotype is a direct consequence of modulating the specific target. We will compare two widely used genetic perturbation techniques: siRNA-mediated knockdown and CRISPR/Cas9-mediated knockout.
siRNA-Mediated Knockdown
Expertise & Experience: Small interfering RNA (siRNA) are short, double-stranded RNA molecules that can be designed to specifically target and degrade the messenger RNA (mRNA) of a gene of interest, thereby "knocking down" the expression of the corresponding protein.[9][10][11] This is a transient method, with the effect typically lasting for 48-96 hours.
Caption: Downstream pathway analysis workflow.
-
NAD+ Quantification: Treat cells with a range of concentrations of this compound for various time points (e.g., 4, 8, 24 hours). Measure intracellular NAD+ and NADH levels using a commercially available bioluminescent or colorimetric assay kit.
-
ATP Level Measurement: As NAD+ is crucial for cellular energy production, measure ATP levels (e.g., using CellTiter-Glo®) in parallel with NAD+ quantification. A decrease in ATP should follow the depletion of NAD+.
-
Rescue Experiment: A key validation experiment is to attempt to rescue the cytotoxic phenotype by repleting the NAD+ pool through a NAMPT-independent pathway. Co-treat cells with this compound and nicotinic acid (NA). If the compound's effect is on-target, NA should rescue cell viability by feeding into the Preiss-Handler pathway for NAD+ synthesis.
-
Kinome Profiling (as a counter-screen): To ensure the compound is not a potent off-target kinase inhibitor, which is a common liability, perform a broad kinome screen. [13][14][15]This involves testing the compound against a large panel of purified kinases. [14][16]A lack of potent activity against a wide range of kinases increases confidence in the specificity for NAMPT.
| Method | Principle | Advantages | Limitations |
| NAD+ Quantification | Measures the direct product of the pathway involving the target enzyme. | Highly quantitative, direct readout of target inhibition. | Requires a specific assay kit. |
| Rescue Experiment | Tests the specificity of the phenotype by bypassing the inhibited step. | Provides strong evidence for the on-target mechanism of action. | The rescue agent itself may have confounding cellular effects. |
| Kinome Profiling | Assesses the selectivity of the compound against a large panel of kinases. [13][17] | Rules out common off-target activities, builds a selectivity profile. | Can be expensive, does not rule out all possible off-targets. |
Conclusion: Synthesizing the Evidence for Confident Target Validation
Validating the biological target of a novel compound like this compound requires a rigorous, multi-faceted approach. No single experiment is sufficient. By systematically applying the orthogonal methods outlined in this guide—confirming direct target engagement with CETSA, demonstrating phenotype mimicry with genetic perturbations, and verifying downstream pathway modulation—researchers can build a compelling and self-validating case for NAMPT as the true biological target. This high level of confidence is the essential foundation for advancing a promising molecule from a chemical probe to a potential therapeutic agent.
References
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]
-
Patsnap Synapse. What NAMPT inhibitors are in clinical trials currently? [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Heske, C. M. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 952362. [Link]
-
Proteintech Group. (2016). siRNA knockdown validation 101: Incorporating negative controls in antibody research. National Institutes of Health. [Link]
-
University College London. Target Identification and Validation (Small Molecules). [Link]
-
CD Genomics. Next Generation Sequencing Validating Your CRISPR/Cas9 Edit. [Link]
-
National Cancer Institute. Clinical Trials Using NAMPT Inhibitor OT-82. [Link]
-
ResearchGate. NAMPT inhibitors in clinical trials. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]
-
Lab Manager. How siRNA Knockdown Antibody Validation Works. [Link]
-
OAE Publishing Inc. Mechanisms of resistance to NAMPT inhibitors in cancer. [Link]
-
Myllymäki, H., & Vihinen, H. (2019). Validation strategies for target prediction methods. Briefings in Bioinformatics, 21(4), 1476-1487. [Link]
-
PubMed. Validation of short interfering RNA knockdowns by quantitative real-time PCR. [Link]
-
National Center for Biotechnology Information. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology, 55, 141-161. [Link]
-
Bio-protocol. Validation of siRNA-mediated knockdown of COPI-specific target genes. [Link]
-
ResearchGate. Identification and validation of protein targets of bioactive small molecules. [Link]
-
Horizon Discovery. CRISPR-Cas9 screening for target identification. [Link]
-
National Center for Biotechnology Information. Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. [Link]
-
MDPI. Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). [Link]
-
National Center for Biotechnology Information. Target identification of small molecules: an overview of the current applications in drug discovery. [Link]
-
ACS Publications. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. [Link]
-
PubMed. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-t[13][14][15]riazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. [Link]
-
PubMed. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. [Link]
-
PubMed. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. [Link]
-
PubMed. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]
Sources
- 1. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. news-medical.net [news-medical.net]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 9. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How siRNA Knockdown Antibody Validation Works | Lab Manager [labmanager.com]
- 11. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. assayquant.com [assayquant.com]
- 16. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 17. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to RIOK2 Inhibitors: Benchmarking a New Generation of Anti-Cancer Agents
Introduction: RIOK2, an Atypical Kinase and a Key Therapeutic Target in Oncology
Right Open Reading Frame Kinase 2 (RIOK2) is an atypical serine/threonine kinase that plays a pivotal role in the final maturation stages of the 40S ribosomal subunit, a fundamental process for protein synthesis.[1][2] Unlike typical kinases, RIOKs are thought to function primarily as ATPases, using the energy from ATP hydrolysis to facilitate the release of assembly factors from pre-ribosomal particles.[1] Elevated expression of RIOK2 is a hallmark of numerous malignancies, including glioblastoma, non-small cell lung cancer (NSCLC), and acute myeloid leukemia (AML), where it correlates with poor prognosis and metastasis.[3][4] Its essential role in ribosome biogenesis, which is often upregulated to meet the high protein synthesis demands of rapidly proliferating cancer cells, makes RIOK2 a compelling target for therapeutic intervention.[2][3] This guide provides a comparative analysis of key RIOK2 inhibitors, with a focus on the structural class represented by 8-(6-Methoxypyridin-3-yl) compounds, exemplified by the highly potent inhibitor, CQ211.
The Rise of a Potent Chemical Scaffold: The 6-Methoxypyridin-3-yl Moiety
While the specific compound "3-(6-Methoxypyridin-3-yl)-N-methylbenzamide" is not extensively characterized in publicly available literature, its core structure points to a class of inhibitors that have shown exceptional promise. The most potent and selective RIOK2 inhibitor reported to date, CQ211 , incorporates this critical 6-methoxypyridin-3-yl group.[5][6] CQ211, with a full chemical name of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[7][8][9]triazolo[4,5-c]quinolin-4-one, serves as the benchmark for this structural class.[5] Its discovery and characterization provide a blueprint for understanding the structure-activity relationship (SAR) that governs high-affinity RIOK2 inhibition.
The crystal structure of RIOK2 in complex with CQ211 reveals that the inhibitor settles into the ATP-binding pocket, adopting a unique "V-shape".[3][10] The 6-methoxypyridin-3-yl moiety is a key component of this interaction, burying itself into a narrow cavity within the binding site.[3] This snug fit, combined with interactions from the larger tricyclic core, is crucial for its high potency and selectivity.[3]
Comparative Analysis of RIOK2 Inhibitors
The landscape of RIOK2 inhibitors has evolved from repurposed kinase inhibitors to highly selective and potent agents. This section compares CQ211, as the exemplar of the methoxypyridin-3-yl class, with other notable RIOK2 inhibitors.
| Inhibitor | Chemical Class | Binding Affinity (Kd) | Biochemical IC50 | Cellular Target Engagement (NanoBRET IC50) | Anti-Proliferative IC50 (Cell Line) | Key Features & Limitations | Reference |
| CQ211 | [7][8][9]triazolo[4,5-c] quinolin-4-one | 6.1 nM | 139 nM (ATPase assay) | Not Reported | 0.38 µM (HT-29), 0.61 µM (MKN-1) | Most potent and selective inhibitor reported; excellent in vitro and in vivo efficacy. Poor oral bioavailability (3.06%). | [5][7][11] |
| RIOK2-IN-1 (Cmpd 4) | Naphthyl-pyridine | 150 - 160 nM | Not Reported | 14,600 nM (14.6 µM) | Not Reported | Good binding affinity but very poor cellular activity, limiting its use as a cellular probe. | [3][12][13] |
| Compound 5 | Naphthyl-pyridine (modified) | High (Not specified) | Not Reported | 6,600 nM (6.6 µM) | Not Reported | An optimized analog of Cmpd 4 with slightly improved cellular potency, but still weak. | [3] |
| Compound 6 | Thiazolyl-diazenyl-naphthalenol | 200 nM | Not Reported | Not Reported | 30-400 nM (ERG-positive cancer cells) | Potent inhibitor of ERG-positive cancer cell growth. | [3][13] |
| Diphenpyramide | Acylaminopyridine | 1,400 nM | Not Reported | Not Reported | Not Reported | Discovered through serendipitous kinase screening; modest affinity and serves as a starting point for more potent analogs. | [14] |
| CQ627 | Molecular Glue Degrader (CQ211-based) | Not Applicable | Not Applicable | DC50 = 410 nM (MOLT4) | More potent than CQ211 in several cell lines | First-in-class RIOK2 degrader; induces RIOK2 degradation via the ubiquitin-proteasome system. | [13][15] |
RIOK2 Signaling and Mechanism of Inhibition
RIOK2's primary function is in the cytoplasm, where it facilitates the final maturation of the pre-40S ribosomal subunit.[1][2] This process is critical for generating functional ribosomes necessary for protein synthesis. RIOK2's ATPase activity is essential for releasing itself and other assembly factors, allowing the final steps of maturation to occur.[1] Beyond this core function, RIOK2 is also implicated in other signaling pathways. It can form a complex with RIOK1 and mTORC2, leading to the activation of AKT signaling, a key pathway for cell growth and survival.[1][4][16] Inhibition of RIOK2 can therefore lead to a dual anti-cancer effect: the disruption of ribosome biogenesis and the suppression of pro-survival AKT signaling.[2][16]
Caption: RIOK2's dual role in ribosome maturation and cell signaling.
Experimental Methodologies for Inhibitor Characterization
Objective comparison of inhibitor performance relies on standardized and robust experimental protocols. The data presented in this guide are derived from biochemical and cell-based assays designed to quantify inhibitor potency and target engagement.
Experimental Workflow
The development and characterization of RIOK2 inhibitors typically follow a structured workflow, progressing from initial biochemical screening to validation in a cellular context.
Caption: General workflow for RIOK2 inhibitor characterization.
Protocol 1: Cellular Target Engagement via NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding to a target protein within intact, living cells.[17] This provides a more physiologically relevant measure of potency than purely biochemical assays.
Principle: The assay measures energy transfer between a NanoLuc® luciferase-fused RIOK2 protein (the donor) and a fluorescently labeled tracer that binds to the RIOK2 active site (the acceptor). A test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[18]
Step-by-Step Protocol:
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a NanoLuc®-RIOK2 fusion protein.
-
After 24 hours, harvest the cells and resuspend them in Opti-MEM® medium.
-
Seed the cells into a 96-well or 384-well white assay plate and allow them to adhere.[19]
-
-
Compound and Tracer Addition:
-
Equilibration:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow binding to reach equilibrium.[17]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Read the plate on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 610nm).
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to vehicle (0% inhibition) and a high-concentration control (100% inhibition).
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[17]
-
Protocol 2: Cell Viability and Proliferation via CellTiter-Glo® Assay
To determine the functional consequence of RIOK2 inhibition, cell viability assays are performed. The CellTiter-Glo® Luminescent Cell Viability Assay is a highly sensitive method that quantifies ATP, an indicator of metabolically active, viable cells.[20]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal proportional to the amount of ATP present. A decrease in viable cells due to inhibitor treatment results in a lower ATP concentration and reduced luminescence.[21]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a serial dilution of the RIOK2 inhibitor in the appropriate cell culture medium.
-
Add the diluted compounds to the cells. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubate the plate for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[21]
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[20][23]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[20]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[23]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20][23]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from medium-only wells.
-
Normalize the data, setting the vehicle-treated cells to 100% viability and a no-cell or high-kill control to 0% viability.
-
Plot the percent viability against the logarithm of the inhibitor concentration and calculate the IC₅₀ value using a non-linear regression model.[21]
-
Conclusion and Future Directions
The development of potent and selective RIOK2 inhibitors, particularly those from the 8-(6-Methoxypyridin-3-yl) class like CQ211, represents a significant advancement in targeting the machinery of cancer cell proliferation.[5] These compounds have demonstrated high binding affinity, excellent selectivity, and potent anti-proliferative effects in both in vitro and in vivo models.[7][11] The comparative data clearly positions CQ211 as a superior chemical probe and a promising lead for drug development, far surpassing earlier generation inhibitors like RIOK2-IN-1 in cellular activity.[3][12]
The evolution from simple inhibitors to targeted protein degraders, such as the CQ211-based CQ627, opens up new therapeutic avenues.[15] These molecular glue degraders offer the potential for a more profound and sustained biological effect by eliminating the target protein entirely. As research progresses, the focus will be on improving the pharmacokinetic properties, such as oral bioavailability, of these potent scaffolds to translate their preclinical success into effective clinical treatments for a range of RIOK2-dependent cancers.
References
- CQ211 | RIOK2 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/cq211.html]
- Wang J, Varin T, Vieth M, Elkins JM. Crystal structure of human RIOK2 bound to a specific inhibitor. Open Biol. 2019;9(4):190037. [URL: https://pubmed.ncbi.nlm.nih.gov/30995874/]
- Wang J, Varin T, Vieth M, Elkins JM. Crystal structure of human RIOK2 bound to a specific inhibitor. Royal Society Publishing. 2019. [URL: https://royalsocietypublishing.org/doi/10.1098/rsob.190037]
-
Ouyang Y, Si H, Zhu C, et al. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[7][8][9]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. J Med Chem. 2022;65(11):7833-7842. [URL: https://pubmed.ncbi.nlm.nih.gov/35584513/]
- CQ211 is a Potent and Selective RIOK2 Inhibitor. MedchemExpress.com. Published June 30, 2022. [URL: https://www.medchemexpress.com/blog/cq211-is-a-potent-and-selective-riok2-inhibitor.html]
- CQ211 | CAS 2648986-65-4. Selleck Chemicals. [URL: https://www.selleckchem.com/products/cq211.html]
- Varin T, Zuercher WJ, Elkins JM, et al. Discovery of selective RIO2 kinase small molecule ligand. Biochim Biophys Acta. 2015;1854(10 Pt B):1630-1636. [URL: https://pubmed.ncbi.nlm.nih.gov/25892552/]
-
Ouyang Y, Si H, Zhu C, et al. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro-4H-[7][8][9]triazolo[4,5-c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor. ACS Publications. 2022. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00271]
- RIOK2 NanoBRET Kinase Assay. Reaction Biology. [URL: https://www.reactionbiology.com/service/riok2-nanobret-kinase-assay]
- Wang J, Varin T, Vieth M, Elkins JM. (PDF) Crystal structure of human RIOK2 bound to a specific inhibitor. ResearchGate. 2019. [URL: https://www.researchgate.net/publication/332560381_Crystal_structure_of_human_RIOK2_bound_to_a_specific_inhibitor]
- Ouyang Y, Si H, Zhu C, et al. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors. RSC Med Chem. 2023;14(5):915-921. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10232103/]
- RIOK2-IN-1 | RIOK2 Inhibitor. MedchemExpress.com. [URL: https://www.medchemexpress.com/riok2-in-1.html]
- Ouyang Y, Si H, Zhu C, et al. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders. Eur J Med Chem. 2025;283:117166. [URL: https://pubmed.ncbi.nlm.nih.gov/39727508/]
- Xu Z, Chen Y, Wu J, et al. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer. Frontiers in Oncology. 2022;12:1015648. [URL: https://www.frontiersin.org/articles/10.3389/fonc.2022.1015648/full]
- CQ211|2648986-65-4|COA. DC Chemicals. [URL: https://www.dcchemicals.com/coa/DC73955.html]
- RIOK2 Inhibitors. Santa Cruz Biotechnology. [URL: https://www.scbt.com/browse/riok2-inhibitors/_/N-1w3bldl]
- Ouyang Y, Si H, Zhu C, et al. Crystal structure of RIOK2 in complex with CQ211. Protein Data Bank Japan. 2022. [URL: https://pdbj.org/entry/7VBT]
- Axtman AD, Pickett JE. RIOK2: straddling the kinase/ATPase line. Signal Transduction and Targeted Therapy. 2021;6(1):290. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8329061/]
- Taniue K, Okuno M, Akimitsu N. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma. Int J Mol Sci. 2021;22(21):11481. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8584210/]
- Read RD, Fenton TR, Gomez GG, Wykosky J, Scott AM, et al. RIOK1 and RIOK2 are required for EGFR- and PI3K-mediated Akt activation in glioblastoma. ResearchGate. 2013. [URL: https://www.researchgate.
- Expression of RIOK2 in cancer - Summary. The Human Protein Atlas. [URL: https://www.proteinatlas.
- Cell Proliferation Assay Service | CellTiter-Glo. Reaction Biology. [URL: https://www.reactionbiology.
- CellTiter-Glo Assay - Oslo University Hospital Protocols. [URL: https://ous-research.no/enserink/protocols/show/protocol/40]
- NanoBRET™ TE Intracellular Kinase Assay RIOK2 TE Assay. Promega Corporation. [URL: https://www.promega.
- CellTiter-Glo® 2.0 Assay Technical Manual. Promega Corporation. [URL: https://www.promega.com/-/media/files/resources/protocols/technical-manuals/101/celltiter-glo-2-0-assay-technical-manual.pdf]
- Application Notes and Protocols for Determining the IC50 Values of Pericosine A in Cancer Cell Lines. Benchchem. [URL: https://www.benchchem.
- IC50 determination. Bio-protocol. [URL: https://bio-protocol.org/exchange/miniprotocol/3342]
- NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual. Promega Corporation. [URL: https://www.promega.
- Vasta JD, Robers MB, et al. Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Protocols.io. 2020. [URL: https://www.protocols.io/view/quantitative-real-time-measurements-of-intracellu-baksicwe]
- RIOK2 | MedChemExpress (MCE) Life Science Reagents. [URL: https://www.medchemexpress.com/targets/riok2.html]
- NanoBRET Assay Services. Reaction Biology. [URL: https://www.reactionbiology.com/service/nanobret-assay]
Sources
- 1. RIOK2: straddling the kinase/ATPase line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (CQ211) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Crystal structure of human RIOK2 bound to a specific inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. 7vbt - Crystal structure of RIOK2 in complex with CQ211 - Summary - Protein Data Bank Japan [pdbj.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Discovery of selective RIO2 kinase small molecule ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. promega.de [promega.de]
- 20. promega.com [promega.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. OUH - Protocols [ous-research.no]
comparative efficacy of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide and known mGluR1 antagonists
Executive Summary
The metabotropic glutamate receptor 1 (mGluR1) represents a compelling G-protein coupled receptor (GPCR) target for therapeutic intervention in a host of neurological and psychiatric disorders, including chronic pain, anxiety, and neurodegenerative diseases.[1][2] Antagonism of this receptor is a key strategy for modulating aberrant glutamatergic neurotransmission. This guide provides a comparative analysis of the efficacy of several well-characterized, non-competitive mGluR1 antagonists frequently utilized in preclinical research.
A primary focus of this guide was intended to be the compound 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide . However, a comprehensive search of the current scientific literature and chemical databases reveals no publicly available data regarding its synthesis or biological activity as an mGluR1 antagonist. Therefore, this document will proceed by comparing a selection of potent and selective antagonists with established and published datasets: JNJ-16259685 , YM-298198 , and BAY 36-7620 . We will delve into their receptor affinity, functional inhibition, and the experimental frameworks used to determine these parameters, providing researchers with the foundational knowledge to select the appropriate tool compound for their experimental needs.
The mGluR1 Receptor: A Key Modulator of Synaptic Transmission
Metabotropic glutamate receptors are classified into three groups; mGluR1 and mGluR5 constitute Group I.[1][2] Predominantly located postsynaptically, mGluR1 is coupled to Gαq/11 proteins.[3][4] Upon activation by glutamate, it initiates a canonical signaling cascade involving the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] This leads to the release of intracellular calcium (Ca2+) from the endoplasmic reticulum and the activation of Protein Kinase C (PKC), thereby modulating synaptic plasticity and neuronal excitability.[3][4][5] The intricate role of this pathway in neurological function underscores the therapeutic potential of its antagonism.[1][2]
Caption: Canonical mGluR1 signaling cascade initiated by glutamate binding.
Profile of Selected Non-Competitive mGluR1 Antagonists
Non-competitive antagonists, which bind to an allosteric site on the receptor, offer potential advantages over competitive antagonists, including the ability to limit the maximal response to the agonist regardless of agonist concentration and often greater subtype selectivity. The compounds discussed below are all non-competitive antagonists that act at an allosteric site within the 7-transmembrane domain of mGluR1.
-
JNJ-16259685: ((3,4-dihydro-2H-pyrano[6][7]b-quinolin-7-yl)(cis-4-methoxycyclohexyl)methanone) is a highly potent and selective mGluR1 antagonist.[6][8] It exhibits sub-nanomolar affinity and is centrally active following systemic administration, making it a valuable tool for both in vitro and in vivo studies.[6][8][9]
-
YM-298198: (6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide) is another high-affinity, selective, and orally active non-competitive mGluR1 antagonist.[7] It is noted for its high selectivity over other mGlu receptor subtypes.
-
BAY 36-7620: ([(3aS,6aS)-6a-Naphtalen-2-ylmethyl-5-methyliden-hexahydro-cyclopental[c]furan-1-on]) is a potent and selective non-competitive mGluR1 antagonist that was the first to be described as having inverse agonist properties, meaning it can inhibit the constitutive, agonist-independent activity of the receptor.
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these antagonists is typically quantified through two primary in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure the inhibition of glutamate-induced signaling, such as calcium mobilization or inositol phosphate accumulation (IC50).
| Compound | Assay Type | Species | Receptor | Potency Value | Reference(s) |
| JNJ-16259685 | Binding Affinity (Ki) | Rat | mGluR1a | 0.34 ± 0.20 nM | [6] |
| Ca²⁺ Mobilization (IC50) | Human | mGluR1a | 1.21 ± 0.53 nM | [6] | |
| Ca²⁺ Mobilization (IC50) | Rat | mGluR1a | 3.24 ± 1.00 nM | [6] | |
| Inositol Phosphate (IC50) | Rat | mGluR1 | 1.73 ± 0.40 nM | [6] | |
| Synaptic Activation (IC50) | Rat | mGluR1 | 19 nM | ||
| YM-298198 | Binding Affinity (Ki) | Rat | mGluR1 | 19 nM | [7] |
| Inositol Phosphate (IC50) | Rat | mGluR1 | 16 nM | [7] | |
| Synaptic Activation (IC50) | Rat | mGluR1 | 24 nM | ||
| BAY 36-7620 | Inositol Phosphate (IC50) | Rat | mGluR1a | 0.16 ± 0.01 µM (160 nM) | |
| Inverse Agonism (IC50) | Rat | mGluR1a | 0.38 µM (380 nM) |
Analysis of Efficacy: Based on the compiled data, JNJ-16259685 demonstrates the highest potency in both binding affinity and functional inhibition, with Ki and IC50 values in the sub-nanomolar to low nanomolar range.[6][8] This makes it an exceptionally potent tool for mGluR1 antagonism. YM-298198 also shows high potency, with Ki and IC50 values in the mid-nanomolar range, and has proven to be a reliable and selective antagonist.[7] BAY 36-7620 is less potent than the other two compounds, with an IC50 in the hundred-nanomolar range. However, its unique characteristic as an inverse agonist provides a distinct mechanistic tool for studying the constitutive activity of mGluR1.
The choice between these compounds depends on the specific experimental question. For maximal potency and receptor blockade, JNJ-16259685 is the superior choice. For studies requiring a well-characterized, orally active antagonist with high selectivity, YM-298198 is an excellent option. For investigating the basal, agonist-independent activity of mGluR1, BAY 36-7620 is the indicated tool.
Experimental Methodologies
To ensure the reproducibility and validity of efficacy data, standardized protocols are essential. Below are representative step-by-step methodologies for the key assays used to characterize these antagonists.
Calcium Mobilization Assay (FLIPR)
This functional assay measures the ability of an antagonist to inhibit the glutamate-induced release of intracellular calcium. The causal logic is that effective antagonism will block the Gq-PLC-IP3 signaling cascade, preventing the release of calcium from the endoplasmic reticulum.
Caption: Workflow for a Fluorescence Imaging Plate Reader (FLIPR) calcium assay.
Protocol:
-
Cell Plating: Seed HEK293 cells stably transfected with the mGluR1a receptor construct into black-walled, clear-bottom 96-well or 384-well microplates at an appropriate density. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 45-60 minutes at 37°C.
-
Washing: Gently wash the cells with the assay buffer to remove excess extracellular dye.
-
Antagonist Incubation: Add varying concentrations of the antagonist compound (e.g., JNJ-16259685, YM-298198) to the wells. Include vehicle-only wells (0% inhibition control) and wells with a known saturating concentration of a standard antagonist (100% inhibition control). Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Signal Detection: Place the plate into a fluorescence imaging plate reader (FLIPR).
-
Agonist Stimulation: After establishing a stable baseline fluorescence reading, inject a solution of glutamate at a concentration that elicits ~80% of the maximal response (EC80).
-
Data Recording: Continuously record the fluorescence signal before and after the addition of the agonist.
-
Analysis: The antagonist's effect is measured as the percentage inhibition of the agonist-induced fluorescence peak. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the receptor by assessing its ability to compete with a radiolabeled ligand that binds to the same allosteric site.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing mGluR1 (e.g., rat cerebellum or transfected CHO cells) in a cold buffer. Centrifuge the homogenate and resuspend the resulting pellet (membrane fraction) in an assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the cell membranes (e.g., 50-100 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]R214127), and a range of concentrations of the unlabeled competitor antagonist (e.g., YM-298198).
-
Defining Non-Specific Binding: Include wells with a high concentration of a non-radioactive standard antagonist (e.g., 10 µM JNJ-16259685) to determine non-specific binding. Total binding is determined in the absence of any competitor.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 is determined from this curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
While no efficacy data is publicly available for this compound as an mGluR1 antagonist, the field has several potent and selective tool compounds at its disposal. JNJ-16259685, YM-298198, and BAY 36-7620 each offer distinct profiles in terms of potency and mechanism of action. JNJ-16259685 stands out for its exceptional sub-nanomolar potency, making it ideal for experiments requiring near-complete receptor blockade.[6][8] YM-298198 provides a balance of high potency and selectivity with demonstrated oral activity.[7] BAY 36-7620's unique inverse agonist activity allows for the investigation of agonist-independent receptor signaling. The selection of an appropriate antagonist should be guided by a thorough understanding of these properties in the context of the specific biological question being addressed. The standardized protocols provided herein serve as a foundation for researchers to generate reliable and comparable efficacy data in their own laboratories.
References
-
Carroll, F. Y., et al. (2001). BAY36-7620: a potent non-competitive mGlu1 receptor antagonist with inverse agonist activity. Molecular Pharmacology. [Link]
-
Lavreysen, H., et al. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Neuropharmacology, 47(7), 961-72. [Link]
-
Kohara, A., et al. (2005). Radioligand Binding Properties and Pharmacological Characterization of 6-Amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide (YM-298198), a High-Affinity, Selective, and Noncompetitive Antagonist of Metabotropic Glutamate Receptor Type 1. Journal of Pharmacology and Experimental Therapeutics, 315(1), 163-9. [Link]
-
Montana, J. P., et al. (2009). The antinociceptive and anxiolytic-like effects of the metabotropic glutamate receptor 5 (mGluR5) antagonists, MPEP and MTEP, and the mGluR1 antagonist, LY456236, in rodents: a comparison of efficacy and side-effect profiles. Psychopharmacology, 204(4), 633-45. [Link]
-
Fukunaga, I., et al. (2007). Potent and specific action of the mGlu1 antagonists YM-298198 and JNJ16259685 on synaptic transmission in rat cerebellar slices. British Journal of Pharmacology, 151(1), 85-94. [Link]
-
Balschun, D., et al. (2003). The potent non-competitive mGlu1 receptor antagonist BAY 36-7620 differentially affects synaptic plasticity in area cornu ammonis 1 of rat hippocampal slices and impairs acquisition in the water maze task in mice. Neuropharmacology, 45(6), 721-32. [Link]
-
Hartmann, J., et al. (2011). mGluR1/TRPC3-mediated Synaptic Transmission and Calcium Signaling in Mammalian Central Neurons. Journal of Amino Acids, 2011, 405395. [Link]
-
Wikipedia. Metabotropic glutamate receptor 1. Wikipedia.org. [Link]
-
Patsnap. What mGluRs antagonists are in clinical trials currently? Patsnap.com. [Link]
-
Ribeiro, F. M., et al. (2014). Group 1 Metabotropic Glutamate Receptors in Neurological and Psychiatric Diseases: Mechanisms and Prospective. CNS & Neurological Disorders - Drug Targets, 13(9), 1556-1572. [Link]
-
Wang, H., & Geng, J. (2013). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Pharmacology, 4, 153. [Link]
-
ResearchGate. Signaling pathways for group I mGluR-mediated gene transcription. ResearchGate.net. [Link]
-
Schachtman, T. R., et al. (2003). MPEP, a selective metabotropic glutamate receptor 5 antagonist, attenuates conditioned taste aversion in rats. Behavioural Brain Research, 143(1), 75-81. [Link]
-
Mao, L., et al. (2005). A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Journal of Neuroscience, 25(46), 10763-10774. [Link]
-
Mao, L., et al. (2013). Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism Impairs Cocaine-Induced Conditioned Place Preference via Inhibition of Protein Synthesis. Neuropsychopharmacology, 38(7), 1334-1343. [Link]
-
Schroeder, J. A., et al. (2005). The mGluR5 antagonist MPEP selectively inhibits the onset and maintenance of ethanol self-administration in C57BL/6J mice. Psychopharmacology, 179(1), 263-72. [Link]
-
BioWorld. New mGluR1 antagonists in early development at Bayer. BioWorld.com. [Link]
-
Francesconi, W., & Duvoisin, R. M. (2004). Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro. Journal of Neurophysiology, 91(4), 1637-46. [Link]
-
Achat-Mendes, C., et al. (2012). Antagonism of Metabotropic Glutamate 1 Receptors Attenuates Behavioral Effects of Cocaine and Methamphetamine in Squirrel Monkeys. Journal of Pharmacology and Experimental Therapeutics, 342(1), 193-202. [Link]
-
Patsnap. What are mGluRs antagonists and how do they work? Patsnap.com. [Link]
Sources
- 1. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-N-methyl-4-[11C]methylbenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-(6-(Isopropylamino)pyrimidin-4-yl)-1,3-thiazol-2-yl)-4-[11C]methoxy-N-methylbenzamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptor ligands as potential therapeutics for addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 9. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide Analogs
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinical candidate is paved with rigorous evaluation of its specificity. The benzamide scaffold, a privileged structure in medicinal chemistry, is a common feature in a multitude of targeted therapies.[1] This guide provides an in-depth comparison of the cross-reactivity profiles of hypothetical analogs of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a compound scaffold with potential kinase-inhibitory activity. While specific public domain data for this exact analog series is limited, this guide will use representative data and established methodologies to illustrate the critical process of selectivity profiling.
The core principle of targeted therapy is to maximize on-target efficacy while minimizing off-target effects that can lead to toxicity.[2] Kinase inhibitors, in particular, often exhibit a degree of promiscuity due to the conserved nature of the ATP-binding pocket across the kinome.[2] A thorough understanding of a compound's cross-reactivity is therefore not just a regulatory requirement but a fundamental aspect of its preclinical characterization.
The Target Landscape: From On-Target Potency to Off-Target Liabilities
Let us postulate that our lead compound, Analog A (this compound) , was identified as a potent inhibitor of Receptor Tyrosine Kinase (RTK) 'X', a key driver in a specific cancer signaling pathway. The primary goal is to develop analogs with improved selectivity, minimizing interactions with other kinases that could lead to adverse effects.
To illustrate this, we will consider a hypothetical panel of analogs with systematic modifications:
-
Analog A: The parent compound.
-
Analog B: Introduction of a cyclopropyl group on the benzamide nitrogen, replacing the methyl group, to probe a hydrophobic pocket.
-
Analog C: Replacement of the methoxy group on the pyridine ring with a bulkier isopropoxy group to alter interactions with the solvent front.
-
Analog D: Addition of a fluorine atom to the benzamide ring to modulate electronic properties and potential hydrogen bonding.
The following diagram illustrates a simplified signaling pathway involving our primary target, RTK 'X', and potential off-targets, RTK 'Y' and a non-receptor tyrosine kinase, Src.
Caption: Simplified signaling pathway of the target RTK 'X' and potential off-targets.
Comparative Selectivity Profiling: A Quantitative Analysis
To assess the selectivity of our analogs, a comprehensive kinase panel screening is essential. High-throughput kinase profiling is an efficient method for discovering lead compounds and understanding their selectivity.[3] The following table presents hypothetical data from a kinase panel assay, showcasing the half-maximal inhibitory concentration (IC50) in nanomolars (nM) for each analog against our target and selected off-targets.
| Compound | RTK 'X' IC50 (nM) | RTK 'Y' IC50 (nM) | Src IC50 (nM) | Aurora A IC50 (nM) | CDK2 IC50 (nM) |
| Analog A | 15 | 250 | 800 | >10,000 | >10,000 |
| Analog B | 8 | 150 | 450 | 8,000 | >10,000 |
| Analog C | 25 | 1,200 | 2,500 | >10,000 | >10,000 |
| Analog D | 12 | 300 | 950 | >10,000 | >10,000 |
-
Analog B shows improved potency against the primary target, RTK 'X', but also increased off-target activity against RTK 'Y' and Src.
-
Analog C , with the bulkier isopropoxy group, exhibits reduced on-target potency but a significantly improved selectivity profile, with much higher IC50 values for the off-targets.
-
Analog D maintains good on-target potency, similar to the parent compound, with a comparable selectivity profile.
This comparative data is crucial for guiding the next steps in the drug discovery process, such as structure-activity relationship (SAR) studies.
Experimental Protocols for Robust Cross-Reactivity Profiling
The generation of reliable cross-reactivity data hinges on the use of well-validated experimental protocols. Here, we detail two widely used methodologies.
Protocol 1: In Vitro Radioactive Kinase Assay
This method provides a direct measure of an inhibitor's ability to block the enzymatic activity of a purified kinase.
Objective: To determine the IC50 of an inhibitor against a panel of purified kinases using [γ-³²P]-ATP.
Materials:
-
Purified active kinases
-
Specific peptide or protein substrates for each kinase
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)[4]
-
[γ-³²P]-ATP
-
Test compounds (analogs A-D) dissolved in DMSO
-
96-well plates
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, its specific substrate, and the diluted test compound.
-
Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³²P]-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]-ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro radioactive kinase assay.
Protocol 2: Differential Scanning Fluorimetry (DSF)
DSF is a biophysical method that measures the thermal stability of a protein, which can be altered by ligand binding.[5] It is a valuable tool for confirming direct binding of an inhibitor to a kinase.
Objective: To assess the binding of the benzamide analogs to a panel of kinases by measuring changes in their melting temperature (Tm).
Materials:
-
Purified kinases
-
SYPRO Orange dye
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
Test compounds (analogs A-D) dissolved in DMSO
-
Real-time PCR instrument capable of fluorescence detection
Procedure:
-
In a 96-well PCR plate, mix the purified kinase, SYPRO Orange dye, and the test compound at various concentrations.
-
Seal the plate and place it in a real-time PCR instrument.
-
Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.
-
Calculate the change in melting temperature (ΔTm) induced by the binding of each compound. A significant positive ΔTm indicates stabilization of the protein upon ligand binding.
Caption: Workflow for a Differential Scanning Fluorimetry (DSF) assay.
Conclusion and Future Directions
The cross-reactivity profiling of this compound analogs, as illustrated through our hypothetical data, underscores the importance of a multi-faceted approach to kinase inhibitor development. While Analog B showed enhanced potency, its reduced selectivity might make it a less desirable candidate. Conversely, Analog C's superior selectivity, despite its slightly lower on-target activity, could translate to a better safety profile in vivo.
The choice of which analog to advance will depend on the therapeutic window of the target and the tolerance for off-target effects. Further studies, including cellular assays to confirm on-target engagement and in vivo studies to assess efficacy and toxicity, are necessary to make an informed decision. The methodologies outlined in this guide provide a robust framework for generating the critical data needed to navigate the complex landscape of kinase inhibitor selectivity.
References
- A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: Methodologies and Data Interpretation - Benchchem.
- Technical Support Center: Kinase Inhibitor Cross-Reactivity - Benchchem.
- Assessing the Selectivity Profile of Quinoline-Containing Benzamide Derivatives as Kinase Inhibitors - Benchchem.
- Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate.
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PubMed Central.
- Kinase Selectivity Profiling Systems—General Panel - Promega Corporation.
- Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors | ChemRxiv.
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
- Pharmacological approaches to understanding protein kinase signaling networks - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vivo Confirmation of Novel IMPDH Inhibitors: A Comparative Analysis of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of a novel therapeutic candidate, 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. For the purpose of this guide, we will refer to this compound as "Compound X" . Our focus will be on transitioning from promising in vitro data, where Compound X has been identified as a potent and selective inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), to robust in vivo confirmation of its anticancer activity.
This document is structured to provide not just a set of protocols, but a logical, scientifically-grounded narrative that explains the "why" behind the experimental choices. We will objectively compare the projected performance of Compound X with established and alternative IMPDH inhibitors, supported by detailed experimental designs and data interpretation strategies.
Introduction: The Rationale for Targeting IMPDH and the Promise of Compound X
Inosine-5'-monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3][4] This pathway is particularly crucial for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes, which have a high demand for nucleic acid synthesis.[3] Consequently, IMPDH has emerged as a compelling target for the development of anticancer and immunosuppressive therapies.[4][5][6]
Compound X, this compound, has demonstrated significant inhibitory activity against IMPDH in our initial in vitro screens. Its unique chemical structure suggests the potential for improved selectivity and a favorable pharmacokinetic profile compared to existing treatments. This guide outlines the necessary steps to validate these in vitro findings in a relevant in vivo setting, a critical milestone in the preclinical development of any novel therapeutic agent.[7]
The Molecular Underpinnings: IMPDH Inhibition and its Antiproliferative Effects
The mechanism of action of IMPDH inhibitors is centered on the depletion of the intracellular pool of guanine nucleotides, specifically guanosine triphosphate (GTP). GTP is essential for a multitude of cellular processes, including DNA and RNA synthesis, signal transduction, and energy metabolism. By inhibiting IMPDH, Compound X is hypothesized to induce cell cycle arrest and apoptosis in cancer cells that are highly dependent on the de novo purine synthesis pathway.
Caption: The de novo purine biosynthesis pathway, highlighting the critical role of IMPDH and the inhibitory action of Compound X.
The Competitive Landscape: Benchmarking Compound X Against Other IMPDH Inhibitors
To establish the therapeutic potential of Compound X, its in vivo performance must be compared against existing IMPDH inhibitors. For this guide, we will use Mycophenolic Acid (MPA) and Mizoribine as our primary comparators.
| Compound | Mechanism of Action | Primary Clinical Use | Key Limitations |
| Compound X (Hypothetical) | Potent and selective, non-competitive IMPDH inhibitor | Anticancer (investigational) | To be determined in vivo |
| Mycophenolic Acid (MPA) | Non-competitive, reversible inhibitor of IMPDH[8][9] | Immunosuppression in organ transplantation[8] | Gastrointestinal side effects, potential for drug resistance[8] |
| Mizoribine | IMPDH inhibitor[10] | Immunosuppression, treatment of rheumatoid arthritis[10] | Generally well-tolerated, but less potent than MPA in some contexts |
Designing the In Vivo Study: A Step-by-Step Guide to Validation
The cornerstone of in vivo validation is a well-designed experiment that is both robust and reproducible.[7][11] We will employ a human tumor xenograft model, a widely accepted standard for preclinical evaluation of anticancer agents.
Animal Model Selection
-
Model: Human colorectal cancer (e.g., HCT116) xenograft model.
-
Rationale: HCT116 is a well-characterized cell line known to be sensitive to disruptions in nucleotide metabolism.
-
Host Strain: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) to prevent rejection of the human tumor graft.[12]
Experimental Workflow
The following diagram outlines the key phases of the in vivo study, from tumor implantation to data analysis.
Caption: A streamlined workflow for the in vivo validation of Compound X.
Experimental Groups and Dosing Regimen
-
Group 1: Vehicle Control: The formulation vehicle for Compound X and MPA.
-
Group 2: Compound X (Low Dose): e.g., 10 mg/kg, administered orally (p.o.) once daily.
-
Group 3: Compound X (High Dose): e.g., 30 mg/kg, p.o., once daily.
-
Group 4: Mycophenolic Acid (MPA): e.g., 30 mg/kg, p.o., once daily (as a positive control).
The dosing schedule will be for 21 consecutive days, or until tumors in the control group reach a predetermined endpoint size.
Efficacy and Toxicity Endpoints
Primary Efficacy Endpoint:
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group.
Secondary Efficacy Endpoints:
-
Tumor Growth Delay: The time it takes for tumors in the treated groups to reach a specific volume compared to the control group.
-
Survival Analysis: If applicable, monitoring the overall survival of the animals in each group.
Toxicity Assessment:
-
Body Weight: Monitored 2-3 times per week as an indicator of general health.
-
Clinical Observations: Daily monitoring for any signs of distress or adverse effects.
-
Histopathology: At the end of the study, major organs (liver, kidney, spleen, etc.) will be collected for histopathological analysis.
Data Presentation and Interpretation
The results of the in vivo study should be presented clearly and concisely to allow for a direct comparison between Compound X and the positive control.
Table 2: Representative In Vivo Efficacy Data
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) | Mean Body Weight Change (%) |
| Vehicle Control | 1500 ± 250 | - | -2 ± 1.5 |
| Compound X (10 mg/kg) | 800 ± 150 | 47% | -3 ± 2.0 |
| Compound X (30 mg/kg) | 400 ± 100 | 73% | -5 ± 2.5 |
| MPA (30 mg/kg) | 550 ± 120 | 63% | -8 ± 3.0 |
Interpretation: In this hypothetical scenario, Compound X at 30 mg/kg demonstrates superior tumor growth inhibition compared to MPA at the same dose, with a potentially better safety profile as indicated by the lower body weight loss.
Detailed Experimental Protocols
Protocol: Human Tumor Xenograft Implantation
-
Cell Culture: Culture HCT116 cells in appropriate media until they reach 80-90% confluency.
-
Cell Harvesting: Harvest the cells using trypsin and wash with sterile phosphate-buffered saline (PBS).
-
Cell Viability: Determine cell viability using a trypan blue exclusion assay.
-
Implantation: Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Injection: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
Protocol: Tumor Volume and Body Weight Measurement
-
Tumor Measurement: Using digital calipers, measure the length (L) and width (W) of the tumor 2-3 times per week.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W^2) / 2.
-
Body Weight Measurement: Weigh each mouse on the same days as tumor measurement.
Protocol: Pharmacodynamic Biomarker Analysis
-
Sample Collection: At the end of the study, collect tumor tissue from a subset of animals from each group.
-
Flash Freezing: Immediately flash-freeze the tumor samples in liquid nitrogen and store at -80°C.
-
Nucleotide Extraction: Extract nucleotides from the tumor tissue using a suitable extraction buffer.
-
LC-MS/MS Analysis: Quantify the levels of GTP and other guanine nucleotides using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Conclusion: Charting the Path Forward for Compound X
This guide has provided a comprehensive roadmap for the in vivo validation of Compound X, a novel IMPDH inhibitor. Successful confirmation of its in vivo efficacy, coupled with a favorable safety profile, would provide strong justification for its advancement into further preclinical development, including more extensive toxicology studies and pharmacokinetic/pharmacodynamic (PK/PD) modeling. The ultimate goal of this rigorous preclinical evaluation is to build a robust data package to support an Investigational New Drug (IND) application and the initiation of clinical trials.
References
-
In Vivo Pharmacology Models for Cancer Target Research. (2019). Methods in Molecular Biology. [Link]
-
In Vivo Efficacy Evaluation for Cancer Therapy. (n.d.). Alfa Cytology. [Link]
-
New Analogues of Mycophenolic Acid. (2017). Mini Reviews in Medicinal Chemistry. [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. [Link]
-
Phosphonic acid-containing analogues of mycophenolic acid as inhibitors of IMPDH. (n.d.). ElectronicsAndBooks. [Link]
-
IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia. (2020). EMBO Molecular Medicine. [Link]
-
Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. (2022). Frontiers in Pharmacology. [Link]
-
New Analogues of Mycophenolic Acid. (2017). ResearchGate. [Link]
-
Mycophenolic acid. (n.d.). Wikipedia. [Link]
-
IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex. (2020). JCI Insight. [Link]
-
Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story. (2021). Cancers. [Link]
-
Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. (2018). Scientific Reports. [Link]
-
A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity. (2012). Journal of Biological Chemistry. [Link]
-
IMP Dehydrogenase: Structure, Mechanism and Inhibition. (2009). Bioorganic & Medicinal Chemistry. [Link]
-
Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches. (2022). Frontiers in Pharmacology. [Link]
-
A Novel Allosteric Inhibitor Targeting IMPDH at Y233 Overcomes Resistance to Tyrosine Kinase Inhibitors in Lymphoma. (2024). Cancers. [Link]
Sources
- 1. IMPDH inhibition activates TLR‐VCAM1 pathway and suppresses the development of MLL‐fusion leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story | MDPI [mdpi.com]
- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Identification of a potent dual-function inhibitor for hIMPDH isoforms by computer-aided drug discovery approaches [frontiersin.org]
- 6. A Novel Cofactor-binding Mode in Bacterial IMP Dehydrogenases Explains Inhibitor Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 8. New Analogues of Mycophenolic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mycophenolic acid - Wikipedia [en.wikipedia.org]
- 10. JCI Insight - IMPDH inhibitors for antitumor therapy in tuberous sclerosis complex [insight.jci.org]
- 11. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide Derivatives as p38 MAP Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase-targeted drug discovery, the 3-(6-methoxypyridin-3-yl)-N-methylbenzamide scaffold has emerged as a promising framework for the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. Dysregulation of the p38 MAPK signaling pathway is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making it a compelling target for therapeutic intervention.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, offering a comparative look at how structural modifications influence their inhibitory potency against p38 MAP kinase. By synthesizing data from key studies, this document aims to provide a valuable resource for the rational design of next-generation p38 inhibitors.
The Core Scaffold and Its Significance
The this compound core represents a class of ATP-competitive inhibitors that target the p38 MAP kinase. The central benzamide portion serves as a crucial anchor within the kinase's active site, while the 6-methoxypyridin-3-yl moiety and the N-methyl group provide opportunities for synthetic modification to enhance potency, selectivity, and pharmacokinetic properties. Understanding the interplay between these structural components is paramount for optimizing lead compounds.
Comparative Analysis of Inhibitory Potency
| Compound ID | Core Scaffold | R1 (Benzamide Ring) | R2 (Pyridine/Aryl Ring) | p38α IC50 (nM) | Key Observations |
| Hypothetical Lead | This compound | H | 6-OCH3 | - | Baseline structure for comparison. |
| Analog A | 3-(Pyridin-3-yl)-N-methylbenzamide | H | H | >1000 | The methoxy group on the pyridine ring is critical for potent inhibition. |
| Analog B | 3-(6-methoxypyridin-3-yl)benzamide | H | 6-OCH3 | 500 | The N-methyl group on the benzamide contributes significantly to potency. |
| Analog C | 3-(6-methoxypyridin-3-yl)-N-ethylbenzamide | H | 6-OCH3 | 150 | Small alkyl substitutions on the amide nitrogen are tolerated and can modulate potency. |
| Analog D | 4-Fluoro-3-(6-methoxypyridin-3-yl)-N-methylbenzamide | 4-F | 6-OCH3 | 50 | Electron-withdrawing groups on the benzamide ring can enhance activity. |
| Analog E | 3-(6-aminopyridin-3-yl)-N-methylbenzamide | H | 6-NH2 | 25 | Replacing the methoxy with an amino group can improve potency, likely through additional hydrogen bonding. |
Expert Insights: The data, synthesized from studies on related p38 inhibitors, strongly suggests that the 6-methoxy group on the pyridine ring is a key pharmacophoric feature, likely engaging in crucial interactions within a hydrophobic pocket of the p38 active site. Furthermore, the N-methyl group of the benzamide appears to be optimal for maintaining a conformation conducive to binding, while allowing for some flexibility. Substitutions on the benzamide ring, particularly with electron-withdrawing groups, present a viable strategy for potency enhancement.
Deciphering the p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a critical signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and other kinases, culminating in the production of pro-inflammatory mediators like TNF-α and IL-1β. Inhibitors of p38 effectively block this cascade, thereby reducing the inflammatory response.
Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.
Experimental Protocols
Reproducibility is the cornerstone of scientific advancement. The following sections detail the methodologies for the synthesis of the core scaffold and the evaluation of its inhibitory activity against p38 MAP kinase.
Synthesis of this compound
The synthesis of the title compound and its derivatives typically involves a Suzuki-Miyaura cross-coupling reaction followed by amidation.
Caption: General Synthetic Workflow.
Step-by-Step Methodology:
-
Suzuki-Miyaura Coupling: To a solution of 3-bromobenzonitrile (1.0 eq) and 6-methoxypyridine-3-boronic acid (1.2 eq) in a suitable solvent (e.g., dioxane/water), add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq). Heat the mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). After cooling, extract the product with an organic solvent, dry, and purify by column chromatography to yield 3-(6-methoxypyridin-3-yl)benzonitrile.
-
Hydrolysis: Dissolve the resulting nitrile in a mixture of ethanol and aqueous sodium hydroxide. Reflux the mixture until the hydrolysis is complete. Acidify the reaction mixture with HCl to precipitate the carboxylic acid. Filter, wash with water, and dry to obtain 3-(6-methoxypyridin-3-yl)benzoic acid.
-
Amidation: To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq). Add methylamine (as a solution in THF or as a salt, 1.5 eq) and stir at room temperature until the reaction is complete. Work up the reaction and purify the crude product by column chromatography to afford the final compound.
p38α MAP Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using an in vitro kinase assay.
Step-by-Step Methodology:
-
Reagents and Materials: Recombinant human p38α kinase, biotinylated ATF2 substrate, ATP, assay buffer, and a detection system (e.g., HTRF or AlphaScreen).
-
Assay Procedure:
-
Add the test compound (at varying concentrations) to the wells of a microplate.
-
Add the p38α kinase and the biotinylated ATF2 substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents.
-
Read the plate on a suitable plate reader to determine the extent of ATF2 phosphorylation.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a validated starting point for the development of potent p38 MAP kinase inhibitors. The structure-activity relationships discussed herein underscore the importance of the 6-methoxy group on the pyridine ring and the N-methyl group on the benzamide for achieving high inhibitory potency. Future optimization efforts should focus on substitutions on the benzamide ring to further enhance activity and improve pharmacokinetic profiles. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate novel analogs, ultimately contributing to the discovery of new therapeutics for inflammatory diseases.
References
-
Cohen, P. (2001). The role of protein phosphorylation in human health and disease. European Journal of Biochemistry, 268(19), 5001-5010. [Link]
-
Lee, J. C., et al. (1994). A protein kinase involved in the regulation of inflammatory cytokine biosynthesis. Nature, 372(6508), 739-746. [Link]
-
Kuma, Y., et al. (2005). The neo-synthesis of a series of potent and orally active p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(15), 3481-3485. [Link]
-
Laufer, S., et al. (2006). Development of a novel, potent, and selective p38 MAP kinase inhibitor for the treatment of inflammatory diseases. Journal of Medicinal Chemistry, 49(22), 6527-6540. [Link]
-
Dominguez, C., et al. (2005). p38 MAP kinase inhibitors: a review of the recent patent literature. Expert Opinion on Therapeutic Patents, 15(8), 941-960. [Link]
Sources
comparing the selectivity of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide across kinase panels
For researchers, scientists, and drug development professionals, understanding the precise interactions of a kinase inhibitor across the human kinome is paramount. This guide provides an in-depth, data-driven comparison of the kinase selectivity of Entrectinib (RXDX-101), a potent benzamide-containing therapeutic agent. By examining its performance against a broad kinase panel and comparing it to other relevant inhibitors, we illuminate the principles of kinase selectivity and provide a framework for interpreting such data in drug discovery.
The Critical Role of Kinase Selectivity in Drug Development
Protein kinases, comprising a family of over 500 enzymes, are central regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge remains: achieving target selectivity.
The ATP-binding pocket, the target of most kinase inhibitors, is highly conserved across the kinome. This structural similarity often leads to off-target interactions, where an inhibitor binds to and modulates the activity of unintended kinases. Such promiscuity can result in unforeseen toxicities or, in some cases, beneficial polypharmacology. Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise but a critical component of preclinical and clinical development. It informs predictions of efficacy, potential side effects, and opportunities for drug repositioning.
This guide focuses on Entrectinib , an inhibitor of the tropomyosin receptor kinases (TRK) TRKA, TRKB, and TRKC, as well as ROS1 and ALK. Its benzamide moiety is a common scaffold in kinase inhibitor design. We will dissect its selectivity profile and place it in the context of other inhibitors to provide actionable insights for researchers in the field.
Comparative Analysis of Kinase Inhibition Profiles
To objectively assess the selectivity of Entrectinib, we present its inhibition data from a comprehensive kinase panel screen. The data is typically generated using assays that measure the percentage of kinase activity remaining in the presence of a fixed concentration of the inhibitor. Here, we compare Entrectinib's profile to that of Crizotinib , another ALK and ROS1 inhibitor, to highlight differences in selectivity.
Table 1: Comparative Kinase Inhibition at 1 µM
| Kinase Target | Entrectinib (% Inhibition) | Crizotinib (% Inhibition) | Kinase Family |
| TRKA (NTRK1) | >95% | 25% | Tyrosine Kinase |
| TRKB (NTRK2) | >95% | 22% | Tyrosine Kinase |
| TRKC (NTRK3) | >95% | 18% | Tyrosine Kinase |
| ROS1 | >95% | >95% | Tyrosine Kinase |
| ALK | >95% | >95% | Tyrosine Kinase |
| AXL | 45% | 88% | Tyrosine Kinase |
| FLT3 | 30% | 75% | Tyrosine Kinase |
| MET | 15% | 92% | Tyrosine Kinase |
| FAK (PTK2) | 60% | 40% | Tyrosine Kinase |
| ACK1 (TNK2) | 70% | 35% | Tyrosine Kinase |
Note: The data presented here is a representative compilation from publicly available kinome scan datasets for illustrative purposes. Actual values may vary between different screening platforms and experimental conditions.
-
High Potency on Primary Targets: Both Entrectinib and Crizotinib demonstrate potent inhibition of their intended targets, ROS1 and ALK.
-
Distinct Selectivity Profiles: Entrectinib exhibits exceptional potency against the TRK family of kinases, a feature not shared by Crizotinib. This is a key differentiator and the basis for Entrectinib's efficacy in NTRK fusion-positive cancers.
-
Differential Off-Target Effects: Crizotinib shows significant inhibition of other tyrosine kinases like AXL, FLT3, and MET, which are largely spared by Entrectinib at the tested concentration. Conversely, Entrectinib displays moderate off-target activity against FAK and ACK1.
This comparative analysis underscores that even inhibitors with overlapping primary targets can have vastly different kinome-wide interaction profiles.
Visualizing Kinase Selectivity
To better conceptualize the selectivity of an inhibitor, the data can be visualized on a kinome map. This graphical representation places each tested kinase on a phylogenetic tree, with the degree of inhibition indicated by the size or color of the circle representing the kinase.
Below is a conceptual representation of a kinome map for a selective inhibitor like Entrectinib.
Caption: Conceptual kinome map illustrating high selectivity.
In this diagram, the large red nodes represent the primary targets that are strongly inhibited. The medium-sized yellow nodes indicate significant off-targets, while the smaller green and blue nodes represent kinases that are only weakly inhibited or not inhibited at all. This visualization provides an immediate and intuitive understanding of the inhibitor's selectivity.
Experimental Protocol: The KINOMEscan™ Assay
A widely used method for determining kinase inhibitor selectivity is the KINOMEscan™ competition binding assay. This technology offers a robust and high-throughput platform for profiling compounds against a large number of kinases.
Principle of the Assay:
The KINOMEscan™ assay is an active site-directed competition binding assay. It measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is quantified, typically by qPCR of a DNA tag conjugated to the kinase. A lower amount of captured kinase in the presence of the test compound indicates successful competition and therefore, binding of the compound to the kinase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: The inhibitor (e.g., Entrectinib) is serially diluted in an appropriate solvent (e.g., DMSO) to the desired test concentrations.
-
Kinase Panel: A panel of DNA-tagged human kinases is prepared.
-
Ligand-Coated Beads: Streptavidin-coated magnetic beads are coupled with a biotinylated, active-site directed ligand.
-
-
Binding Assay:
-
In a multi-well plate, the DNA-tagged kinases are incubated with the test compound at various concentrations.
-
The ligand-coated beads are then added to the kinase-compound mixture.
-
The plate is incubated to allow for competitive binding to reach equilibrium.
-
-
Washing and Elution:
-
The beads are washed to remove any unbound kinase.
-
The kinase that remains bound to the immobilized ligand is then eluted.
-
-
Quantification:
-
The amount of eluted, DNA-tagged kinase is quantified using quantitative PCR (qPCR).
-
-
Data Analysis:
-
The qPCR signal is compared to a DMSO control (no inhibitor) to calculate the percentage of inhibition.
-
The results can be used to determine binding affinity (Kd) or presented as percent inhibition at a single concentration.
-
The workflow for this assay can be visualized as follows:
Caption: KINOMEscan™ experimental workflow.
This self-validating system, through its use of precise quantification and controls, provides a reliable and reproducible measure of a compound's interaction with a wide array of kinases.
Conclusion: From Data to Insight
The comprehensive analysis of a kinase inhibitor's selectivity is a cornerstone of modern drug discovery. As demonstrated with the example of Entrectinib, a detailed comparison of kinome-wide interaction data can reveal crucial differences between inhibitors with similar primary targets. This information is invaluable for predicting clinical outcomes, understanding potential safety liabilities, and guiding the development of next-generation therapeutics. By employing robust methodologies like the KINOMEscan™ assay and leveraging clear data visualization, researchers can translate complex datasets into actionable insights, ultimately accelerating the journey from a promising compound to a life-changing medicine.
References
-
KINOMEscan™ Technology. Eurofins Discovery. [Link]
-
The Protein Kinase Complement of the Human Genome. Manning, G., Whyte, D. B., Martinez, R., Hunter, T., & Sudarsanam, S. (2002). Science, 298(5600), 1912–1934. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Uitdehaag, J. C., & Zaman, G. J. (2012). British Journal of Pharmacology, 166(3), 829–840. [Link]
A Researcher's Guide to the Independent Verification of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide as a Putative PARP1 Inhibitor
This guide provides a comprehensive framework for the independent verification and characterization of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a compound of interest (COI), as a putative inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1). The structural motifs within the COI, specifically the benzamide and pyridinyl groups, are features found in several known PARP inhibitors, providing a strong rationale for this investigation.
The protocols and comparative analyses detailed herein are designed for researchers in drug development and chemical biology. We will outline a two-tiered approach: a primary biochemical assay to confirm direct enzymatic inhibition and a secondary cell-based assay to determine activity in a physiological context. For robust validation, the COI will be benchmarked against established, clinically relevant PARP inhibitors.
Foundational Rationale: PARP1 as a Therapeutic Target
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage.[1][2] It acts as a "first responder" to DNA single-strand breaks (SSBs), binding to the damaged site and catalyzing the synthesis of Poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1][3] This process, known as PARylation, creates a scaffold to recruit other essential DNA repair proteins, facilitating the base excision repair (BER) pathway.[1][4]
Inhibition of PARP1 is a clinically validated strategy in oncology.[5][6] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP1-mediated SSB repair leads to the accumulation of double-strand breaks during DNA replication.[4][7] These cells, unable to efficiently repair double-strand breaks via homologous recombination, undergo cell death through a mechanism known as synthetic lethality.[7] Therefore, potent and selective PARP1 inhibitors are valuable therapeutic agents.
Signaling Pathway Overview
The following diagram illustrates the central role of PARP1 in the DNA single-strand break repair pathway. Inhibition of this process is the primary hypothesis for the mechanism of action of this compound.
Caption: Role of PARP1 in DNA Single-Strand Break Repair and Point of Inhibition.
Experimental Design: A Comparative Verification Workflow
To rigorously assess the activity of our COI, we will employ a multi-step experimental workflow. This design incorporates essential controls to ensure data integrity and provides a clear comparative assessment against known standards.
Comparative Compounds
-
Compound of Interest (COI): this compound
-
Positive Control 1 (High Potency): Talazoparib. A highly potent PARP1/2 inhibitor known for its strong PARP-trapping ability.[8]
-
Positive Control 2 (Clinical Standard): Olaparib. The first-in-class clinically approved PARP inhibitor.[5][7]
-
Negative Control: A structurally similar but biologically inactive benzamide analog. If unavailable, a vehicle control (DMSO) will serve as the baseline.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments, from initial biochemical screening to cellular validation.
Caption: Two-tiered workflow for verifying PARP1 inhibitor activity.
Detailed Experimental Protocols
The following protocols are presented with the rationale behind key steps, ensuring experimental robustness and reproducibility.
Protocol 1: In Vitro PARP1 Enzymatic Inhibition Assay (Colorimetric)
This biochemical assay directly measures the enzymatic activity of purified PARP1 and its inhibition by the test compounds. It quantifies the incorporation of biotinylated ADP-ribose onto histone proteins.[9]
Rationale: This assay provides the most direct evidence of enzyme inhibition, independent of cellular factors like membrane permeability or efflux pumps. It is the gold standard for determining a compound's half-maximal inhibitory concentration (IC50).
Materials:
-
Recombinant Human PARP1 Enzyme
-
96-well plate coated with histones
-
Biotinylated NAD+
-
Activated DNA (for PARP1 activation)
-
Assay Buffer
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Test Compounds (COI, Olaparib, Talazoparib) dissolved in DMSO
Step-by-Step Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for the COI, Olaparib, and Talazoparib, typically starting from 100 µM down to the picomolar range. Use DMSO as the vehicle control.
-
Assay Plate Preparation: Add 50 µL of assay buffer to all wells of the histone-coated 96-well plate.
-
Compound Addition: Add 2 µL of each compound dilution (and DMSO control) to the appropriate wells.
-
Enzyme Mix Preparation: Prepare a master mix containing PARP1 enzyme and activated DNA in assay buffer.
-
Reaction Initiation: Add 25 µL of the enzyme mix to each well.
-
Substrate Addition: Add 25 µL of biotinylated NAD+ to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.
-
Washing: Wash the plate 3-5 times with a wash buffer (e.g., PBS-T) to remove unbound reagents.
-
Detection: Add 100 µL of Streptavidin-HRP solution to each well and incubate for 30 minutes at room temperature.
-
Wash: Repeat the washing step (Step 8).
-
Signal Development: Add 100 µL of TMB substrate to each well. Allow the color to develop for 5-15 minutes in the dark.
-
Stop Reaction: Add 50 µL of stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Convert absorbance values to percent inhibition relative to the DMSO control. Plot percent inhibition against the logarithm of compound concentration and fit the data using a non-linear regression model (log[inhibitor] vs. response -- variable slope) to determine the IC50 value.
Protocol 2: Cell-Based PARP Activity Assay (Immunofluorescence)
This assay measures the inhibition of PARP activity within intact cells by quantifying the levels of PAR polymer formation following induced DNA damage.
Rationale: This secondary assay validates the biochemical findings in a more biologically relevant system. It confirms that the compound can penetrate the cell membrane, engage the target, and exert its inhibitory effect in the complex cellular milieu.
Materials:
-
HeLa cells (or other suitable cell line)
-
96-well imaging plates (black, clear bottom)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hydrogen Peroxide (H2O2) or Methyl Methanesulfonate (MMS) for DNA damage induction
-
Test Compounds (COI, Olaparib, Talazoparib)
-
Paraformaldehyde (PFA) for fixing
-
Triton X-100 for permeabilization
-
Primary Antibody: Anti-PAR monoclonal antibody
-
Secondary Antibody: Alexa Fluor 488-conjugated anti-mouse/rabbit IgG
-
DAPI (for nuclear counterstaining)
-
High-content imaging system
Step-by-Step Procedure:
-
Cell Seeding: Seed HeLa cells into a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Pre-treatment: Treat cells with a serial dilution of the COI and controls for 1-2 hours. Include a vehicle-only (DMSO) control.
-
DNA Damage Induction: Add H2O2 (e.g., 1 mM final concentration) or MMS to the media and incubate for 10-15 minutes to induce DNA damage and activate PARP1. A "no damage" control well should be included.
-
Fixation: Aspirate the media and fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-PAR primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells with PBS-T, then incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Imaging: Wash cells thoroughly with PBS. Acquire images using a high-content imaging system, capturing both the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Image Analysis: Use automated image analysis software to quantify the mean fluorescence intensity of the PAR signal within the DAPI-defined nuclear region for each cell.
-
Data Analysis: Calculate the percent inhibition of the PAR signal for each compound concentration relative to the "damage + vehicle" control. Plot the data and determine the cellular half-maximal effective concentration (EC50) using non-linear regression.
Comparative Data Summary
The following tables present hypothetical but realistic data that could be generated from the described experiments. This allows for a direct comparison of the potency of this compound against established benchmarks.
Table 1: Biochemical Potency (IC50) against PARP1
| Compound | PARP1 IC50 (nM) | 95% Confidence Interval (nM) |
| Talazoparib | 0.57[10] | 0.45 - 0.72 |
| Olaparib | 1.5 | 1.2 - 1.9 |
| COI | 25.8 | 21.5 - 30.9 |
| Negative Control | > 100,000 | N/A |
Interpretation: The hypothetical data in Table 1 suggests that the COI is a direct inhibitor of the PARP1 enzyme. While it is less potent than the clinical controls Olaparib and Talazoparib, an IC50 in the nanomolar range indicates significant and specific activity that warrants further investigation.
Table 2: Cellular Activity (EC50) in HeLa Cells
| Compound | Cellular PAR Inhibition EC50 (nM) | 95% Confidence Interval (nM) |
| Talazoparib | 2.1 | 1.7 - 2.6 |
| Olaparib | 8.5 | 6.9 - 10.4 |
| COI | 112.5 | 95.2 - 133.1 |
| Negative Control | > 100,000 | N/A |
Interpretation: The cellular data in Table 2 confirms that the COI is cell-permeable and inhibits PARP1 activity in a cellular context. The rightward shift from the biochemical IC50 (25.8 nM) to the cellular EC50 (112.5 nM) is expected and can be attributed to factors such as cell membrane transport, protein binding, and potential metabolism. The compound retains its activity profile relative to the controls, demonstrating its potential as a valid PARP inhibitor.
Conclusion and Future Directions
This guide provides a robust, self-validating framework for the independent verification of this compound as a novel PARP1 inhibitor. The combination of direct enzymatic assays and cell-based functional assays, benchmarked against clinically approved drugs, ensures a high degree of scientific rigor.
Based on the hypothetical data, this compound demonstrates authentic PARP1 inhibitory activity, albeit with lower potency than established agents like Olaparib and Talazoparib. This positions the compound as a valuable research tool or a scaffold for further medicinal chemistry optimization to improve potency and cellular efficacy.
Future work should focus on:
-
Selectivity Profiling: Assessing the inhibitory activity of the COI against other PARP family members (e.g., PARP2) to determine its selectivity profile.
-
PARP Trapping Assays: Quantifying the ability of the compound to "trap" PARP1 on DNA, as this mechanism is a key driver of cytotoxicity for some of the most potent PARP inhibitors.[8][11][12]
-
Cell Viability Studies: Evaluating the compound's ability to induce cell death in cancer cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutant vs. wild-type) to confirm a synthetic lethal mechanism.
By following this structured approach, researchers can confidently characterize the activity of novel chemical entities and contribute to the development of next-generation therapeutics targeting the DNA damage response pathway.
References
-
Olaparib - Wikipedia. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. [Link]
-
Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib). [Link]
-
Olaparib - PMC - NIH. [Link]
-
The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC. [Link]
-
Poly Adp Ribose Polymerase 1 - Massive Bio. [Link]
-
Overview of the role of PARP1 in DNA repair. PARP1 can bind to DNA... - ResearchGate. [Link]
-
Olaparib - NCI - National Cancer Institute. [Link]
-
Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - MDPI. [Link]
-
Multiple functions of PARP1 in the repair of DNA double strand breaks - PubMed Central. [Link]
-
PARP assay kits - Cambridge Bioscience. [Link]
-
PARP1 Olaparib Competitive Inhibitor Assay Kit - BPS Bioscience. [Link]
-
IC50 and IC20 values for olaparib and talazoparib in MIA PaCa-2, C1 and... - ResearchGate. [Link]
-
PARP Assays - BPS Bioscience. [Link]
-
Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies - NIH. [Link]
-
Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer - PMC - NIH. [Link]
-
Summary of the IC 50 and IC 90 PAR level inhibitions for each drug in DT40 and DU145 cells - ResearchGate. [Link]
-
Nanoformulation of Talazoparib Delays Tumor Progression and Ascites Formation in a Late Stage Cancer Model - NIH. [Link]
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals. [Link]
-
PARP assay for inhibitors | BMG LABTECH. [Link]
Sources
- 1. massivebio.com [massivebio.com]
- 2. Multiple functions of PARP1 in the repair of DNA double strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases [mdpi.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Olaparib - Wikipedia [en.wikipedia.org]
- 6. Olaparib - NCI [cancer.gov]
- 7. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 12. Mechanism of Action for gBRCAm, HER2-Negative, Breast Cancer - LYNPARZA® (olaparib) [lynparzahcp.com]
A Comparative Benchmarking Guide: Evaluating 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide Against Standard-of-Care Kinase Inhibitors
Introduction: The Persistent Challenge of Inflammatory Disease and the Promise of MAPK14 Inhibition
Chronic inflammatory diseases, such as rheumatoid arthritis, represent a significant global health burden, characterized by debilitating pain, joint destruction, and systemic inflammation. While current treatments, including disease-modifying antirheumatic drugs (DMARDs) and biologics, have improved patient outcomes, a substantial number of patients exhibit inadequate responses or lose responsiveness over time. This therapeutic gap underscores the urgent need for novel small-molecule inhibitors targeting key nodes in the inflammatory signaling cascade.
One of the most compelling targets in this arena is the Mitogen-Activated Protein Kinase 14 (MAPK14), commonly known as p38α. As a central transducer of cellular stress and inflammatory signals, p38α plays a pivotal role in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-6 (IL-6), which are critical drivers of autoimmune pathology.[] Although the therapeutic potential of p38α inhibition is well-recognized, the clinical development of p38α inhibitors has been challenging, often hampered by a lack of efficacy or off-target toxicities.[]
This guide introduces a novel investigational compound, 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide (hereinafter referred to as Compound X), a structurally distinct small molecule designed for potent and selective inhibition of p38α. We present a comprehensive benchmarking framework to rigorously evaluate its preclinical efficacy and safety profile against established reference p38α inhibitors. This document is intended for researchers, drug discovery scientists, and clinical pharmacologists, providing a robust, evidence-based approach to characterizing next-generation anti-inflammatory therapeutics.
The p38α Signaling Pathway: A Central Regulator of Inflammation
The p38α signaling cascade is a critical pathway that translates extracellular stress signals into a cellular response. Activation by pro-inflammatory cytokines or environmental stressors triggers a phosphorylation cascade, culminating in the activation of p38α.[] Activated p38α then phosphorylates a host of downstream substrates, including transcription factors and other kinases, leading to the transcriptional upregulation of key inflammatory mediators.[2]
Benchmarking Strategy: A Multi-tiered Approach
To thoroughly assess the potential of Compound X, a head-to-head comparison with well-characterized p38α inhibitors is essential. While no p38α inhibitor has yet achieved FDA approval for inflammatory diseases, several compounds serve as invaluable research tools and clinical comparators due to their extensive characterization.[] Our benchmarking strategy will utilize the following reference compounds:
-
SB203580: A first-generation, potent, and widely used ATP-competitive inhibitor of p38α and p38β. It serves as a foundational tool for validating p38α involvement in cellular pathways.[3][4]
-
BIRB 796 (Doramapimod): A highly potent, allosteric (Type II) inhibitor with a slow dissociation rate, offering a different mechanism of inhibition compared to ATP-competitive molecules.[5][6]
-
Ralimetinib (LY2228820): A potent and selective ATP-competitive inhibitor of p38α and p38β that has undergone clinical investigation for various cancers.[7][8][9]
-
Losmapimod: An orally bioavailable inhibitor of p38α and p38β that has been evaluated in numerous Phase II and III clinical trials for conditions including COPD, acute coronary syndrome, and muscular dystrophy.[10][11][12][13]
The evaluation will proceed through a logical sequence of in vitro biochemical and cellular assays followed by in vivo efficacy studies in a relevant disease model.
Part 1: In Vitro Characterization
Biochemical Assays: Determining Potency and Selectivity
The initial step is to quantify the direct inhibitory effect of Compound X on p38α and to assess its selectivity against other kinases.
Objective: To determine the IC50 values of Compound X and reference compounds against p38α and a panel of related kinases.
Protocol: ADP-Glo™ Kinase Assay
This luminescent assay measures the amount of ADP produced during a kinase reaction, providing a sensitive measure of enzyme activity.
-
Reagents: Recombinant human p38α kinase, substrate peptide (e.g., EGFR 21-mer), ATP, ADP-Glo™ Reagent, and Kinase Detection Reagent.
-
Procedure: a. Serially dilute Compound X and reference inhibitors in DMSO. b. In a 384-well plate, add 1 µL of inhibitor dilution. c. Add 2 µL of a mix containing kinase and substrate. d. Initiate the reaction by adding 2 µL of ATP solution. e. Incubate for 60 minutes at room temperature. f. Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes. g. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. h. Read luminescence using a plate reader.
-
Data Analysis: Convert luminescence to percent inhibition relative to DMSO controls and fit the data to a dose-response curve to calculate the IC50 value.
Kinase Selectivity Profiling: To ensure Compound X is not promiscuously inhibiting other kinases, it should be screened against a panel of related kinases (e.g., other MAPKs like JNK1, ERK2) and a broader panel of representative kinases (e.g., a 400+ kinase panel from a commercial vendor).
Table 1: Hypothetical Biochemical Potency and Selectivity Data
| Compound | p38α IC50 (nM) | p38β IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/p38α) |
| Compound X | 5 | 15 | >10,000 | >2000x |
| SB203580 | 50 | 500 | >10,000 | >200x |
| BIRB 796 | 38 | 65 | >10,000 | >260x[14] |
| Ralimetinib | 5.3 | 3.2 | >10,000 | >1800x[9] |
| Losmapimod | 7.6 | 1.1 | >10,000 | >1300x |
Data for reference compounds are sourced from literature where available.[9][14] Data for Compound X is hypothetical.
Cell-Based Assays: Confirming Target Engagement and Functional Response
Moving from a purified enzyme system to a cellular context is crucial to confirm that the compound can cross the cell membrane, engage its target, and elicit the desired biological effect.
Objective: To measure the ability of Compound X to inhibit p38α signaling and downstream cytokine production in a relevant human cell line.
Protocol: Inhibition of TNF-α Production in LPS-stimulated THP-1 Cells
Human monocytic THP-1 cells are a standard model for studying inflammatory responses. Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent activator of the p38α pathway, leading to robust TNF-α production.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Procedure: a. Plate THP-1 cells in a 96-well plate. b. Pre-treat cells with serially diluted Compound X or reference inhibitors for 1-2 hours. c. Stimulate the cells with 1 µg/mL LPS. d. Incubate for 4-6 hours at 37°C. e. Centrifuge the plate and collect the supernatant.
-
Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit.
-
Data Analysis: Calculate the IC50 for the inhibition of TNF-α production.
Western Blot for Target Engagement: To confirm that the inhibition of TNF-α is due to on-target p38α activity, a parallel experiment should be conducted to measure the phosphorylation of a direct p38α substrate, such as MAPK-activated protein kinase 2 (MK2). A reduction in phospho-MK2 levels in the presence of the inhibitor provides direct evidence of target engagement.[7]
Table 2: Hypothetical Cellular Assay Data
| Compound | TNF-α Inhibition IC50 (nM) in THP-1 cells |
| Compound X | 25 |
| SB203580 | ~500[15] |
| BIRB 796 | 21 |
| Ralimetinib | 5.2 (in murine macrophages)[7] |
| Losmapimod | ~30 |
Data for reference compounds are sourced from literature where available.[7][15] Data for Compound X is hypothetical.
Part 2: In Vivo Evaluation
Positive in vitro results warrant progression to in vivo models to assess pharmacokinetics, pharmacodynamics, and efficacy in a complex biological system.
In Vivo Model Selection: Collagen-Induced Arthritis (CIA) in Mice
The collagen-induced arthritis (CIA) model in DBA/1 mice is the gold standard for preclinical evaluation of rheumatoid arthritis therapeutics. It shares many pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion.[16][17]
Objective: To evaluate the therapeutic efficacy of Compound X in reducing the clinical signs of arthritis in the CIA mouse model.
Protocol: Therapeutic Dosing in a Mouse Collagen-Induced Arthritis (CIA) Model
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Induction of Arthritis: a. Day 0: Primary immunization. Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer 100 µL intradermally at the base of the tail. b. Day 21: Booster immunization. Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Administer 100 µL intradermally.[16][18]
-
Treatment: a. Monitor mice daily for the onset of arthritis (erythema and swelling in the paws), typically beginning around day 24-28. b. Once mice develop a clinical score of ≥2, randomize them into treatment groups (Vehicle, Compound X, Ralimetinib). c. Administer compounds orally, once daily, for 14-21 days.
-
Efficacy Readouts: a. Clinical Score: Score each paw daily on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=maximal swelling and ankylosis). The maximum score per mouse is 16. b. Paw Thickness: Measure the thickness of the hind paws daily using a digital caliper. c. Histopathology: At the end of the study, collect hind paws for histological analysis. Score for inflammation, pannus formation, and bone/cartilage destruction. d. Biomarkers: Collect serum at termination to measure levels of circulating inflammatory cytokines (e.g., IL-6) and anti-collagen antibodies.
Table 3: Hypothetical In Vivo Efficacy Data in CIA Model
| Treatment Group (Oral, QD) | Mean Clinical Score (Day 14 post-onset) | Paw Swelling Inhibition (%) | Bone Erosion Score (Histology) |
| Vehicle | 10.5 ± 1.2 | - | 3.5 ± 0.4 |
| Compound X (10 mg/kg) | 4.2 ± 0.8 | 65% | 1.5 ± 0.3 |
| Ralimetinib (10 mg/kg) | 4.8 ± 0.9 | 60% | 1.8 ± 0.4 |
*p < 0.05 vs. Vehicle. Data are hypothetical.
Conclusion and Forward Look
This guide outlines a comprehensive and logically structured framework for the preclinical benchmarking of this compound (Compound X), a novel p38α MAPK inhibitor. By systematically comparing its biochemical potency, cellular activity, and in vivo efficacy against a panel of well-characterized reference compounds, researchers can generate a robust data package to support a go/no-go decision for further development.
The hypothetical data presented herein positions Compound X as a highly promising candidate, demonstrating potent and selective p38α inhibition that translates from biochemical assays to cellular function and, ultimately, to significant therapeutic efficacy in a challenging in vivo model of rheumatoid arthritis. The successful execution of these self-validating protocols, grounded in established scientific principles, will provide the critical insights needed to advance this next-generation kinase inhibitor toward clinical investigation.
References
-
PubChem. Losmapimod. National Center for Biotechnology Information. [Link][10]
-
Chondrex, Inc. A Protocol for Adjuvant-Induced Arthritis (AIA) in Rats. [Link][19]
-
Chondrex, Inc. A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. [Link][16]
-
AMSBIO. Protocol for the Successful Induction of Collagen-Induced Arthritis (CIA) in Mice. [Link][18]
-
PubChem. Ralimetinib. National Center for Biotechnology Information. [Link][21]
-
InvivoGen. SB203580: Akt & p38 MAP Kinases Inhibitor. [Link][3]
-
PubMed Central. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review). [Link][17]
-
PubMed Central. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model. [Link][22]
-
Boehringer Ingelheim. p38 MAPK inhibitor | BIRB 796 | opnMe. [Link][6]
-
Researcher.Life. Collagen-Induced Arthritis Models. [Link][24]
-
PubMed. A modification of rat adjuvant arthritis for testing antirheumatic drugs. [Link][26]
-
Creative Biolabs. Adjuvant-Induced Arthritis (AIA) Rodent Model. [Link][27]
-
PubMed Central. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link][28]
-
NIH. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. [Link][31]
-
ResearchGate. p38 MAP Kinase Inhibitors in Clinical Trials. [Link][32]
Sources
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. invivogen.com [invivogen.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. Pardon Our Interruption [opnme.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Ralimetinib - Eli Lilly and Company - AdisInsight [adisinsight.springer.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Losmapimod | C22H26FN3O2 | CID 11552706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. What is Losmapimod used for? [synapse.patsnap.com]
- 12. Losmapimod - Wikipedia [en.wikipedia.org]
- 13. Losmapimod - Fulcrum Therapeutics - AdisInsight [adisinsight.springer.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. chondrex.com [chondrex.com]
- 17. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. chondrex.com [chondrex.com]
- 20. losmapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 21. Ralimetinib | C24H29FN6 | CID 11539025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. Standardized protocol and outcome measurements for the collagen antibody-induced arthritis mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ralimetinib dimesylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. inotiv.com [inotiv.com]
- 26. A modification of rat adjuvant arthritis for testing antirheumatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Adjuvant induced Arthritis Rodent Model - Creative Biolabs [creative-biolabs.com]
- 28. Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Adjuvant-Induced Arthritis Model [chondrex.com]
- 30. SB203580 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 31. Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Navigating the Therapeutic Window: A Guide to Evaluating the Therapeutic Index of Novel Benzamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the quest for potent and selective molecules is paralleled by the critical need for safety. A promising compound's journey from benchtop to bedside is rigorously governed by its therapeutic index (TI), a quantitative measure of its safety margin. This guide offers a comprehensive framework for evaluating the therapeutic index of a novel investigational compound, 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide , by contextualizing it within a plausible therapeutic area and comparing the necessary evaluative steps against established alternatives.
While specific preclinical or clinical data for this compound is not publicly available, this guide will provide senior application scientists with the foundational experimental designs and logical frameworks required to undertake such an evaluation. Drawing from the known bioactivities of structurally related benzamides, which include roles as kinase inhibitors and modulators of inflammatory pathways, we will proceed with the hypothetical scenario that our compound of interest is being investigated as an anti-inflammatory agent.[1][2][3][4]
The Therapeutic Index: A Cornerstone of Drug Safety
The therapeutic index is fundamentally the ratio between the dose of a drug that produces a toxic effect and the dose that elicits a desired therapeutic response. A wider therapeutic window signifies a safer drug, as there is a larger margin between the effective and toxic doses.
Mathematically, it is often expressed as:
TI = TD50 / ED50
Where:
-
TD50 (Median Toxic Dose): The dose at which 50% of a population experiences a specific toxic effect.
-
ED50 (Median Effective Dose): The dose at which 50% of a population exhibits the desired therapeutic effect.
In preclinical animal studies, the Lethal Dose 50 (LD50) is sometimes used in place of TD50.
Experimental Workflow for TI Determination
The evaluation of a therapeutic index is a multi-stage process, beginning with in vitro characterization and culminating in in vivo studies. The following outlines a robust, self-validating protocol.
Caption: Experimental workflow for determining the therapeutic index.
Part 1: In Vitro Efficacy and Cytotoxicity
Objective: To establish the potency of this compound and its initial safety window in a controlled cellular environment.
1.1. Target-Based Potency (IC50 Determination):
-
Rationale: To quantify the concentration of the compound required to inhibit its biological target by 50%. This is a primary measure of potency.
-
Protocol:
-
Identify the putative molecular target (e.g., a specific kinase or enzyme involved in inflammation).
-
Perform an enzymatic or binding assay with increasing concentrations of the compound.
-
Measure the activity of the target.
-
Plot the concentration-response curve and calculate the IC50 value.
-
1.2. Cellular Efficacy Assays:
-
Rationale: To confirm that the compound's activity at its molecular target translates to a functional effect in a relevant cell-based model.
-
Protocol:
-
Utilize a relevant cell line (e.g., macrophages stimulated with lipopolysaccharide to induce an inflammatory response).
-
Treat cells with a dose range of the compound.
-
Measure a key downstream biomarker of efficacy (e.g., inhibition of TNF-α or IL-6 production).
-
Determine the EC50 (half-maximal effective concentration).
-
1.3. In Vitro Cytotoxicity (CC50 Determination):
-
Rationale: To determine the concentration of the compound that causes a 50% reduction in cell viability. This is an early indicator of toxicity.
-
Protocol:
-
Culture a panel of relevant cell lines (including primary cells and cancer cell lines for broader toxicity profiling).
-
Expose cells to a range of compound concentrations for a defined period (e.g., 24-72 hours).
-
Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo®.
-
Calculate the CC50 (50% cytotoxic concentration).
-
The initial in vitro therapeutic index can be estimated as the ratio of CC50 to EC50. This provides an early, albeit preliminary, assessment of the compound's selectivity for its therapeutic effect over general cytotoxicity.
Part 2: In Vivo Pharmacokinetics and Pharmacodynamics
Objective: To understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a living organism, and to establish a relationship between dose, exposure, and therapeutic effect.
2.1. Pharmacokinetic (PK) Studies:
-
Rationale: To determine key PK parameters such as bioavailability, half-life, and tissue distribution, which are crucial for designing effective and safe dosing regimens.[1]
-
Protocol:
-
Administer a single dose of the compound to a cohort of laboratory animals (e.g., mice or rats) via both intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
Analyze plasma concentrations of the compound using LC-MS/MS.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life, and oral bioavailability).
-
2.2. Pharmacodynamic (PD) Studies:
-
Rationale: To link the compound's concentration in the body to its biological effect on the target.
-
Protocol:
-
In parallel with PK studies, collect tissue samples or use surrogate biomarkers from blood to assess target engagement at different time points and doses.
-
Correlate the pharmacokinetic profile with the extent and duration of the desired biological effect.
-
Part 3: In Vivo Efficacy and Toxicology for TI Determination
Objective: To formally determine the ED50 and TD50 in whole-animal models to calculate the definitive preclinical therapeutic index.
3.1. Efficacy Studies (ED50 Determination):
-
Rationale: To identify the dose of the compound that produces the desired therapeutic outcome in 50% of the test subjects in a disease-relevant animal model.
-
Protocol (Example for Anti-inflammatory Activity):
-
Induce an inflammatory condition in a cohort of animals (e.g., carrageenan-induced paw edema in rats).
-
Administer a range of doses of this compound.
-
Include a vehicle control group and a positive control group (an established anti-inflammatory drug).
-
Measure a relevant endpoint (e.g., reduction in paw volume) at a specified time after treatment.
-
Plot the dose-response curve and determine the ED50.
-
3.2. Toxicology Studies (TD50/LD50 Determination):
-
Rationale: To identify the dose that causes a specific toxicity or, in some cases, lethality in 50% of the animals. This is essential for defining the upper limit of the therapeutic window.
-
Protocol:
-
Conduct acute or sub-chronic dose-ranging studies in at least two species (one rodent, one non-rodent).
-
Administer escalating doses of the compound.
-
Monitor for clinical signs of toxicity, changes in body weight, food and water consumption, and hematological and clinical chemistry parameters.
-
Perform histopathological analysis of major organs at the end of the study.
-
The TD50 is determined based on the dose that causes a specific, predefined adverse effect in 50% of the animals. For LD50, the endpoint is mortality.
-
Comparative Analysis: Benchmarking Against Alternatives
A thorough evaluation of the therapeutic index of this compound requires benchmarking against standard-of-care treatments in the chosen therapeutic area. For our hypothetical anti-inflammatory indication, a relevant comparator could be a non-steroidal anti-inflammatory drug (NSAID) like Celecoxib or a disease-modifying antirheumatic drug (DMARD) like Methotrexate, depending on the specific inflammatory condition being modeled.
Table 1: Hypothetical Comparative Data for Therapeutic Index Evaluation
| Parameter | This compound | Comparator Drug (e.g., Celecoxib) |
| In Vitro Potency (IC50) | To be determined | Known value for target (e.g., COX-2) |
| Cellular Efficacy (EC50) | To be determined | Known value in relevant cell assay |
| In Vitro Cytotoxicity (CC50) | To be determined | Known value in relevant cell lines |
| In Vivo Efficacy (ED50) | To be determined (e.g., mg/kg in rat model) | Established value (e.g., mg/kg in rat model) |
| In Vivo Toxicity (TD50) | To be determined (e.g., mg/kg, specific endpoint) | Established value (e.g., for GI toxicity) |
| Therapeutic Index (TI) | Calculated (TD50/ED50) | Calculated (TD50/ED50) |
Conclusion
The evaluation of the therapeutic index is a critical and data-intensive process that forms the bedrock of a compound's safety assessment. For a novel molecule such as this compound, a systematic approach encompassing in vitro potency and cytotoxicity, in vivo pharmacokinetics, and robust efficacy and toxicology studies is paramount. By adhering to a rigorous, stepwise experimental plan and benchmarking against established alternatives, researchers can confidently define the therapeutic window and make informed decisions about the continued development of promising new chemical entities. This structured approach ensures that both efficacy and safety are given equal weight, ultimately paving the way for the development of new medicines with a favorable risk-benefit profile.
References
-
Kim, J. H., et al. (2008). Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug. Xenobiotica, 38(3), 325-39. [Link]
-
Satoh, A., et al. (2009). Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist. Bioorganic & Medicinal Chemistry Letters, 19(18), 5464-8. [Link]
-
Gharehbaghi, K., et al. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 739-45. [Link]
-
Cushing, T. D., et al. (2016). Discovery, Optimization, and in Vivo Evaluation of Benzimidazole Derivatives AM-8508 and AM-9635 as Potent and Selective PI3Kδ Inhibitors. Journal of Medicinal Chemistry, 59(18), 8488-506. [Link]
Sources
- 1. Pharmacokinetics and tissue distribution of 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide; a novel ALK5 inhibitor and a potential anti-fibrosis drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and in vitro and in vivo profiles of 4-fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide as novel class of an orally active metabotropic glutamate receptor 1 (mGluR1) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide, a compound featuring both a substituted pyridine ring and a benzamide functional group. The protocols outlined here are designed to ensure the safety of laboratory personnel and the protection of our environment, grounded in established principles of chemical waste management.
Part 1: Hazard Assessment and Characterization
Before any disposal protocol can be implemented, a comprehensive understanding of the compound's potential hazards is paramount. Based on the known toxicological and chemical properties of pyridine and benzamide derivatives, we can infer the following hazard profile for this compound.
Inferred Hazard Profile
| Hazard Category | Potential Effects and Considerations | Supporting Rationale from Analogous Compounds |
| Acute Toxicity (Oral) | Likely harmful if swallowed. Benzamide itself is classified as harmful if swallowed.[1][2] | Many benzamide derivatives exhibit oral toxicity.[1][2] |
| Germ Cell Mutagenicity | May be suspected of causing genetic defects. Benzamide is suspected of causing genetic defects.[1] | The benzamide functional group is associated with this potential hazard class.[1] |
| Skin and Eye Irritation | May cause skin and eye irritation upon contact.[3] | Substituted benzamides and pyridines are often irritants.[3] |
| Aquatic Toxicity | Potentially harmful to aquatic life. Many complex organic molecules exhibit some level of aquatic toxicity. | It is prudent to prevent the entry of any synthetic organic compound into drains and waterways.[4] |
| Combustibility | The compound is likely combustible and may form explosive dust mixtures with air upon intense heating.[1] | This is a common characteristic of organic solids.[1] Hazardous combustion products may include carbon oxides and nitrogen oxides (NOx).[1][4] |
Part 2: Step-by-Step Disposal Protocol
The following protocol is designed to be a self-validating system, ensuring that each step logically follows from the hazard assessment to guarantee safety and regulatory compliance.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing the appropriate PPE. This is your primary defense against potential exposure.
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities of waste, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.
Step 2: Waste Segregation and Containment
Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended and potentially hazardous reactions.
-
Do Not Mix: Never mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[1][5]
-
Use a Designated Container: Store the waste in a clearly labeled, sealed, and compatible container. If possible, use the original container. The label must include the full chemical name: "this compound".
-
Solid vs. Liquid: Keep solid waste separate from liquid waste to prevent unforeseen reactions and to facilitate proper disposal.[5]
Step 3: Interim Storage
Proper storage of chemical waste is crucial to prevent accidents and ensure the safety of all laboratory personnel.
-
Store the sealed waste container in a designated hazardous waste storage area.
-
This area should be cool, dry, and well-ventilated.
-
Ensure the container is tightly closed to prevent any release into the environment.[5]
Step 4: Final Disposal
The final disposal of this compound must be conducted by a licensed chemical waste disposal company.
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste.
-
Incineration: The recommended method for the disposal of nitrogen-containing organic compounds like this is high-temperature incineration in a licensed facility equipped with afterburners and scrubbers.[6] This method ensures the complete destruction of the compound and minimizes the release of harmful byproducts.
-
Causality: Incineration at high temperatures breaks down the organic molecules into simpler, less harmful components like carbon dioxide, water, and nitrogen gas.[7] The presence of nitrogen in the molecule necessitates specialized incinerators that can manage and control the formation of nitrogen oxides (NOx), which are atmospheric pollutants.[7][8][9]
-
Diagram of Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
Part 3: Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control Ignition Sources: As the compound may form explosive dust clouds, remove all sources of ignition.
-
Containment: For a solid spill, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[6]
-
Decontamination: Clean the spill area with an appropriate solvent (consult your institution's EHS for guidance), followed by soap and water.
-
Report: Report the spill to your supervisor and EHS department.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety department for guidance. By adhering to these protocols, you contribute to a safer laboratory environment and the responsible stewardship of our planet.
References
-
Loba Chemie. (2016, April 28). BENZAMIDE FOR SYNTHESIS MSDS CAS-No.: 55-21-0 MSDS. Retrieved from [Link]
-
McClelland Engineers. (n.d.). High-Nitrogen content Organic Waste Incinerator. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Incineration Processes and Environmental Releases. Retrieved from [Link]
-
ScholarWorks at University of Montana. (2016, September 28). Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. lobachemie.com [lobachemie.com]
- 3. fishersci.com [fishersci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Incineration Processes and Environmental Releases - Waste Incineration & Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mcclellandindia.com [mcclellandindia.com]
- 9. scispace.com [scispace.com]
- 10. fishersci.com [fishersci.com]
A Strategic Guide to the Safe Handling of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide in a Research Environment
This document provides essential safety protocols and logistical guidance for the handling and disposal of 3-(6-Methoxypyridin-3-yl)-N-methylbenzamide. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, the following recommendations are rooted in a conservative approach, drawing from the safety profiles of structurally analogous aromatic amides and pyridyl compounds, combined with fundamental principles of laboratory safety. This guide is intended for drug development professionals, researchers, and scientists to foster a culture of safety and procedural excellence.
Hazard Assessment and Risk Mitigation: A Proactive Stance
Given its chemical structure—a substituted benzamide with a methoxypyridine moiety—this compound should be handled as a potentially hazardous substance. Aromatic amides and pyridine derivatives can exhibit a range of toxicological properties, including but not limited to skin and eye irritation, and potential for systemic effects upon absorption.[1][2] A thorough risk assessment is a mandatory prerequisite for any experimental work.[1]
Primary Exposure Routes:
-
Inhalation: Airborne dust of the solid compound.
-
Dermal Contact: Direct contact with the skin.
-
Ocular Contact: Exposure of the eyes to dust or splashes.
-
Ingestion: Accidental swallowing.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to minimizing exposure.[3] Engineering controls, such as fume hoods, are the preferred method for exposure reduction, with PPE serving as a crucial adjunctive safety measure.[3]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects eyes from dust particles and potential splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially during large-scale operations or when there is a significant risk of splashing.[1] | Provides comprehensive protection for the entire face. | |
| Skin and Body Protection | Chemical-resistant Gloves | Nitrile gloves are a suitable initial choice. Double-gloving is recommended.[2] Inspect gloves before each use and replace them frequently.[1] | Prevents direct skin contact with the chemical. |
| Lab Coat | A long-sleeved, properly fitting lab coat.[1] | Protects skin and personal clothing from contamination. | |
| Respiratory Protection | NIOSH-approved Respirator or Fume Hood | All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved N95 or higher-rated respirator should be used.[2] | Prevents the inhalation of fine dust particles of the compound. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times.[2] | Protects feet from spills and falling objects. |
Procedural Guidance for Safe Handling
A systematic and meticulous approach to handling this compound is imperative.
Preparation and Weighing
-
Designated Work Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.[1]
-
Clear Workspace: Ensure the work area is clean and free of unnecessary equipment or materials.
-
Weighing Operations: When weighing the solid compound, use a balance with a draft shield inside the fume hood to contain any dust.[2]
-
Transfer: Utilize a spatula or other appropriate tools for transferring the solid, minimizing the generation of dust.[2]
Experimental Use
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Avoid open flames.
-
Containment: Keep all vessels containing the compound covered when not in immediate use.
Personal Hygiene
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.[4]
-
Remove any contaminated clothing immediately and launder it before reuse.
Emergency Procedures: Preparedness is Key
Spills
-
Minor Spill (within a fume hood):
-
Major Spill (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) office.
-
Prevent entry into the affected area.
-
Exposures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[6] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Waste Management and Disposal: A Responsible Conclusion
Proper disposal of this compound and any associated contaminated materials is crucial to protect the environment and comply with regulations.
Table 2: Disposal Plan
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Contaminated Labware (e.g., glassware, spatulas) | Rinse with a suitable solvent (e.g., acetone or ethanol) within a fume hood.[2] Collect the solvent rinse as hazardous liquid waste.[2] After initial decontamination, the labware can be washed according to standard procedures. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid hazardous waste.[2] |
| Empty Containers | The first rinse of the container should be collected as hazardous waste. For highly toxic compounds, the first three rinses should be collected. After thorough rinsing and air-drying, deface the label and dispose of the container according to institutional policies.[7] |
Visual Workflow Representations
To further clarify the procedural steps, the following diagrams illustrate key workflows.
Caption: Recommended sequence for donning Personal Protective Equipment.
Caption: Segregated disposal pathway for chemical waste.
Conclusion
The responsible and safe handling of this compound is paramount. By adhering to the principles of proactive hazard assessment, diligent use of personal protective equipment, and meticulous execution of handling and disposal protocols, researchers can mitigate risks and maintain a safe laboratory environment. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.
References
- Benchchem. Personal protective equipment for handling 4-amino-N-(2-chlorophenyl)benzamide.
- Benchchem. Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
- KamulinBiotech co.ltd.
- Sigma-Aldrich.
- New Jersey Department of Health. BENZAMIDE - HAZARD SUMMARY.
- CymitQuimica. Safety Data Sheet - (2-Methoxypyridin-4-yl)methylamine.
- Sigma-Aldrich.
- Fisher Scientific.
- TCI Chemicals.
- Dartmouth College. Hazardous Waste Disposal Guide.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
